Product packaging for Serotonin adipinate(Cat. No.:CAS No. 16031-83-7)

Serotonin adipinate

Cat. No.: B103501
CAS No.: 16031-83-7
M. Wt: 322.36 g/mol
InChI Key: QUDKLAIWRJDCMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Serotonin adipinate (CAS 13425-34-8 or 16031-83-7) is a molecular salt formed from serotonin (5-hydroxytryptamine) and adipic acid, with a defined molecular formula of C16H22N2O5 and a molecular weight of 322.36 g/mol . This compound is characterized by its high purity and is supplied as a solid powder for research applications . Its synthesis typically involves a direct acid-base reaction between serotonin and adipic acid . The compound's identity is confirmed through analytical techniques including NMR spectroscopy, Mass Spectrometry, and High-Performance Liquid Chromatography (HPLC) . This compound exerts its pharmacological effects by acting as a precursor to serotonin, interacting with various serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT3) in both the central and peripheral nervous systems . This interaction modulates serotonergic signaling, influencing a range of physiological processes. A key and well-documented area of research for this compound is its application in managing postoperative recovery in surgical patients. Studies describe a "syndrome of serotonin insufficiency" that can occur after operations, and administration of this compound has been shown to correct tissue hypoxia, improve microcirculation, and restore smooth muscle function, leading to improved patient outcomes irrespective of the cause of surgery, age, or sex . Notably, research highlights its efficacy in restoring bowel motility by the third postoperative day following colorectal operations . It has been successfully used in patients after operations on the liver, pancreas, and heart, as well as in those with conditions like the diabetic foot, with no reported complications or lethal outcomes from its use . Further research applications include the study of gastrointestinal motility disorders, where its prokinetic effects can accelerate toxin clearance in models of acute oral poisoning . Investigations also explore its potential in managing diabetic angiopathy and ischemic heart disease, where it may improve blood flow via endothelial-dependent vasorelaxation . Additionally, experimental studies justify its use in models of contact frostbite to enhance surgical treatment . Researchers value this compound for its role in probing the pathophysiological mechanisms of conditions like irritable bowel syndrome and the complex interplay between serotonin levels and lipid metabolism in obesity . Attention: This product is for research use only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H22N2O5 B103501 Serotonin adipinate CAS No. 16031-83-7

Properties

IUPAC Name

3-(2-aminoethyl)-1H-indol-5-ol;hexanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O.C6H10O4/c11-4-3-7-6-12-10-2-1-8(13)5-9(7)10;7-5(8)3-1-2-4-6(9)10/h1-2,5-6,12-13H,3-4,11H2;1-4H2,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUDKLAIWRJDCMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=CN2)CCN.C(CCC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

16031-83-7
Record name Hexanedioic acid, compd. with 3-(2-aminoethyl)-1H-indol-5-ol (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16031-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID80928536
Record name Hexanedioic acid--3-(2-aminoethyl)-1H-indol-5-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80928536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13425-34-8, 16031-83-7
Record name Serotonin adipinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13425-34-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Serotonin adipinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013425348
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanedioic acid--3-(2-aminoethyl)-1H-indol-5-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80928536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SEROTONIN ADIPATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AAJ8D63BQY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Serotonin Adipinate: A Technical Guide to its Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chemical properties and structural characteristics of serotonin adipinate. The information is intended to support research and development activities by providing key data on its physicochemical nature, methodologies for its characterization, and its role within biological signaling pathways.

Chemical Structure and Conformation

This compound is a salt formed between the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) and the dicarboxylic acid, adipic acid.[1] The molecular formula is C₁₆H₂₂N₂O₅, and it has a molar mass of 322.36 g/mol .[1][2] The structure consists of the protonated form of serotonin, the 5-hydroxytryptammonium cation (C₁₀H₁₃N₂O⁺), ionically bonded to the adipate anion (C₆H₉O₄⁻).[3][4]

The formation of this salt is a strategy employed to modify the physicochemical properties of serotonin, such as solubility and stability.[4] In the crystalline state, the serotonin and adipate ions are interconnected by a network of hydrogen bonds.[5] Specifically, N—H⋯O and O—H⋯N hydrogen bonds form between the serotonin cation and the adipate anion, creating a stable three-dimensional lattice.[5] The conformation of the serotonin molecule within the salt is influenced by the adipate counter-ion, with hydrogen bonding favoring a flat conformation, while additional stacking interactions may lead to a nonplanar conformation.[3][4]

Caption: Logical relationship of this compound salt formation.

Physicochemical Properties

The physicochemical properties of this compound are summarized below. These properties are critical for understanding its behavior in various experimental and physiological environments.

PropertyValueSource(s)
Molecular Formula C₁₆H₂₂N₂O₅[2][5]
Molar Mass 322.36 g/mol [2][5]
IUPAC Name 3-(2-aminoethyl)-1H-indol-5-ol;hexanedioic acid[1][5]
Appearance Solid powder[5]
Boiling Point 416.1 °C at 760 mmHg[2]
Flash Point 205.4 °C[2]
Vapor Pressure 1.63E-07 mmHg at 25 °C[2]
Solubility Soluble in Dimethyl Sulfoxide (DMSO)[5]
Storage Dry, dark, at 0-4°C (short term) or -20°C (long term)[5]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically involves a salt formation reaction between serotonin and adipic acid.[2]

Objective: To form the adipate salt of serotonin to potentially improve its solubility and stability.

Materials:

  • Serotonin (free base)

  • Adipic acid

  • Anhydrous solvent (e.g., ethanol, isopropanol)

  • Reaction vessel

  • Stirring apparatus

  • Filtration apparatus

Methodology:

  • Dissolution: Dissolve equimolar amounts of serotonin free base and adipic acid in a minimal amount of a suitable heated anhydrous solvent (e.g., ethanol).

  • Reaction: Stir the mixture at an elevated temperature (e.g., 50-70°C) for a specified period to ensure complete reaction and salt formation.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the this compound salt.

  • Isolation: Collect the resulting precipitate by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold, anhydrous solvent to remove any unreacted starting materials.

  • Drying: Dry the final product under a vacuum to yield pure this compound powder.

Physicochemical Characterization

Characterization is essential to confirm the identity and purity of the synthesized salt.

Objective: To verify the molecular structure and confirm the identity of the synthesized this compound.

Methodologies:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a small sample of the product in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra.

    • Analyze the spectra to confirm the presence of peaks corresponding to both the serotonin cation and the adipate anion, and verify their stoichiometric ratio.[5]

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the sample.

    • Infuse the sample into a mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

    • Acquire the mass spectrum in both positive and negative ion modes.

    • Confirm the presence of the serotonin cation (m/z for [C₁₀H₁₃N₂O]⁺) in the positive mode and the adipate anion (m/z for [C₆H₉O₄]⁻) in the negative mode.[5]

  • X-ray Diffraction (XRD):

    • Mount a suitable single crystal of the product on a goniometer.

    • Collect diffraction data using an X-ray diffractometer.

    • Solve and refine the crystal structure to determine the precise atomic arrangement, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding within the crystal lattice.[3][5]

G node_start Start: Serotonin + Adipic Acid p1 1. Dissolution & Mixing node_start->p1 Anhydrous Solvent node_process node_process node_decision node_decision node_output node_output node_end End: Characterized this compound p2 2. Salt Formation Reaction p1->p2 Heat & Stir p3 3. Crystallization p2->p3 Slow Cooling p4 4. Isolation (Filtration) p3->p4 Precipitate Formed p5 5. Drying (Under Vacuum) p4->p5 Wash with Cold Solvent out1 Crude this compound p5->out1 p6 6. Characterization (NMR, MS, XRD) out1->p6 p6->node_end

Caption: Experimental workflow for synthesis and characterization.

Relevant Biological Pathways

This compound acts as a source of serotonin, a critical monoamine neurotransmitter involved in a vast array of physiological and psychological processes.[6]

Serotonin Biosynthesis

Serotonin is synthesized in the body from the essential amino acid L-tryptophan.[7] This process occurs primarily in the enterochromaffin cells of the gastrointestinal tract and in serotonergic neurons within the brain's raphe nuclei.[6][7] The synthesis is a two-step enzymatic process.

  • Hydroxylation: Tryptophan hydroxylase (TPH) converts L-tryptophan to 5-hydroxytryptophan (5-HTP). This is the rate-limiting step in serotonin synthesis.[7][8]

  • Decarboxylation: Aromatic L-amino acid decarboxylase (AADC) rapidly converts 5-HTP to serotonin (5-HT).[7]

G tryptophan L-Tryptophan (from diet) htp 5-Hydroxytryptophan (5-HTP) tryptophan->htp Hydroxylation enzyme1 Tryptophan Hydroxylase (TPH) (Rate-limiting step) enzyme1->htp serotonin Serotonin (5-HT) htp->serotonin Decarboxylation enzyme2 Aromatic L-amino Acid Decarboxylase (AADC) enzyme2->serotonin

Caption: The biosynthesis pathway of serotonin from L-tryptophan.

Serotonergic Synapse Signaling

Once synthesized, serotonin is stored in vesicles within presynaptic neurons.[9] Upon neuronal stimulation, it is released into the synaptic cleft where it exerts its effects by binding to a variety of postsynaptic and presynaptic receptors (e.g., 5-HT₁, 5-HT₂, etc.).[9][10] The signal is terminated primarily by the reuptake of serotonin from the synapse back into the presynaptic neuron via the serotonin transporter (SERT).[6] Once back inside the neuron, serotonin is either re-packaged into vesicles or metabolized by monoamine oxidase (MAO) into 5-hydroxyindoleacetic acid (5-HIAA).[6][10]

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron synthesis Serotonin (5-HT) Synthesis vesicle Vesicular Storage synthesis->vesicle release Release vesicle->release synapse 5-HT release->synapse Exocytosis sert SERT (Reuptake Transporter) sert->vesicle Recycling mao MAO sert->mao Metabolism hiaa 5-HIAA (Metabolite) mao->hiaa receptors 5-HT Receptors (e.g., 5-HT1A, 5-HT2A) signal Postsynaptic Signal (e.g., mood, appetite regulation) receptors->signal synapse->sert Reuptake synapse->receptors Binding

Caption: Overview of signaling at a serotonergic synapse.

References

Physicochemical characteristics of serotonin adipinate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Physicochemical Characteristics of Serotonin Adipinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, the salt formed from the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) and adipic acid, is a compound of significant interest in pharmaceutical research. The formation of this salt can alter the physicochemical properties of serotonin, such as its solubility, stability, and handling characteristics, which are critical parameters in drug development.[1][2] This document provides a comprehensive overview of the known physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a summary of the relevant biological pathways for context.

Physicochemical Properties

The key physicochemical properties of this compound are summarized below. These properties are a composite of its two constituent molecules: serotonin and adipic acid.[3]

General and Thermal Properties
PropertyValueReference
Molecular Formula C₁₆H₂₂N₂O₅[1][4][5]
Molar Mass 322.36 g/mol [1][4][5][6]
Appearance Solid powder[3][5]
Boiling Point 416.1 °C at 760 mmHg[1]
Flash Point 205.4 °C[1]
Vapor Pressure 1.63 x 10⁻⁷ mmHg at 25°C[1]
Solubility and Dissociation
PropertyValue / DescriptionReference
Solubility Soluble in Dimethyl Sulfoxide (DMSO).[3] The adipic acid salt form may lead to a different solubility profile compared to serotonin alone.[1]
pKa The protonated amino group of the serotonin moiety has a pKa of approximately 9.97, indicating it exists in a protonated form at physiological pH.[7]
Structural and Crystallographic Data

The crystal structure of this compound has been determined, revealing a salt composed of the serotonin cation (C₁₀H₁₃N₂O⁺) and the adipate anion (C₆H₉O₄⁻).[7][8] The conformation and packing of the ions in the crystal lattice are influenced by a network of hydrogen bonds and stacking interactions.[2][7][8]

PropertyDescriptionReference
Chemical Structure An ionic bond between the protonated amine group of serotonin and a deprotonated carboxylic acid group of adipic acid.[1][3]
InChIKey QUDKLAIWRJDCMU-UHFFFAOYSA-N[4][5][6]
SMILES C1=CC2=C(C=C1O)C(=CN2)CCN.C(CCC(=O)O)CC(=O)O[4]
Crystal System Data not specified in the provided search results.
Key Interactions Hydrogen bonding and stacking interactions between ions are crucial for the crystal conformation.[2][7][8]

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible characterization of active pharmaceutical ingredients (APIs). The following sections describe standard protocols for determining key physicochemical properties.

Melting Point Determination

The melting point provides an indication of purity.[9][10] Pure crystalline compounds typically exhibit a sharp melting range.[10]

Methodology: Capillary Method [11][12]

  • Sample Preparation: A small amount of the dry, powdered this compound is placed in a capillary tube and compacted to a height of 1-2 mm.[9][13]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., DigiMelt or Mel-Temp) alongside a calibrated thermometer.[9][10]

  • Heating: The sample is heated at a controlled, slow rate (e.g., 2 °C/min) near the expected melting point to ensure thermal equilibrium.[9][10]

  • Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid crystal disappears (completion) are recorded. This range is the melting point.[10][12]

  • Replicates: The measurement is repeated with fresh samples to ensure accuracy.[12]

G Workflow: Melting Point Determination cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Recording prep1 Dry and powder the This compound sample prep2 Pack sample into a capillary tube (1-2 mm height) prep1->prep2 meas1 Place capillary in melting point apparatus prep2->meas1 meas2 Heat at a slow, controlled rate (e.g., 2°C/min) meas1->meas2 meas3 Observe sample through viewing lens meas2->meas3 ana1 Record temperature at first sign of melting (T_onset) meas3->ana1 ana2 Record temperature when sample is fully liquid (T_clear) ana1->ana2 ana3 Report melting range (T_onset - T_clear) ana2->ana3 G Workflow: Shake-Flask Solubility Determination cluster_setup Setup cluster_equilibration Equilibration cluster_analysis Analysis setup1 Prepare aqueous buffers (pH 1.2 - 6.8) setup2 Add excess API to a known volume of buffer setup1->setup2 equil1 Agitate flasks at constant temperature (e.g., 37°C) setup2->equil1 equil2 Continue agitation until equilibrium is reached (24-72h) equil1->equil2 ana1 Separate solid and liquid phases (centrifuge/filter) equil2->ana1 ana2 Withdraw clear supernatant ana1->ana2 ana3 Quantify API concentration using a validated assay (e.g., HPLC) ana2->ana3 G Workflow: Potentiometric pKa Determination cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep1 Calibrate pH meter with standard buffers prep2 Prepare a precise concentration of API solution (e.g., 1 mM) prep1->prep2 titr1 Place solution in vessel with pH electrode prep2->titr1 titr2 Add standardized titrant (acid or base) incrementally titr1->titr2 titr3 Record pH after each addition titr2->titr3 ana1 Plot pH vs. Volume of titrant added titr3->ana1 ana2 Determine the inflection point of the curve ana1->ana2 ana3 Calculate pKa from the titration data ana2->ana3 G Serotonin Synthesis and Metabolism Pathway cluster_synthesis Synthesis cluster_metabolism Metabolism tryptophan L-Tryptophan htp 5-Hydroxytryptophan (5-HTP) tryptophan->htp Tryptophan Hydroxylase (TPH) serotonin Serotonin (5-HT) htp->serotonin Aromatic L-amino acid decarboxylase hial 5-Hydroxyindole- acetaldehyde (5-HIAL) serotonin->hial Monoamine Oxidase (MAO) hiaa 5-Hydroxyindoleacetic acid (5-HIAA) hial->hiaa Aldehyde Dehydrogenase (ALDH) G Serotonergic Synaptic Transmission cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron synthesis Serotonin (5-HT) Synthesis vesicle Vesicular Storage (VMAT) synthesis->vesicle release Release into Synaptic Cleft vesicle->release sert Serotonin Transporter (SERT) Reuptake release->sert Reuptake receptor_gpcr 5-HT Receptors (GPCRs, e.g., 5-HT1, 5-HT2) release->receptor_gpcr Binds receptor_ion 5-HT3 Receptor (Ligand-gated ion channel) release->receptor_ion Binds downstream Downstream Signaling (cAMP, Ca²⁺, etc.) receptor_gpcr->downstream receptor_ion->downstream

References

In Vitro Mechanism of Action of Serotonin Adipinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Serotonin adipinate, a salt of serotonin and adipic acid, is a molecule of significant interest in pharmacological research due to the multifaceted roles of serotonin (5-hydroxytryptamine, 5-HT) in physiology and pathology. In vitro, the mechanism of action of this compound is primarily dictated by the activity of serotonin, which engages with a wide array of cell surface receptors, leading to the modulation of diverse intracellular signaling pathways. This technical guide provides a comprehensive overview of the in vitro mechanism of action of serotonin, the active component of this compound, with a focus on its receptor interactions, downstream signaling cascades, and the experimental methodologies used to elucidate these processes.

Introduction

Serotonin is a pivotal monoamine neurotransmitter that exerts its influence on a vast range of physiological processes, including mood regulation, gastrointestinal motility, and hemostasis[1][2][3]. The diverse effects of serotonin are mediated by its interaction with at least 14 distinct receptor subtypes, which are broadly classified into seven families (5-HT1 to 5-HT7)[2][4]. These receptors, with the exception of the 5-HT3 receptor which is a ligand-gated ion channel, are G protein-coupled receptors (GPCRs)[1][5]. The adipic acid component of this compound is not known to have pharmacological activity at serotonin receptors and is considered to primarily influence the salt's physicochemical properties[1]. This guide will, therefore, focus on the well-established in vitro pharmacology of serotonin.

Serotonin Receptor Binding Affinity

Receptor SubtypeRadioligandTissue/Cell LineKi (nM)Reference
5-HT1A [³H]8-OH-DPATHuman recombinant (CHO cells)8.1 - 9.0 (pKi)[6]
5-HT1B/1D [³H]5-HTHuman recombinantHigh nanomolar[7]
5-HT2A [³H]KetanserinHuman recombinantHigh nanomolar[7]
5-HT2B [³H]5-HTHuman recombinantHigh nanomolar[7]
5-HT6 [³H]5-HTHuman recombinantHigh affinity[4]
5-HT7 [³H]5-CTHuman recombinant (CHO cells)8.1 - 9.0 (pKi)[6]

Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity. The data presented are for serotonin (5-HT) and are expected to be representative of the active moiety of this compound.

Signaling Pathways

Upon binding to its cognate GPCRs, serotonin initiates a cascade of intracellular signaling events. The specific pathway activated depends on the receptor subtype and the G protein to which it couples.

Gαi-Coupled Receptors (e.g., 5-HT1A)

Receptors of the 5-HT1 family typically couple to inhibitory G proteins (Gαi). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels[8]. The βγ subunits of the G protein can also directly modulate the activity of other effectors, such as G protein-coupled inwardly rectifying potassium channels (GIRKs).

G_alpha_i_pathway SA This compound (Serotonin) Receptor 5-HT1A Receptor SA->Receptor Binds G_protein Gαiβγ Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Gαi-Coupled Signaling Pathway
Gαq-Coupled Receptors (e.g., 5-HT2A)

The 5-HT2 receptor family couples to Gαq proteins. Activation of this pathway stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

G_alpha_q_pathway SA This compound (Serotonin) Receptor 5-HT2A Receptor SA->Receptor Binds G_protein Gαqβγ Receptor->G_protein Activates PLC Phospholipase C G_protein->PLC Activates IP3 IP3 PLC->IP3 Hydrolyzes PIP2 to DAG DAG PLC->DAG PIP2 PIP2 Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C DAG->PKC Activates Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Gαq-Coupled Signaling Pathway
Gαs-Coupled Receptors (e.g., 5-HT4, 5-HT6, 5-HT7)

Receptors such as 5-HT4, 5-HT6, and 5-HT7 are coupled to stimulatory G proteins (Gαs). This leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels, activating PKA and downstream targets[4][9].

G_alpha_s_pathway SA This compound (Serotonin) Receptor 5-HT7 Receptor SA->Receptor Binds G_protein Gαsβγ Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates ion_channel_pathway SA This compound (Serotonin) Receptor 5-HT3 Receptor (Ion Channel) SA->Receptor Binds and Opens Ion_influx Na⁺, Ca²⁺ Influx Receptor->Ion_influx Allows Depolarization Membrane Depolarization Ion_influx->Depolarization Causes Downstream Downstream Cellular Effects Depolarization->Downstream binding_assay_workflow start Start cell_culture Cell Culture with Receptor Expression start->cell_culture membrane_prep Membrane Preparation cell_culture->membrane_prep assay_setup Assay Setup: Membranes, Radioligand, Test Compound membrane_prep->assay_setup incubation Incubation assay_setup->incubation filtration Filtration and Washing incubation->filtration detection Scintillation Counting filtration->detection data_analysis Data Analysis (IC50, Ki) detection->data_analysis end End data_analysis->end functional_assay_workflow cluster_cAMP cAMP Assay cluster_Ca Calcium Flux Assay cAMP_start Start cAMP_culture Cell Culture cAMP_start->cAMP_culture cAMP_treatment Compound Treatment cAMP_culture->cAMP_treatment cAMP_lysis Cell Lysis cAMP_treatment->cAMP_lysis cAMP_detection cAMP Detection (ELISA/HTRF) cAMP_lysis->cAMP_detection cAMP_analysis Data Analysis (EC50/IC50) cAMP_detection->cAMP_analysis cAMP_end End cAMP_analysis->cAMP_end Ca_start Start Ca_culture Cell Culture & Dye Loading Ca_start->Ca_culture Ca_addition Compound Addition Ca_culture->Ca_addition Ca_measurement Fluorescence Measurement Ca_addition->Ca_measurement Ca_analysis Data Analysis (EC50) Ca_measurement->Ca_analysis Ca_end End Ca_analysis->Ca_end

References

The Interaction of Serotonin with 5-HT Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serotonin, or 5-hydroxytryptamine (5-HT), is a ubiquitous monoamine neurotransmitter that plays a critical role in a vast array of physiological and pathological processes.[1] Its diverse functions are mediated through a large family of 5-HT receptors, which are the targets of numerous therapeutic agents. This technical guide provides an in-depth overview of the interaction of serotonin with its receptors, with a focus on quantitative binding and functional data, detailed experimental protocols, and the underlying signaling pathways.

While the specific query mentioned "serotonin adipinate," it is important to clarify that this is a salt form of serotonin. The pharmacologically active moiety is the serotonin molecule itself. The adipinate counter-ion may influence the compound's physicochemical properties, such as solubility and stability, but the fundamental interactions with the 5-HT receptors are dictated by the serotonin structure. Therefore, this guide will focus on the binding and functional characteristics of serotonin (5-HT).

Quantitative Analysis of Serotonin Interaction with 5-HT Receptors

The affinity of serotonin for its various receptor subtypes is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay. The functional potency of serotonin is often expressed as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50) in various functional assays that measure the downstream signaling events following receptor activation. Serotonin generally exhibits high affinity, typically in the low nanomolar range, for most 5-HT receptor subtypes.[2]

The following table summarizes the binding affinities (Ki) and functional potencies (EC50/IC50) of serotonin for a range of human 5-HT receptor subtypes. It is important to note that these values can vary depending on the experimental conditions, such as the radioligand used, the cell type or tissue preparation, and the specific functional assay employed.

Receptor SubtypeG-protein CouplingBinding Affinity (Ki) [nM]Functional Activity (EC50/IC50) [nM]Functional Assay
5-HT1A Gi/o1.0 - 101 - 20cAMP Inhibition
5-HT1B Gi/o1.0 - 155 - 50cAMP Inhibition
5-HT1D Gi/o0.5 - 102 - 30cAMP Inhibition
5-HT1E Gi/o~200>1000cAMP Inhibition
5-HT1F Gi/o10 - 5020 - 100cAMP Inhibition
5-HT2A Gq/112.0 - 2010 - 100Phosphoinositide Hydrolysis
5-HT2B Gq/111.0 - 155 - 50Phosphoinositide Hydrolysis
5-HT2C Gq/111.0 - 101 - 20Phosphoinositide Hydrolysis
5-HT3 Ligand-gated ion channel100 - 500 (as agonist)500 - 2000Ion Flux (e.g., Ca2+)
5-HT4 Gs5 - 5010 - 100cAMP Stimulation
5-HT5A Gi/o10 - 100>1000cAMP Inhibition
5-HT6 Gs5 - 3020 - 150cAMP Stimulation
5-HT7 Gs0.5 - 101 - 20cAMP Stimulation

Signaling Pathways of 5-HT Receptors

The diverse physiological effects of serotonin are a direct consequence of the activation of distinct intracellular signaling cascades by different 5-HT receptor families. These receptors are primarily G-protein coupled receptors (GPCRs), with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel.[3] The GPCRs are classified based on the G-protein alpha subunit they couple to: Gs, Gi/o, or Gq/11.[4]

Gs-Coupled Receptor Signaling (5-HT4, 5-HT6, 5-HT7)

Activation of Gs-coupled receptors by serotonin leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cyclic AMP (cAMP).[4] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.

Gs_Signaling_Pathway Serotonin Serotonin Receptor 5-HT4/6/7 Receptor Serotonin->Receptor G_protein Gs Protein (α, β, γ) Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC stimulates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates targets

Gs-Coupled 5-HT Receptor Signaling Pathway
Gi/o-Coupled Receptor Signaling (5-HT1, 5-HT5)

In contrast to Gs-coupling, serotonin binding to Gi/o-coupled receptors results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[4][5] This reduces PKA activity and subsequently alters cellular function. Additionally, the βγ subunits of the Gi/o protein can directly modulate other effectors, such as ion channels.

Gio_Signaling_Pathway Serotonin Serotonin Receptor 5-HT1/5 Receptor Serotonin->Receptor G_protein Gi/o Protein (α, β, γ) Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC Cellular_Response Cellular Response cAMP->Cellular_Response reduced effect

Gi/o-Coupled 5-HT Receptor Signaling Pathway
Gq/11-Coupled Receptor Signaling (5-HT2)

Activation of Gq/11-coupled receptors by serotonin stimulates phospholipase C (PLC).[6][7] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC).

Gq_Signaling_Pathway Serotonin Serotonin Receptor 5-HT2 Receptor Serotonin->Receptor G_protein Gq/11 Protein (α, β, γ) Receptor->G_protein activates PLC Phospholipase C G_protein->PLC stimulates IP3 IP3 PLC->IP3 hydrolyzes to DAG DAG PLC->DAG hydrolyzes to PIP2 PIP2 PIP2->PLC Ca_release Ca²⁺ Release IP3->Ca_release triggers PKC Protein Kinase C DAG->PKC activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response phosphorylates targets

Gq/11-Coupled 5-HT Receptor Signaling Pathway

Experimental Protocols

The characterization of the interaction between serotonin and its receptors relies on a variety of in vitro assays. The following sections provide detailed methodologies for key experiments.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Ki) of a test compound (in this case, serotonin) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep 1. Prepare membranes from cells/tissue expressing 5-HT receptor Incubation 4. Incubate membranes, radioligand, and serotonin at various concentrations Membrane_Prep->Incubation Radioligand_Prep 2. Prepare radioligand (e.g., [³H]Ketanserin for 5-HT2A) Radioligand_Prep->Incubation Compound_Prep 3. Prepare serial dilutions of unlabeled serotonin Compound_Prep->Incubation Filtration 5. Separate bound from free radioligand via vacuum filtration Incubation->Filtration Scintillation 6. Measure radioactivity of bound ligand using scintillation counting Filtration->Scintillation IC50_Calc 7. Plot % inhibition vs. serotonin concentration to determine IC50 Scintillation->IC50_Calc Ki_Calc 8. Calculate Ki using the Cheng-Prusoff equation IC50_Calc->Ki_Calc

Radioligand Binding Assay Experimental Workflow

Detailed Methodology:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the 5-HT receptor of interest in a suitable buffer (e.g., Tris-HCl) containing protease inhibitors.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend in the assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]ketanserin for 5-HT2A receptors), and varying concentrations of unlabeled serotonin.

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known competing ligand).

  • Incubation:

    • Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The membranes with bound radioligand will be trapped on the filter.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filter mats in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of serotonin.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay (for Gs and Gi/o-coupled receptors)

This assay measures the ability of serotonin to either stimulate (for Gs-coupled receptors) or inhibit (for Gi/o-coupled receptors) the production of cyclic AMP (cAMP).

Detailed Methodology:

  • Cell Culture:

    • Culture cells stably expressing the 5-HT receptor of interest (e.g., CHO or HEK293 cells).

  • Cell Stimulation:

    • Plate the cells in a 96-well plate.

    • For Gi/o-coupled receptors, pre-treat the cells with forskolin to stimulate basal cAMP production.

    • Add varying concentrations of serotonin to the wells and incubate for a specific period.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells to release the intracellular cAMP.

    • Measure the cAMP concentration using a commercially available kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis:

    • Plot the measured cAMP levels against the log concentration of serotonin.

    • For Gs-coupled receptors, fit the data to a sigmoidal dose-response curve to determine the EC50 value for cAMP stimulation.

    • For Gi/o-coupled receptors, fit the data to a sigmoidal dose-response curve to determine the IC50 value for the inhibition of forskolin-stimulated cAMP production.

Phosphoinositide Hydrolysis Functional Assay (for Gq/11-coupled receptors)

This assay measures the accumulation of inositol phosphates (IPs), a downstream product of PLC activation, following stimulation of Gq/11-coupled 5-HT receptors by serotonin.

Detailed Methodology:

  • Cell Culture and Labeling:

    • Culture cells expressing the 5-HT2 receptor subtype of interest.

    • Label the cells by incubating them overnight with [3H]myo-inositol, which is incorporated into the cell membrane as phosphatidylinositol.

  • Cell Stimulation:

    • Wash the cells to remove excess radiolabel.

    • Pre-incubate the cells with a lithium chloride (LiCl) solution, which inhibits the breakdown of inositol monophosphates, allowing them to accumulate.

    • Add varying concentrations of serotonin and incubate for a defined period.

  • Extraction of Inositol Phosphates:

    • Stop the reaction by adding a suitable reagent (e.g., ice-cold perchloric acid).

    • Separate the inositol phosphates from the rest of the cellular components using anion-exchange chromatography.

  • Quantification:

    • Measure the radioactivity of the eluted inositol phosphates using a scintillation counter.

  • Data Analysis:

    • Plot the amount of [3H]inositol phosphates accumulated against the log concentration of serotonin.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion

This technical guide provides a comprehensive overview of the interaction of serotonin with its diverse family of receptors. The quantitative data presented in the summary table, coupled with the detailed signaling pathways and experimental protocols, offer a valuable resource for researchers and professionals in the field of pharmacology and drug development. A thorough understanding of these fundamental interactions is crucial for the rational design of novel therapeutics targeting the serotonergic system for the treatment of a wide range of neurological and psychiatric disorders.

References

The Adipate Advantage: A Deep Dive into the Physicochemical and Structural Properties of a Serotonin Salt

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Serotonin, or 5-hydroxytryptamine (5-HT), is a pivotal neurotransmitter implicated in a vast array of physiological and pathological processes, including mood regulation, sleep, and appetite. Due to its inherent instability, serotonin is often formulated as a salt to enhance its physicochemical properties for therapeutic applications. The choice of the counter-ion is a critical determinant of the resulting salt's characteristics, influencing its stability, solubility, and ultimately its bioavailability. Among the various salt forms, serotonin adipate has emerged as a formulation with noteworthy properties. This technical guide provides an in-depth analysis of the role of the adipate counter-ion in defining the properties of serotonin salts, offering a comparative perspective against other common forms like serotonin creatinine sulfate and serotonin hydrochloride.

Physicochemical Properties of Serotonin Salts: A Comparative Analysis

The selection of an appropriate counter-ion is a fundamental step in drug development, aimed at optimizing the drug substance's properties. The adipate counter-ion, a dicarboxylic acid, imparts specific characteristics to the serotonin molecule. Below is a comparative summary of the key physicochemical properties of serotonin and its common salt forms.

PropertySerotonin (Free Base)Serotonin AdipateSerotonin HydrochlorideSerotonin Creatinine Sulfate Monohydrate
Molecular Formula C₁₀H₁₂N₂OC₁₆H₂₂N₂O₅C₁₀H₁₃ClN₂OC₁₄H₂₃N₅O₇S
Molecular Weight 176.22 g/mol 322.36 g/mol [1]212.67 g/mol [2]405.43 g/mol [3]
Melting Point 167.7 °C[4]Not explicitly available149-154 °C[5]Not explicitly available
Solubility in Water Slightly soluble[4]Soluble in DMSO[6]17 mg/mLInsoluble in water[3][7]
Stability Prone to degradation; hygroscopic[8]Enhanced thermal stability in solution[9]Stable, but light sensitive and hygroscopic[5]Utilized for its stability in formulations[10]

The Structural Influence of the Adipate Counter-Ion

The adipate counter-ion plays a significant role in the crystal packing and conformation of the serotonin molecule. X-ray crystallography studies have revealed that in serotonin adipate, the serotonin cations and adipate anions are organized in sheets, with chains of serotonin cations being a prominent feature. This arrangement is stabilized by a network of hydrogen bonds.

Comparative Crystallographic Data

A comparison of bond lengths and angles in serotonin adipate with serotonin creatinine sulfate highlights the subtle yet significant influence of the counter-ion on the molecular geometry of serotonin.

ParameterSerotonin AdipateSerotonin Creatinine Sulfate
Bond Lengths (Å)
N1—C71.4831.51
C7—C81.5101.53
C8—C91.4901.48
Bond Angles (°)
N1—C7—C8110.1108.0
C7—C8—C9113.9111.1

Data sourced from Rychkov et al., 2013.

These structural differences, driven by the nature of the counter-ion, can influence the solid-state properties of the salt, including its dissolution rate and stability.

Experimental Protocols

Synthesis and Crystallization of Serotonin Adipate

This protocol is based on the methodology described in the literature for the preparation of serotonin adipate crystals for structural analysis.

Objective: To synthesize and crystallize serotonin adipate from an aqueous solution.

Materials:

  • Serotonin (free base)

  • Adipic acid

  • Deionized water

  • Heating and stirring plate

  • Crystallization dish

  • Filtration apparatus

Procedure:

  • Prepare a saturated aqueous solution of serotonin at 313 K (40°C).

  • Prepare a saturated aqueous solution of adipic acid at 313 K.

  • Mix the two solutions in a 1:1 molar ratio.

  • Allow the solution to cool slowly to room temperature in a crystallization dish.

  • Monitor for the formation of crystals. The crystals of serotonin adipate are typically transparent with a light-brown tinge.

  • Once crystals of a suitable size have formed, they are isolated by filtration.

  • The crystals are then washed with a small amount of cold deionized water and dried under vacuum.

Characterization by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity and concentration of serotonin salts.

Instrumentation:

  • HPLC system with a UV detector (280 nm)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Mobile Phase: Acetonitrile and an aqueous buffer (e.g., 40 mM ammonium formate, pH 3.0) in a 20:80 v/v ratio.[11]

  • Standard solutions of serotonin adipate and other serotonin salts of known concentrations.

  • Sample solutions prepared by dissolving the serotonin salt in the mobile phase.

Procedure:

  • Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min.

  • Inject a known volume (e.g., 20 µL) of the standard solution and record the chromatogram.

  • Inject the same volume of the sample solution and record the chromatogram.

  • The retention time of the serotonin peak in the sample should match that of the standard.

  • The purity of the sample can be determined by the area percentage of the serotonin peak. The concentration can be quantified by comparing the peak area of the sample to a calibration curve generated from the standard solutions.

Single-Crystal X-ray Diffraction Analysis

Objective: To determine the three-dimensional atomic and molecular structure of serotonin adipate crystals.

Instrumentation:

  • Single-crystal X-ray diffractometer

Procedure:

  • A suitable single crystal of serotonin adipate is selected and mounted on the diffractometer.

  • The crystal is exposed to a monochromatic X-ray beam.

  • The diffracted X-rays are collected on a detector. The angles and intensities of the diffraction spots are measured.

  • The collected data is processed to determine the unit cell dimensions and space group of the crystal.

  • The phases of the diffracted X-rays are determined using computational methods (e.g., direct methods).

  • An electron density map is calculated from the structure factors (derived from the intensities) and phases.

  • A molecular model is built into the electron density map and refined to best fit the experimental data. This yields the final three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions.

The Role of the Adipate Counter-Ion in a Biological Context

While the adipate counter-ion does not appear to directly interact with serotonin receptors or alter signaling pathways, its influence on the physicochemical properties of the serotonin salt can have significant biological implications. By improving stability and potentially modifying solubility and dissolution rates, the adipate counter-ion can affect the bioavailability of serotonin.[12] An enhancement in these properties can lead to more consistent and efficient absorption of the active pharmaceutical ingredient.

Visualizing Key Processes

Serotonin Synthesis and Metabolism Workflow

The following diagram illustrates the key steps in the synthesis and metabolism of serotonin, providing context for its biological role.

Serotonin_Workflow Tryptophan Tryptophan Five_HTP 5-Hydroxytryptophan (5-HTP) Tryptophan->Five_HTP Tryptophan Hydroxylase Serotonin Serotonin (5-HT) Five_HTP->Serotonin Aromatic L-amino acid decarboxylase Five_HIAA 5-Hydroxyindoleacetic acid (5-HIAA) Serotonin->Five_HIAA Monoamine Oxidase & Aldehyde Dehydrogenase Excretion Excretion Five_HIAA->Excretion

Caption: A simplified workflow of serotonin synthesis and metabolism.

Serotonin Receptor Signaling Pathway (5-HT2A Receptor)

This diagram depicts a representative signaling pathway for the serotonin 2A (5-HT2A) receptor, a G-protein coupled receptor.

Serotonin_Signaling Serotonin Serotonin HTR2A 5-HT2A Receptor Serotonin->HTR2A Binds to Gq_alpha Gq α-subunit HTR2A->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: The Gq-coupled signaling pathway of the 5-HT2A receptor.

Conclusion

The adipate counter-ion confers distinct physicochemical and structural properties to serotonin, primarily by enhancing its thermal stability in solution. While a direct comparison of all physicochemical parameters with other salts is not exhaustively documented in a single source, the available data suggests that the choice of adipate as a counter-ion is a strategic one for creating a more robust and potentially more bioavailable form of serotonin. The detailed experimental protocols and visualizations provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development, facilitating further investigation into the nuanced roles of counter-ions in optimizing the therapeutic potential of active pharmaceutical ingredients like serotonin.

References

Serotonin Adipinate in the Study of Protein Serotonylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of protein serotonylation, a crucial post-translational modification, and explores the potential utility of serotonin adipinate in its investigation. While direct and established protocols for the use of this compound in protein serotonylation studies are not widely documented, this document will detail the foundational knowledge of serotonylation, established methodologies for its study, and the characteristics of this compound, offering a framework for its potential application as a serotonin donor in such research.

The Landscape of Protein Serotonylation

Protein serotonylation is a post-translational modification involving the covalent attachment of the neurotransmitter serotonin to proteins.[1][2][3] This process is catalyzed by enzymes called transglutaminases (TGMs), particularly transglutaminase 2 (TGM2), which form an irreversible isopeptide bond between the primary amine group of serotonin and the gamma-carboxamide group of glutamine residues on target proteins.[1][2] This modification can alter the target protein's function, localization, and interaction with other molecules, thereby influencing a wide range of physiological and pathological processes.[1]

Key Biological Roles of Protein Serotonylation:

  • Hemostasis and Thrombosis: Serotonylation of proteins like fibrinogen and small GTPases in platelets is crucial for platelet activation and clot formation.[1][3]

  • Neuroplasticity: Serotonylation of proteins in neurons, such as those involved in synaptic plasticity, can impact learning and memory.[1]

  • Tumor Microenvironment: The modification of extracellular matrix proteins by serotonin can influence cancer cell motility and angiogenesis.[1]

  • Gene Regulation: Histone serotonylation, particularly on histone H3 at glutamine 5 (H3Q5ser), can act as a permissive mark for gene transcription.[1][4]

Investigating Protein Serotonylation: Established Methodologies

Several methods are employed to detect and quantify protein serotonylation, each with its own advantages and limitations.

Bioorthogonal Labeling and Enrichment

A powerful technique for identifying serotonylated proteins involves the use of a serotonin analog, such as propargylated serotonin (5-PT), which contains a bioorthogonal handle (an alkyne group).[2][5][6] This analog is incorporated into proteins by cellular machinery. The alkyne group then allows for the "click" reaction with a reporter tag, such as biotin, enabling the enrichment and subsequent identification of serotonylated proteins by mass spectrometry.[5][6]

Experimental Workflow for Bioorthogonal Labeling:

G cluster_cell Cellular Environment cluster_lab Laboratory Workflow A Introduction of Propargylated Serotonin (5-PT) B Cellular Uptake and Incorporation by TGMs A->B C Cell Lysate Preparation B->C D Click Chemistry Reaction (e.g., with Biotin-Azide) C->D E Enrichment of Biotinylated Proteins (e.g., with Streptavidin Beads) D->E F On-Bead Digestion (e.g., with Trypsin) E->F G Mass Spectrometry Analysis (LC-MS/MS) F->G H Data Analysis and Protein Identification G->H

Caption: Bioorthogonal labeling and enrichment workflow for identifying serotonylated proteins.

Mass Spectrometry-Based Detection

Mass spectrometry (MS) is a cornerstone for the definitive identification and site-mapping of protein serotonylation.[5] In a typical bottom-up proteomics approach, serotonylated proteins are proteolytically digested, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][4] The mass shift caused by the addition of serotonin to a glutamine residue allows for the identification of the modified peptide and the precise location of the modification.

Mass Spectrometry Data Interpretation:

G A Peptide from Protein Digest B Fragmentation in Mass Spectrometer (e.g., HCD) A->B C Generation of Fragment Ions (b- and y-ions) B->C D Mass Spectrum Acquisition C->D E Database Search and Spectral Matching D->E F Identification of Serotonylated Peptide (with mass shift) E->F

Caption: Simplified workflow for the identification of serotonylated peptides by mass spectrometry.

Antibody-Based Methods

Antibodies that specifically recognize serotonin can be used to detect serotonylated proteins through techniques like Western blotting and immunoprecipitation.[7] While these methods are valuable for validating the serotonylation of a specific protein, they may lack the ability to pinpoint the exact modification site.

This compound: Properties and Synthesis

This compound is a salt formed between serotonin and adipic acid.[8][9] Its primary role described in the literature is not as a tool for studying protein modification but rather for therapeutic applications, such as in the treatment of hemodynamic disorders.[10] However, as a source of serotonin, it could potentially be used to increase intracellular serotonin levels for in vitro serotonylation assays.

PropertyValueReference
Molecular Formula C₁₆H₂₂N₂O₅[8]
Molar Mass 322.36 g/mol [8]
Appearance Solid powder[9]
Solubility Soluble in DMSO[9]

Table 1: Physicochemical Properties of this compound

The synthesis of this compound typically involves a direct acid-base reaction between serotonin and adipic acid.[9] Another method involves a condensation reaction using a dehydrating agent like dicyclohexylcarbodiimide (DCC).[8][9]

Potential Application of this compound in Serotonylation Research

While not a conventional tool, this compound could theoretically be employed to manipulate cellular serotonin concentrations in experimental settings. By providing a source of serotonin, it might be used to drive the serotonylation of proteins in cell cultures or in vitro enzymatic assays. However, researchers should consider that using a salt form might influence solubility and cellular uptake compared to free serotonin.

Proposed General Protocol for In Vitro Serotonylation using a Serotonin Source:

StepDescriptionParameters
1. Reaction Setup Prepare a reaction mixture containing the target protein, purified transglutaminase (e.g., TGM2), and a buffer.Buffer pH, protein and enzyme concentrations to be optimized.
2. Addition of Serotonin Add serotonin (or a serotonin source like this compound) to the reaction mixture.Final serotonin concentration to be determined based on experimental goals.
3. Incubation Incubate the reaction mixture to allow for the serotonylation reaction to proceed.Incubation time and temperature to be optimized.
4. Quenching the Reaction Stop the reaction by adding a quenching agent or by heat inactivation.e.g., EDTA to chelate Ca²⁺ required by TGMs.
5. Analysis Analyze the reaction products for protein serotonylation using methods like Western blotting or mass spectrometry.---

Table 2: Generalized Protocol for In Vitro Protein Serotonylation

Signaling Pathways Involving Protein Serotonylation

Serotonylation is integrated into various signaling cascades, often involving small GTPases. The covalent modification of these proteins can lock them in an active state, leading to downstream signaling events.

G Serotonin Serotonin TGM2 TGM2 Serotonin->TGM2 GTPase_Ser Serotonylated Small GTPase (active) TGM2->GTPase_Ser Serotonylation GTPase_GDP Small GTPase (inactive, GDP-bound) GTPase_GDP->TGM2 Downstream Downstream Effectors GTPase_Ser->Downstream Cellular Cellular Response Downstream->Cellular

Caption: Serotonylation of small GTPases leading to downstream signaling.

Conclusion

The study of protein serotonylation is a rapidly evolving field with significant implications for understanding health and disease. While established methods using bioorthogonal labeling and mass spectrometry are the current standards, the exploration of new tools and approaches is crucial. This compound, as a stable and soluble source of serotonin, presents a potential, though yet unproven, reagent for manipulating serotonylation in experimental systems. Further research is warranted to validate its efficacy and establish standardized protocols for its use in this context. This guide provides the foundational knowledge and technical considerations for researchers venturing into the intricate world of protein serotonylation.

References

Serotonin Adipinate in Models of Hemodynamic Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the current understanding of serotonin adipinate's role in models of hemodynamic disorders. The information is synthesized from available clinical and pharmacological studies to serve as a resource for research and development in this area. It is important to note that while clinical data in specific contexts exist, detailed preclinical studies in standardized hemodynamic shock models are not extensively available in the public domain. This guide, therefore, combines established data with the broader pharmacological context of serotonin to present a comprehensive picture.

Introduction

Hemodynamic instability, a hallmark of various shock states (e.g., hemorrhagic, septic, cardiogenic), is characterized by inadequate tissue perfusion and is a major contributor to morbidity and mortality in critically ill patients. The underlying pathophysiology often involves a complex interplay of vasodilation, myocardial dysfunction, and endothelial damage. Serotonin (5-hydroxytryptamine, 5-HT), a biogenic amine primarily stored in platelets, is a potent vasoactive substance with complex and diverse effects on the cardiovascular system.

This compound, a salt of serotonin, has been investigated for its potential to correct hemodynamic disturbances. The rationale for its use is partly based on the concept of a relative or absolute "serotonin deficiency" in certain pathological states, where endogenous serotonin mechanisms are insufficient to maintain vascular tone and cardiac function.[1] It is proposed that the administration of this compound can restore vascular tone, improve cardiac performance, and protect the microcirculation. Studies suggest it has a normalizing effect on vascular tone and can be used to correct vascular insufficiency.[2]

This guide will detail the quantitative effects of this compound on hemodynamic parameters, outline experimental protocols, and visualize the proposed mechanisms of action and experimental workflows.

Data Presentation: Hemodynamic Effects of this compound

The following tables summarize the known quantitative effects of this compound on key hemodynamic parameters.

Table 1: Clinical Efficacy of this compound in Acute Poisoning with Hemodynamic Disorders

ParameterObservationImplicationSource
Stroke Volume IncreasedImproved cardiac contractile function and ejection.[3]
Total Peripheral Vascular Resistance NormalizedRestoration of appropriate vascular tone.[3]
Central Blood Volume NormalizedImproved venous return and cardiac filling.[3]

This data is derived from a study in 30 patients with acute poisoning by psychotropic drugs, which induced hemodynamic instability.[3]

Experimental Protocols

Detailed preclinical studies of this compound in established shock models are limited. The following sections describe the protocol from a key clinical study and standard protocols for animal models where this compound could be evaluated.

Clinical Protocol: Acute Poisoning-Induced Hemodynamic Disorder

This protocol was used in a study of 30 patients with acute poisoning by psychotropic drugs leading to circulatory disorders.

  • Drug and Dosage: this compound, 40-60 mg.

  • Administration Route: Drip infusion.

  • Objective: Correction of hemodynamic disorders in the lesser and greater circulation.

  • Measured Outcomes: Stroke volume, total peripheral vascular resistance, central blood volume.

  • Reference: [3]

Preclinical Model Protocol: Hemorrhagic Shock in a Swine Model (Proposed Integration of this compound)

This protocol describes a standard method for inducing hemorrhagic shock, with proposed points for the introduction of this compound for efficacy testing.

  • Animal Model: Adult male swine (approximately 70 kg).

  • Anesthesia: Intravenous (e.g., acepromazine, midazolam, fentanyl, thiopental sodium, pancuronium) and inhaled (e.g., halothane 1%) anesthesia. Mechanical ventilation is established.

  • Instrumentation:

    • An arterial line is placed in the femoral artery for continuous blood pressure monitoring.

    • A pulmonary artery catheter is introduced via the internal jugular vein to monitor cardiac output, pulmonary artery pressure, and central venous pressure.

  • Induction of Hemorrhagic Shock:

    • A controlled hemorrhage is initiated by withdrawing a specific volume of blood (e.g., 50% of total blood volume, or approximately 33 ml/kg) from a major artery.

    • The withdrawal is performed over a set period (e.g., 10 minutes) to achieve a target mean arterial pressure (MAP) of 30-40 mmHg.

    • This state of shock is maintained for a defined period (e.g., 50-60 minutes).

  • Therapeutic Intervention (Proposed):

    • Following the shock period, resuscitation is initiated.

    • Control Group: Receives standard resuscitation fluids (e.g., crystalloids like Lactated Ringer's solution and/or colloids).

    • Treatment Group: Receives standard resuscitation fluids plus an infusion of this compound. A potential starting dose, extrapolated from other animal studies, could be in the range of 1-4.5 mg/kg.[4][5] The infusion rate would be titrated based on hemodynamic response.

  • Monitoring and Data Collection: Hemodynamic parameters (MAP, heart rate, cardiac output, systemic vascular resistance) and metabolic markers (e.g., lactate) are monitored continuously throughout the experiment.

Visualization of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the proposed mechanisms of action and experimental workflows for this compound.

Proposed Mechanism of Action in Hemodynamic Shock

G cluster_0 Hemodynamic Shock State cluster_1 This compound Intervention cluster_2 Physiological Effects cluster_3 Hemodynamic Restoration Vasodilation Peripheral Vasodilation Serotonin_Adipinate This compound Vasodilation->Serotonin_Adipinate Counteracts MyocardialDepression Myocardial Depression MyocardialDepression->Serotonin_Adipinate Counteracts EndothelialDysfunction Endothelial Dysfunction EndothelialDysfunction->Serotonin_Adipinate Counteracts Vasoconstriction Vasoconstriction (5-HT2A Activation) Serotonin_Adipinate->Vasoconstriction Cardiac_Contractility Increased Cardiac Contractility (5-HT4) Serotonin_Adipinate->Cardiac_Contractility Endothelial_Protection Endothelial Protection/ Capillary Resistance Serotonin_Adipinate->Endothelial_Protection Norm_SVR Normalized Systemic Vascular Resistance Vasoconstriction->Norm_SVR Inc_SV Increased Stroke Volume & Cardiac Output Cardiac_Contractility->Inc_SV Imp_Microcirculation Improved Microcirculation Endothelial_Protection->Imp_Microcirculation

Caption: Proposed mechanism of this compound in shock.

This compound Signaling in Vascular Smooth Muscle

G Serotonin_Adipinate This compound Receptor 5-HT2A Receptor Serotonin_Adipinate->Receptor Binds Gq_Protein Gq Protein Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release SR->Ca_Release Contraction Smooth Muscle Contraction Ca_Release->Contraction PKC->Contraction

Caption: 5-HT2A receptor signaling in vascular smooth muscle.

Preclinical Experimental Workflow

G Start Animal Model Preparation (e.g., Rat/Swine) Instrumentation Surgical Instrumentation (Arterial Line, CVC) Start->Instrumentation Baseline Record Baseline Hemodynamic Data Instrumentation->Baseline Induce_Shock Induce Hemodynamic Shock (e.g., Hemorrhage, Sepsis) Baseline->Induce_Shock Randomization Randomize into Groups Induce_Shock->Randomization Control Control Group: Standard Resuscitation Randomization->Control Treatment Treatment Group: Resuscitation + this compound Randomization->Treatment Monitoring Continuous Hemodynamic Monitoring (e.g., 2-4 hours) Control->Monitoring Treatment->Monitoring Data_Analysis Data Analysis and Comparison Monitoring->Data_Analysis End Endpoint Data_Analysis->End

Caption: Workflow for preclinical evaluation of this compound.

Conclusion

This compound shows promise as a therapeutic agent for correcting hemodynamic disorders, particularly in conditions characterized by vasodilation and reduced cardiac output. Clinical evidence from acute poisoning cases demonstrates its efficacy in normalizing key circulatory parameters.[3] The proposed mechanism of action involves the activation of serotonin receptors, leading to vasoconstriction, enhanced cardiac contractility, and potentially protective effects on the microvasculature.

However, a significant gap exists in the literature regarding the use of this compound in standardized preclinical models of hemorrhagic, septic, and cardiogenic shock. Such studies are crucial to precisely quantify its dose-dependent effects on a range of hemodynamic variables, to elucidate its specific receptor pharmacology, and to establish its safety and efficacy profile in different shock etiologies. Future research should focus on conducting these controlled animal studies to provide the robust data necessary to support broader clinical development and application.

References

The Neuropharmacological Profile of Serotonin Adipinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Serotonin adipinate, a salt of the neurotransmitter serotonin and adipic acid, presents a unique profile for neuropharmacological investigation. While specific quantitative data for the adipinate salt form is limited in publicly available literature, this guide synthesizes the known neuropharmacology of serotonin (5-hydroxytryptamine, 5-HT) and extrapolates the potential influence of the adipate counter-ion. This document provides a comprehensive overview of receptor binding affinities, pharmacokinetic considerations, and the intricate signaling pathways modulated by serotonin. Detailed experimental protocols for key in vitro and in vivo assays are also presented to facilitate further research and development in this area.

Introduction

Serotonin (5-HT) is a pivotal monoamine neurotransmitter implicated in a vast array of physiological and psychological processes, including mood regulation, sleep, appetite, and cognition.[1][2] Dysregulation of the serotonergic system is a hallmark of numerous neuropsychiatric disorders, making it a primary target for therapeutic intervention. This compound is a formulation where serotonin is ionically bound to adipic acid, a dicarboxylic acid that is generally recognized as safe (GRAS) and is metabolized through the fatty acid β-oxidation pathway.[3][4] The salt form of a drug can significantly influence its physicochemical properties, such as solubility and dissolution rate, which in turn can impact its pharmacokinetic profile, including bioavailability.[5][6][7] This guide provides a detailed examination of the neuropharmacological properties of the active moiety, serotonin, with a discussion on the potential contributions of the adipate salt form.

Receptor and Transporter Binding Profile of Serotonin

Serotonin exerts its diverse effects by binding to a wide range of receptor subtypes, broadly classified into seven families (5-HT1 to 5-HT7), and by its reuptake via the serotonin transporter (SERT).[8][9] The affinity of serotonin for these targets is a critical determinant of its physiological and pharmacological actions.

Table 1: Receptor and Transporter Binding Affinities (Ki) of Serotonin (5-HT)
TargetReceptor FamilyKi (nM)SpeciesReference
5-HT1A 5-HT13.2Human[10]
5-HT1B 5-HT14.1Human[11]
5-HT1D 5-HT15.0Human[11]
5-HT1E 5-HT17.5Human[11]
5-HT1F 5-HT110Human[11]
5-HT2A 5-HT211.7Human[12]
5-HT2B 5-HT21.3Human[13]
5-HT2C 5-HT25.0Human[14]
5-HT3 Ligand-Gated Ion Channel~1000N/A[2]
5-HT4 5-HT4126Human[15]
5-HT5A 5-HT513Human[11]
5-HT6 5-HT66.3Human[11]
5-HT7 5-HT70.5 - 2Human[14]
SERT Transporter160Human

Note: Ki values can vary between studies depending on the experimental conditions and tissues used. The values presented here are representative.

Pharmacokinetic Profile

The pharmacokinetic properties of serotonin itself present significant challenges for its use as a therapeutic agent, particularly its poor oral bioavailability and limited ability to cross the blood-brain barrier. The formulation of serotonin as an adipinate salt may be intended to address some of these challenges, primarily by potentially improving its absorption characteristics.

Absorption

Orally administered serotonin undergoes extensive first-pass metabolism in the gut and liver, primarily by monoamine oxidase (MAO), resulting in very low bioavailability.[1] The use of a salt form, such as adipinate, can enhance the dissolution rate and solubility of a drug, which may lead to improved absorption.[5][7] However, without specific studies on this compound, its oral bioavailability remains unquantified.

Distribution

Serotonin does not readily cross the blood-brain barrier due to its polarity.[16][17] This means that peripherally administered serotonin has limited direct effects on the central nervous system. The majority of serotonin in the body is found in the gastrointestinal tract and platelets.[1] It is unclear if the adipinate salt form would significantly alter the distribution profile or blood-brain barrier permeability of serotonin.

Metabolism and Excretion

Serotonin is primarily metabolized by MAO to 5-hydroxyindoleacetic acid (5-HIAA), which is then excreted in the urine.[1] Adipic acid is metabolized via the beta-oxidation pathway, similar to fatty acids.[3]

Table 2: Pharmacokinetic Parameters of Serotonin and Related Compounds
ParameterSerotonin (IV)5-HTP (Oral, with Carbidopa)Adipic Acid
Bioavailability N/A48% ± 15%High
Half-life (t½) Short (minutes)2.2 - 7.4 hoursRapidly metabolized
Blood-Brain Barrier Penetration Very LowYesNo
Primary Metabolism Monoamine Oxidase (MAO)Aromatic L-amino acid decarboxylaseβ-oxidation
Primary Excretion Renal (as 5-HIAA)RenalRenal

References:[1][3][18] Note: Data for serotonin is based on its known physiological properties. 5-HTP is a precursor to serotonin that can cross the blood-brain barrier.

Signaling Pathways

Serotonin receptors trigger a variety of intracellular signaling cascades depending on the G-protein to which they couple. Understanding these pathways is crucial for predicting the cellular and physiological effects of this compound.

serotonin_signaling cluster_gq 5-HT2 Receptor Family (Gq/11) cluster_gi 5-HT1 & 5-HT5 Receptor Families (Gi/o) cluster_gs 5-HT4, 6, 7 Receptor Families (Gs) cluster_lgic 5-HT3 Receptor Family (Ligand-Gated Ion Channel) ht2 5-HT2A, 2B, 2C plc Phospholipase C (PLC) ht2->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 ↑ Intracellular Ca2+ ip3->ca2 releases pkc Protein Kinase C (PKC) dag->pkc activates ht1_5 5-HT1A, 1B, 1D, 1E, 1F 5-HT5A ac_i Adenylyl Cyclase ht1_5->ac_i inhibits k_channel K+ Channel Opening ht1_5->k_channel activates camp_i ↓ cAMP ac_i->camp_i pka_i ↓ PKA camp_i->pka_i ht4_6_7 5-HT4, 5-HT6, 5-HT7 ac_s Adenylyl Cyclase ht4_6_7->ac_s activates camp_s ↑ cAMP ac_s->camp_s pka_s ↑ PKA camp_s->pka_s ht3 5-HT3 ion_channel Cation Channel ht3->ion_channel opens depolarization Depolarization ion_channel->depolarization causes

Serotonin Receptor Signaling Pathways

Experimental Protocols

To facilitate further research into the neuropharmacological profile of this compound, this section provides detailed methodologies for key in vitro and in vivo assays.

In Vitro: Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for various 5-HT receptor subtypes.

Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human 5-HT receptor subtype of interest (e.g., HEK293 or CHO cells).

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine protein concentration (e.g., using a Bradford assay).

  • Competition Binding Assay:

    • In a 96-well plate, add a fixed concentration of a specific radioligand for the receptor subtype (e.g., [3H]8-OH-DPAT for 5-HT1A).

    • Add increasing concentrations of the unlabeled competitor (this compound).

    • Add the prepared cell membranes.

    • Incubate at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the log concentration of the competitor.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

receptor_binding_workflow start Start cell_culture Culture cells expressing 5-HT receptor subtype start->cell_culture membrane_prep Prepare cell membranes cell_culture->membrane_prep assay_setup Set up competition binding assay: - Radioligand - this compound (competitor) - Membranes membrane_prep->assay_setup incubation Incubate to reach equilibrium assay_setup->incubation filtration Rapid filtration to separate bound and free radioligand incubation->filtration counting Measure radioactivity filtration->counting analysis Calculate IC50 and Ki values counting->analysis end End analysis->end

Receptor Binding Assay Workflow
In Vivo: Microdialysis for Neurotransmitter Release

Objective: To measure the effect of this compound administration on extracellular serotonin levels in specific brain regions of freely moving animals.[19][20]

Methodology:

  • Surgical Implantation:

    • Anesthetize the animal (e.g., rat or mouse) and place it in a stereotaxic frame.

    • Surgically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, hippocampus).

    • Allow the animal to recover from surgery.

  • Microdialysis Probe Insertion and Perfusion:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).

  • Sample Collection:

    • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular serotonin.

    • Administer this compound (e.g., via intraperitoneal injection or oral gavage).

    • Continue collecting dialysate samples for several hours post-administration.

  • Neurochemical Analysis:

    • Analyze the concentration of serotonin in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis:

    • Express the post-administration serotonin levels as a percentage of the baseline levels for each animal.

    • Use statistical analysis (e.g., ANOVA) to compare the effects of this compound treatment to a vehicle control group.

Behavioral Assays

Objective: To assess the anxiolytic or anxiogenic effects of this compound.[21][22][23][24][25]

Methodology:

  • Apparatus: A plus-shaped maze elevated from the floor with two open arms and two enclosed arms.

  • Procedure:

    • Habituate the animals to the testing room for at least 30 minutes before the test.

    • Administer this compound or vehicle control at a predetermined time before the test.

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for a set period (e.g., 5 minutes).

    • Record the session with a video camera.

  • Data Analysis:

    • Score the time spent in the open and closed arms and the number of entries into each arm.

    • Anxiolytic effects are indicated by a significant increase in the time spent and/or entries into the open arms compared to the control group.

Objective: To evaluate the potential antidepressant-like effects of this compound.[26][27][28][29][30]

Methodology:

  • Apparatus: A transparent cylinder filled with water (23-25°C) to a depth where the animal cannot touch the bottom.

  • Procedure:

    • Administer this compound or vehicle control at predetermined times before the test (acute or chronic dosing schedules can be used).

    • Gently place the animal into the water cylinder for a 6-minute session.

    • Record the session with a video camera.

  • Data Analysis:

    • Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.

    • A significant decrease in immobility time in the drug-treated group compared to the control group suggests an antidepressant-like effect.

Conclusion

References

The Influence of Serotonin Adipinate on Endothelial Cell Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination for Researchers and Drug Development Professionals

Abstract

Serotonin, a biogenic amine primarily known for its role as a neurotransmitter, is also a potent signaling molecule in the vascular system. Stored in high concentrations within platelets, it is released at sites of vascular injury and inflammation, where it directly interacts with the endothelial lining of blood vessels. Serotonin adipinate, a salt of serotonin, is utilized in certain clinical applications, and its effects on the endothelium are of significant interest for understanding vascular homeostasis and pathology. This technical guide provides a comprehensive overview of the current understanding of how serotonin impacts endothelial cell function, including proliferation, nitric oxide synthesis, angiogenesis, vascular permeability, and cell adhesion. It details the underlying signaling pathways, presents available quantitative data, and describes the experimental protocols used to elucidate these effects. While much of the foundational research has been conducted with serotonin in its base or hydrochloride form, the findings are considered broadly applicable to the functional effects of this compound, as the adipate moiety is not known to possess independent signaling activity in this context.

Introduction

The vascular endothelium is a dynamic interface that plays a critical role in regulating blood flow, vascular tone, inflammation, and coagulation. Endothelial dysfunction is a hallmark of many cardiovascular diseases, including atherosclerosis, hypertension, and diabetic vasculopathy. Serotonin (5-hydroxytryptamine, 5-HT) is a key modulator of endothelial function. Its release from activated platelets at sites of vascular injury can initiate a cascade of cellular responses that influence vascular health and disease progression.[1] this compound is a stable salt of serotonin used in some pharmaceutical preparations.[2] Understanding its precise effects on endothelial cells is crucial for developing therapeutic strategies targeting the serotonin signaling axis in vascular disorders. This guide synthesizes the available scientific literature to provide a detailed examination of serotonin's impact on endothelial cell biology.

Core Effects of Serotonin on Endothelial Cell Function

Serotonin exerts a variety of effects on endothelial cells, which can be both protective and pathological depending on the physiological context and the underlying state of the endothelium.

Endothelial Cell Proliferation (Mitogenesis)

Serotonin is a known mitogen for vascular endothelial cells, an effect that is particularly relevant in the context of vascular healing and repair following injury.[3] Studies have shown that serotonin at concentrations likely to be present at sites of vascular injury (200 to 1000 µmol/L) can induce a significant increase in DNA synthesis and cell number in cultured endothelial cells.[3] This proliferative effect is primarily mediated by the 5-HT2 receptor and involves G-protein signaling.[3]

Nitric Oxide (NO) Synthesis and Vasodilation
Angiogenesis

Angiogenesis, the formation of new blood vessels, is a complex process involving endothelial cell proliferation, migration, and differentiation. Serotonin functions as an "angiokine," promoting several key steps in the angiogenic cascade.[3] It has been shown to induce endothelial cell migration and the formation of tube-like structures in vitro.[6] This pro-angiogenic activity is driven by the activation of specific signaling pathways, including the Src/PI3K/AKT/mTOR/p70S6K pathway, which overlaps with signaling from other potent angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[3]

Vascular Permeability

Serotonin is a well-established factor that can increase vascular permeability, leading to tissue edema.[7] This effect is critical in the inflammatory response. The mechanism involves changes in the endothelial cell cytoskeleton, leading to the disruption of cell-cell junctions and the formation of intercellular gaps.[7] The 5-HT2A receptor, in conjunction with other channels such as the Transient Receptor Potential Vanilloid 4 (TRPV4), has been implicated in mediating the increase in endothelial permeability.[7]

Endothelial Cell Adhesion

The adhesion of leukocytes to the endothelium is a critical step in the inflammatory process, mediated by the expression of cell adhesion molecules (CAMs) such as ICAM-1 and VCAM-1. The direct effect of serotonin on the expression of these molecules is not yet fully resolved. Some studies suggest that peripheral serotonin does not directly regulate the expression of endothelial adhesion molecules during acute inflammation. However, other reports indicate that certain serotonin derivatives can inhibit the upregulation of adhesion molecules under inflammatory conditions.[8]

Signaling Pathways

Serotonin mediates its diverse effects on endothelial cells by binding to a variety of cell surface receptors, primarily from the G-protein coupled receptor (GPCR) superfamily. The specific downstream signaling cascade depends on the receptor subtype expressed and the G-protein to which it couples.

5-HT2 Receptor Signaling in Proliferation and Permeability

The 5-HT2A receptor, a member of the 5-HT2 family, is predominantly coupled to the Gq/11 family of G-proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade is central to serotonin's mitogenic effects and its ability to increase vascular permeability.[9][10]

Gq_Signaling serotonin Serotonin receptor 5-HT2A Receptor serotonin->receptor Binds g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag Diacylglycerol (DAG) pip2->dag ca_release Intracellular Ca²⁺ Release ip3->ca_release Triggers pkc Protein Kinase C (PKC) dag->pkc Activates permeability Increased Permeability (Cytoskeletal Rearrangement) ca_release->permeability proliferation Cell Proliferation pkc->proliferation pkc->permeability

5-HT2A Receptor Gq Signaling Pathway.
5-HT1B Receptor Signaling in eNOS Activation

Gi_Signaling serotonin Serotonin receptor 5-HT1B Receptor serotonin->receptor Binds g_protein Gi/o receptor->g_protein Activates g_alpha Gαi g_protein->g_alpha g_betagamma Gβγ g_protein->g_betagamma ac Adenylyl Cyclase g_alpha->ac Inhibits pi3k PI3K g_betagamma->pi3k Activates akt Akt pi3k->akt Activates enos eNOS akt->enos Phosphorylates (activates) no Nitric Oxide (NO) enos->no Produces

5-HT1B Receptor Gi Signaling Pathway.
Pro-Angiogenic Signaling

Serotonin's pro-angiogenic effects are mediated through a complex network of signaling pathways that overlap with those of other growth factors. This includes the activation of Src, a non-receptor tyrosine kinase, which then initiates the PI3K/Akt cascade. Downstream of Akt, the mammalian target of rapamycin (mTOR) and its effector, p70S6 kinase (p70S6K), are activated, leading to protein synthesis and processes that support cell growth, proliferation, and migration.[3]

Angiogenesis_Signaling serotonin Serotonin receptor 5-HT Receptor (e.g., 5-HT1B/2A) serotonin->receptor gpcr_activation GPCR Activation receptor->gpcr_activation src Src gpcr_activation->src Activates pi3k PI3K src->pi3k Activates akt Akt pi3k->akt Activates mtor mTOR akt->mtor Activates p70s6k p70S6K mtor->p70s6k Activates angiogenesis Angiogenesis (Proliferation, Migration) p70s6k->angiogenesis Promotes

Pro-Angiogenic Signaling Pathway.

Quantitative Data Summary

The following tables summarize the quantitative data available from the literature on the effects of serotonin on endothelial cell functions.

Table 1: Effect of Serotonin on Endothelial Cell Proliferation

Cell TypeSerotonin Concentration (µmol/L)AssayResultReference
Canine Aortic Endothelial Cells200 - 1000[³H]thymidine incorporationSignificant increase in DNA synthesis[3]
Bovine Aortic Endothelial Cells200 - 1000Cell CountingSignificant increase in cell number[3]

Table 2: Effect of Serotonin on Angiogenesis-Related Processes

Cell TypeProcessSerotonin ConcentrationAssayResultReference
HUVECMigrationLow micromolarTranswell Migration AssaySignificant stimulation of migration[6]
HUVECTube FormationLow micromolarMatrigel Tube Formation AssaySignificant stimulation of tube formation[6]

Table 3: Effect of Serotonin on Vascular Permeability

Cell Type/ModelSerotonin ConcentrationAssayResultReference
Bovine Aortic Endothelial Cells10⁻⁹ to 10⁻⁵ MDiffusion of TB-BSA conjugateUp to 43% decrease in diffusion (barrier enhancement)[11]
Mouse Airways/GI Tract100 µg/kg (i.v.)Evans Blue ExtravasationSignificant increase in plasma extravasation[7]

Note: The seemingly contradictory results on permeability may be due to different experimental models and endpoints. The in vitro study measured a barrier-enhancing effect at steady state, while the in vivo study measured acute inflammatory leakage.

Experimental Protocols

This section outlines the methodologies for key experiments used to study the effects of serotonin on endothelial cells.

Endothelial Cell Proliferation Assay ([³H]thymidine Incorporation)

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

  • Cell Culture: Endothelial cells (e.g., HUVECs, BAECs) are cultured to sub-confluence in appropriate growth medium.

  • Synchronization: To ensure cells are at the same stage of the cell cycle, they are typically serum-starved for 24-48 hours.

  • Stimulation: The synchronized cells are then treated with various concentrations of serotonin (or this compound) in a low-serum medium. Control wells receive the vehicle alone.

  • Radiolabeling: [³H]thymidine (a radioactive precursor of DNA) is added to each well for the final 4-24 hours of the incubation period.

  • Harvesting: The cells are washed to remove unincorporated [³H]thymidine, and the DNA is precipitated using an acid (e.g., trichloroacetic acid).

  • Quantification: The amount of incorporated [³H]thymidine is quantified using a scintillation counter. The results are expressed as counts per minute (CPM) or as a percentage of the control.

Proliferation_Workflow culture 1. Culture & Seed Endothelial Cells synchronize 2. Serum Starve (Synchronize Cells) culture->synchronize stimulate 3. Treat with Serotonin synchronize->stimulate label 4. Add [³H]thymidine stimulate->label harvest 5. Harvest Cells & Precipitate DNA label->harvest quantify 6. Scintillation Counting (CPM) harvest->quantify

Workflow for [³H]thymidine Proliferation Assay.
Endothelial Cell Migration Assay (Boyden Chamber)

This assay, also known as a transwell assay, is used to quantify the chemotactic migration of cells.

  • Chamber Setup: A Boyden chamber consists of two compartments separated by a microporous membrane. The membrane is typically coated with an extracellular matrix protein like collagen or fibronectin.

  • Chemoattractant: The lower chamber is filled with medium containing serotonin as the chemoattractant. The control lower chamber contains medium without serotonin.

  • Cell Seeding: A suspension of serum-starved endothelial cells is placed in the upper chamber.

  • Incubation: The chamber is incubated for several hours (typically 4-24 hours) to allow cells to migrate through the pores of the membrane towards the chemoattractant in the lower chamber.

  • Cell Removal and Staining: After incubation, the non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The cells that have migrated to the lower surface are fixed and stained with a dye such as crystal violet.

  • Quantification: The number of migrated cells is counted under a microscope in several representative fields.

Migration_Workflow setup 1. Assemble Boyden Chamber with coated membrane chemoattractant 2. Add Serotonin to lower chamber setup->chemoattractant seeding 3. Seed Endothelial Cells in upper chamber chemoattractant->seeding incubation 4. Incubate (4-24 hours) seeding->incubation staining 5. Fix and Stain migrated cells on bottom of membrane incubation->staining quantification 6. Count cells per field staining->quantification

References

Unveiling Novel Neuroscientific Frontiers of Serotonin Adipinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Serotonin, a pivotal neurotransmitter in the central nervous system, has long been a focal point in neuroscience research, primarily in the context of mood regulation. This technical guide delves into the emergent neuroscientific applications of a specific salt, serotonin adipinate. Beyond its established role in modulating gastrointestinal motility, preclinical evidence suggests a promising future for this compound in neuroprotection and the management of mood disorders. This document provides a comprehensive overview of its potential mechanisms of action, detailed experimental protocols for its investigation, and a summary of relevant quantitative data to facilitate further research and development in this exciting new chapter of neuropharmacology.

Introduction to this compound

This compound is a salt formed from the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) and adipic acid. This formulation offers distinct physicochemical properties that may influence its pharmacokinetic and pharmacodynamic profile compared to serotonin alone. While its peripheral effects on gastrointestinal function are well-documented, its potential within the central nervous system (CNS) is a burgeoning area of investigation.

Physicochemical Properties

A thorough understanding of the physicochemical characteristics of this compound is fundamental to its application in neuroscience research, particularly concerning its solubility, stability, and potential to cross the blood-brain barrier.

PropertyValueReference
Molecular FormulaC₁₆H₂₂N₂O₅[1]
Molecular Weight322.36 g/mol [1]
Boiling Point416.1°C at 760 mmHg[1]
Flash Point205.4°C[1]
Vapor Pressure1.63E-07 mmHg at 25°C[1]

Novel Applications in Neuroscience

Emerging research points to two primary areas of novel application for this compound within neuroscience: neuroprotection and the modulation of mood and anxiety-related behaviors.

Neuroprotection in Cerebral Ischemia

A seminal study utilizing electron-microscopic and radioautographic investigation of human brain autopsy material has provided direct evidence for the neuroprotective effects of this compound. The study revealed that the administration of this compound in an early postoperative period helps maintain the functional activity and supports intracellular processes of brain capillary endotheliocytes during total ischemia[2]. This suggests a protective role in the microhemocirculatory bed of the brain, a critical aspect in the pathophysiology of ischemic stroke and other neurovascular disorders. While the precise mechanisms are still under investigation, it is hypothesized that this compound may exert its effects through the modulation of local blood flow and the direct protection of endothelial cells.

Potential in Mood and Anxiety Disorders

Given that this compound is a salt of serotonin, it is a prime candidate for investigation in the context of mood and anxiety disorders. The serotonergic system is a cornerstone of the neurobiology of depression and anxiety, with selective serotonin reuptake inhibitors (SSRIs) being a frontline treatment. By directly providing the serotonin molecule, this compound could potentially modulate serotonergic neurotransmission. The adipic acid component may also influence its absorption and distribution, potentially offering a different therapeutic window compared to other serotonin-enhancing strategies.

Key Signaling Pathways

The neuropharmacological effects of serotonin are mediated through a diverse family of receptors, with 5-HT1A and 5-HT2A receptors being particularly implicated in mood and neuroprotection.

5-HT1A Receptor Signaling

Activation of the 5-HT1A receptor, a G-protein coupled receptor (GPCR) linked to Gi/o proteins, typically leads to inhibitory neurotransmission. Its stimulation inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels and subsequently decreasing the activity of protein kinase A (PKA)[3][4]. This cascade ultimately results in the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels, leading to neuronal hyperpolarization.

G SA This compound Receptor 5-HT1A Receptor SA->Receptor G_protein Gi/o Protein Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits K_channel K+ Channel Opening G_protein->K_channel activates Ca_channel Ca2+ Channel Inhibition G_protein->Ca_channel activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Hyperpolarization Neuronal Hyperpolarization K_channel->Hyperpolarization Ca_channel->Hyperpolarization

5-HT1A Receptor Signaling Pathway
5-HT2A Receptor Signaling

In contrast to the 5-HT1A receptor, the 5-HT2A receptor is coupled to Gq/11 proteins and its activation is generally excitatory. Stimulation of the 5-HT2A receptor activates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG)[1][5][6]. IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), leading to a cascade of downstream signaling events that modulate neuronal excitability.

G SA This compound Receptor 5-HT2A Receptor SA->Receptor G_protein Gq/11 Protein Receptor->G_protein activates PLC Phospholipase C G_protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C Activation DAG->PKC Excitability Increased Neuronal Excitability Ca_release->Excitability PKC->Excitability

5-HT2A Receptor Signaling Pathway

Experimental Protocols

To facilitate further investigation into the neuroscientific applications of this compound, this section provides detailed methodologies for key preclinical experiments.

In Vitro: Receptor Binding Assay

This protocol determines the affinity of this compound for specific serotonin receptor subtypes.

Objective: To quantify the binding affinity (Ki) of this compound for 5-HT1A and 5-HT2A receptors.

Materials:

  • Rat brain tissue homogenates (e.g., hippocampus for 5-HT1A, frontal cortex for 5-HT2A)

  • Radioligands: [³H]8-OH-DPAT (for 5-HT1A), [³H]Ketanserin (for 5-HT2A)

  • This compound solutions of varying concentrations

  • Incubation buffer (e.g., Tris-HCl)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare brain tissue homogenates according to standard protocols.

  • In a 96-well plate, add a fixed concentration of radioligand to each well.

  • Add increasing concentrations of this compound (competitor) to the wells.

  • Add the brain tissue homogenate to initiate the binding reaction.

  • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC50, which can then be converted to the Ki value using the Cheng-Prusoff equation.

In Vivo: Behavioral Assays

This test is a widely used model to screen for antidepressant-like activity.

Objective: To assess the effect of this compound on depressive-like behavior.

Apparatus:

  • A transparent cylindrical tank (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.

Procedure:

  • Administer this compound or vehicle to the animals (e.g., mice or rats) via the desired route (e.g., intraperitoneal injection) at a specified time before the test (e.g., 30 minutes).

  • Gently place each animal into the water-filled cylinder.

  • Record the animal's behavior for a 6-minute session.

  • Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.

  • A significant decrease in immobility time in the this compound-treated group compared to the vehicle group is indicative of an antidepressant-like effect[7][8][9].

This assay is used to evaluate anxiety-like behavior.

Objective: To determine the anxiolytic or anxiogenic effects of this compound.

Apparatus:

  • A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

Procedure:

  • Administer this compound or vehicle to the animals.

  • Place the animal in the center of the maze, facing an open arm.

  • Allow the animal to explore the maze for a 5-minute period.

  • Record the time spent in the open arms and the number of entries into the open and closed arms.

  • An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect[10][11][12][13].

In Vivo: Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal.

Objective: To measure the effect of this compound administration on extracellular serotonin levels in specific brain regions (e.g., prefrontal cortex, hippocampus).

Procedure:

  • Surgically implant a microdialysis probe into the target brain region of the animal.

  • Allow the animal to recover from surgery.

  • On the day of the experiment, connect the probe to a microinfusion pump and a fraction collector.

  • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate.

  • Collect baseline dialysate samples.

  • Administer this compound systemically.

  • Continue to collect dialysate samples at regular intervals.

  • Analyze the concentration of serotonin in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED)[14][15][16][17][18].

Quantitative Data Summary

While specific quantitative data for this compound in neuroprotective and mood-related assays are still emerging, data from studies on serotonin and SSRIs provide a valuable reference for expected outcomes.

Representative Neuroprotection Data (from SSRI studies)
TreatmentAssayEndpointResultReference
FluoxetineOxidative stress-induced cell damage (SH-SY5Y cells)Cell ViabilityIncreased[19]
FluoxetineOxidative stress-induced cell damage (SH-SY5Y cells)Reactive Oxygen Species (ROS) GenerationDecreased[19]
SertralineGlia cell cultureCell Death RateDecreased[20]
SertralineGlia cell cultureCell Growth RateIncreased[20]
Representative Behavioral Data (from serotonergic compound studies)
CompoundTestSpeciesEffectReference
Fluoxetine (SSRI)Forced Swim TestRat↓ Immobility Time[7]
Desipramine (Tricyclic)Forced Swim TestRat↓ Immobility Time[7]
5,7-Dihydroxytryptamine (Serotonin neurotoxin)Elevated Plus MazeRat↑ Open Arm Time/Entries[13]

Discussion and Future Directions

The available evidence, though in its early stages, strongly suggests that this compound holds significant potential for novel applications in neuroscience. Its demonstrated neuroprotective effects in the cerebral microvasculature warrant further investigation into its efficacy in animal models of stroke and other ischemic brain injuries. Furthermore, its inherent serotonergic nature makes it a compelling candidate for studies on mood and anxiety disorders.

Future research should focus on:

  • Pharmacokinetic studies: to determine the blood-brain barrier permeability of this compound. A study has shown that high concentrations of serotonin can increase the permeability of the blood-brain barrier to proteins[21].

  • Dose-response studies: to establish the optimal therapeutic window for its neuroprotective and behavioral effects.

  • Mechanism of action studies: to elucidate the precise molecular pathways underlying its neuroprotective effects.

  • Comparative studies: to evaluate the efficacy of this compound against established treatments like SSRIs.

Conclusion

This compound represents a promising, yet underexplored, molecule in the field of neuroscience. The foundational evidence for its neuroprotective capabilities, coupled with its strong theoretical potential in mood regulation, underscores the need for dedicated and rigorous investigation. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a catalyst for such research, paving the way for the potential development of a novel therapeutic agent for a range of debilitating neurological and psychiatric conditions.

References

Methodological & Application

Application Notes and Protocols for Serotonin Adipinate in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serotonin, or 5-hydroxytryptamine (5-HT), is a critical monoamine neurotransmitter that plays a pivotal role in a vast array of physiological processes, including mood regulation, sleep, appetite, and cognition. In the context of cell biology, serotonin is a potent signaling molecule that can influence cell proliferation, migration, and differentiation. Serotonin adipinate, a salt of serotonin, is utilized in research to investigate these cellular effects. This document provides detailed protocols for the preparation of this compound solutions for cell culture experiments, summarizes key quantitative data, and illustrates the relevant signaling pathways and experimental workflows.

Data Presentation

Table 1: Solubility and Storage of this compound
PropertyValue/DescriptionSource
Molecular Formula C₁₆H₂₂N₂O₅[1][2][3]
Molecular Weight 322.36 g/mol [1][3]
Appearance Solid powder[1]
Solubility Soluble in Dimethyl Sulfoxide (DMSO)[1]
Slightly soluble in water[4]
Storage Store at -20°C for long-term storage. For short-term storage, it can be kept in a dry, dark place at 0-4°C.[1]
Table 2: Recommended Concentrations for Cell Culture Experiments
Concentration RangeCell Type/SystemObserved EffectSource
0.1 µM - 0.55 µMMurine Peritoneal Mast CellsUptake of serotonin by the cell culture.[5]
1.0 µMJAR cellsUsed as the Kм concentration for [³H]5-HT tracer in reuptake inhibition assays.[6]
20 µM - 200 µMRat Cerebral Cortex Slice CulturesIncreased the number of glutamate neurons. Concentrations above 250 µM were reported to have toxic effects.[7]
100 µMDissociated Rat Sympathetic NeuronsUsed to study serotonin as a neurotransmitter.[8]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, conical-bottom polypropylene tubes (1.5 mL or 2 mL)

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Pre-weighing Preparation: In a sterile environment (e.g., a laminar flow hood), carefully weigh out the desired amount of this compound powder. For a 10 mM stock solution, you will need 3.22 mg of this compound for 1 mL of DMSO.

  • Dissolution: Add the weighed this compound powder to a sterile polypropylene tube. Using a calibrated micropipette, add the calculated volume of cell culture grade DMSO to the tube.

  • Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes, or until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile polypropylene tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term use.

Protocol 2: Preparation of a Working Solution in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed, complete cell culture medium appropriate for your cell line

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile serological pipettes and micropipettes with sterile tips

  • Sterile syringe filter (0.22 µm)

Procedure:

  • Thawing the Stock Solution: Remove an aliquot of the 10 mM this compound stock solution from the -20°C freezer and thaw it at room temperature.

  • Dilution: In a sterile conical tube, add the desired volume of pre-warmed complete cell culture medium. To prepare a final working concentration (e.g., 10 µM), perform a serial dilution from the 10 mM stock solution. For example, to make 10 mL of a 10 µM working solution, add 10 µL of the 10 mM stock solution to 9.99 mL of cell culture medium.

    • Note on DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is non-toxic to your cells, typically below 0.5% (v/v).

  • Mixing: Gently mix the working solution by inverting the tube several times or by gentle pipetting. Avoid vigorous vortexing, which can cause shearing of media components.

  • Sterile Filtration (Optional but Recommended): For critical experiments, it is advisable to sterile-filter the final working solution using a 0.22 µm syringe filter to remove any potential microbial contamination introduced during the dilution process.

  • Application to Cells: The freshly prepared this compound working solution is now ready to be added to your cell cultures.

Mandatory Visualization

Serotonin Signaling Pathways

G Serotonin Signaling Pathways Serotonin Serotonin (5-HT) GPCR G-Protein Coupled Receptor (e.g., 5-HT1, 5-HT2, 5-HT4, 5-HT5, 5-HT6, 5-HT7) Serotonin->GPCR IonChannel Ligand-Gated Ion Channel (5-HT3 Receptor) Serotonin->IonChannel G_protein G-Protein GPCR->G_protein activates Ion_Influx Ion Influx (Na⁺, K⁺, Ca²⁺) IonChannel->Ion_Influx opens to allow AC Adenylyl Cyclase (AC) G_protein->AC modulates PLC Phospholipase C (PLC) G_protein->PLC activates cAMP cAMP AC->cAMP produces IP3_DAG IP3 & DAG PLC->IP3_DAG produces PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., Proliferation, Migration) PKA->Cellular_Response Ca_PKC Ca²⁺ Release & PKC Activation IP3_DAG->Ca_PKC leads to Ca_PKC->Cellular_Response Ion_Influx->Cellular_Response G Experimental Workflow: this compound Treatment of Cultured Cells Start Start: Cell Seeding Incubation1 Cell Adherence & Growth (24-48h) Start->Incubation1 Prepare_Solution Prepare this compound Working Solution Incubation1->Prepare_Solution Treatment Remove old medium & Add treatment medium Incubation1->Treatment Prepare_Solution->Treatment Incubation2 Incubate for desired duration (e.g., 24h, 48h) Treatment->Incubation2 Analysis Endpoint Analysis (e.g., Proliferation Assay, Western Blot, qPCR) Incubation2->Analysis End End Analysis->End

References

Application Notes and Protocols for Serotonin Adipinate in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serotonin, or 5-hydroxytryptamine (5-HT), is a critical monoamine neurotransmitter involved in a vast array of physiological and psychological processes, including mood regulation, sleep, appetite, and cognition.[1] Serotonin adipinate, a salt of serotonin with adipic acid, is a commonly used form for research and pharmaceutical development.[1] Proper dissolution and handling of this compound in aqueous buffers are paramount for obtaining accurate and reproducible experimental results. These application notes provide a detailed protocol for the dissolution of this compound, information on its stability, and a summary of its key chemical properties.

Chemical and Physical Properties

This compound is a salt formed between the neurotransmitter serotonin and the dicarboxylic acid, adipic acid.[2] This salt form can influence the compound's solubility and stability compared to the free base.

Table 1: Physicochemical Properties of this compound and Serotonin Hydrochloride

PropertyThis compoundSerotonin HydrochlorideSource
Molecular Formula C₁₆H₂₂N₂O₅C₁₀H₁₂N₂O · HCl[3][4]
Molecular Weight 322.36 g/mol 212.68 g/mol [3][4]
Appearance Solid powderCrystalline solid[3][4]
Solubility in PBS (pH 7.2) Data not available~ 5 mg/mL[4]
Solubility in Water Data not available17 mg/mL (up to 100 mM reported)
Solubility in DMSO Soluble~ 10 mg/mL[3][4]
Storage (Solid) Dry, dark, 0-4°C (short-term), -20°C (long-term)-20°C[3][4]

Recommended Protocol for Dissolving this compound

This protocol provides a general procedure for preparing aqueous solutions of this compound. Due to the limited stability of serotonin in aqueous solutions, it is crucial to prepare fresh solutions for each experiment.[4] Serotonin is susceptible to oxidation, and the inclusion of an antioxidant is highly recommended to ensure the integrity of the compound.[5]

Materials:

  • This compound powder

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline (PBS), Tris buffer)

  • Antioxidant (e.g., L-Ascorbic acid or L-Cysteine)

  • Vortex mixer

  • Sterile microcentrifuge tubes or vials

  • Calibrated pH meter

Procedure:

  • Buffer Preparation: Prepare the desired aqueous buffer and adjust the pH to the desired value. Ensure the buffer is filtered and degassed to remove dissolved oxygen, which can promote oxidation.

  • Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube or vial.

  • Pre-dissolving Antioxidant (Recommended): If using an antioxidant, dissolve it in the buffer first. A common concentration for ascorbic acid is 0.1% (w/v).

  • Dissolution: Add the appropriate volume of the prepared buffer (containing the antioxidant, if used) to the this compound powder.

  • Mixing: Vortex the solution gently until the powder is completely dissolved. Avoid vigorous shaking to minimize the introduction of oxygen. Gentle warming (e.g., to 37°C) may aid dissolution, but prolonged heating should be avoided.

  • pH Check and Adjustment: After dissolution, check the pH of the final solution and adjust if necessary using dilute acid or base.

  • Sterilization (Optional): If required for cell culture experiments, filter-sterilize the solution using a 0.22 µm syringe filter.

  • Immediate Use: Use the freshly prepared this compound solution immediately for your experiments.

Stability and Storage:

  • Aqueous solutions of serotonin are not recommended for storage for more than one day.[4]

  • If short-term storage is unavoidable, protect the solution from light by using an amber-colored vial and store it at 2-8°C.

  • The stability of serotonin in solution is poor in acidic medium but can be significantly improved by the addition of antioxidants like L-cysteine and ascorbic acid.[5]

Experimental Workflow

The following diagram illustrates the general workflow for preparing a this compound solution for experimental use.

experimental_workflow cluster_preparation Solution Preparation cluster_application Experimental Application weigh Weigh this compound dissolve Dissolve Powder in Buffer weigh->dissolve buffer Prepare Aqueous Buffer (with optional antioxidant) buffer->dissolve mix Vortex Gently dissolve->mix ph_check Check and Adjust pH mix->ph_check filter Filter Sterilize (optional) ph_check->filter experiment Immediate Use in Experiment filter->experiment

Caption: Workflow for preparing this compound solution.

Serotonin Signaling Pathway

Serotonin exerts its diverse effects by binding to a variety of receptors, primarily G-protein coupled receptors (GPCRs) and one ligand-gated ion channel (5-HT3 receptor). The activation of these receptors initiates downstream signaling cascades that modulate neuronal activity and other cellular processes.

serotonin_signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan Serotonin_Vesicle Serotonin (5-HT) in Vesicles Tryptophan->Serotonin_Vesicle Synthesis Serotonin_Synapse Serotonin (5-HT) Serotonin_Vesicle->Serotonin_Synapse Release SERT SERT (Reuptake Transporter) Serotonin_Synapse->SERT Reuptake GPCR 5-HT GPCR (e.g., 5-HT1, 5-HT2) Serotonin_Synapse->GPCR Ion_Channel 5-HT3 Receptor (Ion Channel) Serotonin_Synapse->Ion_Channel G_Protein G-Protein Activation GPCR->G_Protein Ion_Influx Ion Influx (Na+, Ca2+) Ion_Channel->Ion_Influx Second_Messengers Second Messengers (cAMP, IP3, DAG) G_Protein->Second_Messengers Cellular_Response Cellular Response (e.g., altered neuronal excitability) Second_Messengers->Cellular_Response Ion_Influx->Cellular_Response

Caption: Simplified overview of the serotonin signaling pathway.

References

In vivo Administration of Serotonin Adipinate in Rodent Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct experimental data on the in vivo administration of serotonin adipinate in rodent models is limited in publicly available literature. The following application notes and protocols are based on established methodologies for the administration of serotonin (often as the hydrochloride salt) in rats and mice. Researchers should consider the difference in molecular weight between serotonin base (176.22 g/mol ), serotonin hydrochloride (212.68 g/mol ), and this compound (322.36 g/mol ) when preparing dosing solutions. It is recommended to perform initial dose-response studies to determine the optimal dosage for this compound in your specific experimental context.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT) is a critical monoamine neurotransmitter and peripheral hormone involved in a vast array of physiological processes, including mood regulation, appetite, sleep, and gastrointestinal function. This compound (C₁₆H₂₂N₂O₅) is a salt form of serotonin, which may offer altered physicochemical properties, such as enhanced stability or solubility, compared to other forms. Due to its extensive physiological roles, the in vivo administration of serotonin in rodent models is a key methodology for investigating its function and the therapeutic potential of serotonergic compounds. As serotonin does not readily cross the blood-brain barrier, systemic administration primarily targets peripheral serotonin receptors.

Quantitative Data Summary

The following tables summarize dosages and observed effects from studies involving the systemic administration of serotonin or its precursors in rodent models. These data can serve as a starting point for designing experiments with this compound.

Table 1: Serotonin Administration and Effects in Mice

CompoundStrainAdministration RouteDosageObserved EffectsReference
SerotoninC57BL/6Intraperitoneal (i.p.)0.1, 0.5, 1 mg/mouse (twice weekly)Dose-dependent prevention of high-fat diet-induced obesity.[1]
L-Tryptophan-Intraperitoneal (i.p.)100 mg/kgReduced spontaneous activity in an open field test.[2]

Table 2: Serotonin Administration and Effects in Rats

CompoundStrainAdministration RouteDosageObserved EffectsReference
SerotoninSprague-DawleyIntravenous (i.v.)2-6 mg/kgDose-related decreases in total energy intake, with a more pronounced suppression of fat intake.
L-Tryptophan-Intraperitoneal (i.p.)25, 50, 100 mg/kgDose-dependent increase in latency to attack and kill mice; significant decrease in feeding behavior.[2]
Serotonin-Subcutaneous (s.c.)285 mg/kgLD50
Serotonin-Intravenous (i.v.)30 mg/kgLD50

Experimental Protocols

Preparation of this compound Solution

Materials:

  • This compound powder

  • Vehicle (e.g., sterile saline [0.9% NaCl], phosphate-buffered saline [PBS])

  • Vortex mixer

  • Sterile filters (0.22 µm)

  • Sterile vials

Protocol:

  • Calculate the required amount of this compound. Based on your target dose (in mg/kg), the molecular weight of this compound (322.36 g/mol ), and the desired concentration, calculate the mass of this compound needed. Remember to account for the adipinate moiety if you are aiming for a specific molar concentration of serotonin.

  • Dissolve the this compound. In a sterile vial, add the calculated mass of this compound to the appropriate volume of vehicle.

  • Ensure complete dissolution. Vortex the solution until the powder is completely dissolved. Gentle warming may be necessary, but be cautious of degradation.

  • Sterile filter the solution. To ensure sterility for in vivo administration, pass the solution through a 0.22 µm sterile filter into a new sterile vial.

  • Store appropriately. Store the solution as recommended by the manufacturer, typically protected from light and at a cool temperature.

Intraperitoneal (i.p.) Injection in Mice

Materials:

  • Prepared this compound solution

  • Mouse restrainer

  • Sterile syringes (e.g., 27-30 gauge needle)

  • 70% ethanol

Protocol:

  • Animal Handling: Gently but firmly restrain the mouse, ensuring a secure grip that minimizes stress.

  • Injection Site: Turn the mouse to expose its abdomen. The injection site is in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

  • Injection: Insert the needle at a 10-20 degree angle. Aspirate briefly to ensure no fluid (blood or urine) is drawn into the syringe. If the aspiration is clear, slowly inject the calculated volume of the this compound solution.

  • Withdrawal: Gently withdraw the needle and return the mouse to its cage.

  • Monitoring: Observe the mouse for any immediate adverse reactions.

Subcutaneous (s.c.) Injection in Rats

Materials:

  • Prepared this compound solution

  • Sterile syringes (e.g., 25-27 gauge needle)

  • 70% ethanol

Protocol:

  • Animal Handling: Securely hold the rat.

  • Injection Site: The preferred site for subcutaneous injection is the loose skin over the back, between the shoulder blades.

  • Injection: Lift the skin to form a "tent." Insert the needle into the base of the tented skin, parallel to the body. Aspirate to check for blood. If clear, inject the solution.

  • Withdrawal: Remove the needle and gently massage the injection site to aid dispersal of the solution.

  • Monitoring: Return the rat to its cage and monitor for any adverse effects.

Signaling Pathways and Experimental Workflow

Serotonin Receptor Signaling

Serotonin exerts its diverse effects by binding to a variety of receptor subtypes, which are primarily G-protein coupled receptors (GPCRs), with the exception of the 5-HT3 receptor, a ligand-gated ion channel.

G cluster_membrane Cell Membrane 5HT1 5HT1 Gi_o Gi/o 5HT1->Gi_o 5HT2 5HT2 Gq_11 Gq/11 5HT2->Gq_11 5HT4_6_7 5-HT4/6/7 Gs Gs 5HT4_6_7->Gs 5HT3 5-HT3 (Ion Channel) Ion_influx Na+/K+ Influx (Depolarization) 5HT3->Ion_influx Serotonin Serotonin Serotonin->5HT1 Serotonin->5HT2 Serotonin->5HT4_6_7 Serotonin->5HT3 AC_inhibit Adenylyl Cyclase (Inhibition) Gi_o->AC_inhibit PLC Phospholipase C Gq_11->PLC AC_stimulate Adenylyl Cyclase (Stimulation) Gs->AC_stimulate cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Cellular_Response Cellular_Response cAMP_decrease->Cellular_Response cAMP_increase->Cellular_Response Ca_increase ↑ Intracellular Ca2+ IP3_DAG->Ca_increase PKC Protein Kinase C IP3_DAG->PKC Ca_increase->Cellular_Response PKC->Cellular_Response Ion_influx->Cellular_Response

Caption: Simplified overview of major serotonin receptor signaling pathways.

Experimental Workflow for In Vivo Administration

The following diagram outlines a typical workflow for an in vivo study involving the administration of this compound.

G Start Start Hypothesis Hypothesis Formulation Start->Hypothesis Experimental_Design Experimental Design (Animal Model, Dosage, Timeline) Hypothesis->Experimental_Design IACUC IACUC Protocol Approval Experimental_Design->IACUC Preparation Preparation of This compound Solution IACUC->Preparation Acclimation Animal Acclimation Preparation->Acclimation Baseline Baseline Measurements (e.g., Behavior, Weight) Acclimation->Baseline Administration Administration of Serotonin Adipinate or Vehicle Baseline->Administration Observation Post-administration Observation & Data Collection (e.g., Behavioral Assays) Administration->Observation Endpoint Endpoint & Tissue Collection Observation->Endpoint Analysis Data Analysis Endpoint->Analysis Conclusion Conclusion & Reporting Analysis->Conclusion End End Conclusion->End

Caption: General experimental workflow for rodent studies.

References

Application Note: Quantification of Serotonin in Biological Samples by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

**Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of serotonin (5-hydroxytryptamine, 5-HT) in various biological matrices, including plasma, serum, urine, and tissue homogenates. The protocols provided are intended for researchers, scientists, and professionals in drug development who require accurate measurement of this critical neurotransmitter. The method utilizes reversed-phase chromatography with UV detection, offering a reliable and accessible approach for most analytical laboratories.

Introduction

Serotonin, or 5-hydroxytryptamine (5-HT), is a monoamine neurotransmitter with a pivotal role in regulating a wide array of physiological and psychological processes, including mood, sleep, appetite, and cognitive function.[1] Its dysregulation is implicated in numerous neuropsychiatric disorders such as depression and anxiety.[2] Serotonin adipate is a salt form of serotonin, which dissociates in biological fluids, making the quantification of the serotonin molecule the primary objective. Accurate and precise measurement of serotonin levels in biological samples is crucial for both clinical diagnostics and neuroscience research. This document provides a comprehensive HPLC method for the reliable quantification of serotonin.

Principle

The method is based on reversed-phase high-performance liquid chromatography (RP-HPLC). A C18 stationary phase is used to separate serotonin from endogenous interferences within the biological sample. An isocratic mobile phase, consisting of an aqueous buffer and an organic modifier, allows for the elution of serotonin, which is then detected by a UV detector. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a known concentration from a standard calibration curve.

Chromatographic Conditions

A generalized set of HPLC conditions is provided below. These parameters may require optimization based on the specific instrumentation and sample matrix.

ParameterSpecification
HPLC System Quaternary Pump HPLC System with UV Detector
Column C18 Column (e.g., Discovery C18, 15 cm x 4.6 mm, 5 µm)[3]
Mobile Phase 0.05% Formic Acid in Water : Acetonitrile (90:10, v/v)[2]
Flow Rate 1.0 mL/min[2]
Injection Volume 20 µL[2]
Column Temp. 35 °C[3]
Detection UV at 280 nm[4]
Run Time Approximately 10 minutes

Experimental Workflow

The overall process from sample collection to final data analysis involves several key stages, including specific preparation steps tailored to the biological matrix being analyzed.

Fig. 1: General experimental workflow for serotonin quantification.

Sample Preparation Protocols

Accurate quantification is highly dependent on proper sample preparation to remove interfering substances.

Plasma and Serum: Protein Precipitation

Protein precipitation is a rapid and effective method for cleaning up plasma and serum samples.[5]

  • Transfer 200 µL of plasma or serum into a microcentrifuge tube.

  • Add 600 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to sample).[6]

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4 °C.[7]

  • Carefully collect the supernatant and transfer it to an HPLC vial.

  • Inject 20 µL of the supernatant into the HPLC system.[2]

Urine: Solid-Phase Extraction (SPE)

Urine samples often contain high concentrations of salts and other interfering compounds that should be removed using SPE.[8][9]

  • Thaw frozen urine samples and centrifuge at 2,000 x g for 5 minutes to remove particulate matter.

  • Condition SPE Cartridge: Use a mixed-mode cation exchange cartridge. Condition the cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Load Sample: Load 500 µL of the centrifuged urine onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of 0.1% formic acid in water to remove hydrophilic interferences, followed by 1 mL of methanol to remove lipids.

  • Elute: Elute the serotonin from the cartridge using 500 µL of 5% ammonium hydroxide in methanol.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the HPLC mobile phase.

  • Transfer the reconstituted sample to an HPLC vial and inject 20 µL.

Brain Tissue: Homogenization and Precipitation

For solid tissues, homogenization is required to release the analyte before cleanup.[7][10]

  • Weigh approximately 100 mg of frozen brain tissue.

  • Add 1 mL of ice-cold 0.1 M perchloric acid.[10]

  • Homogenize the tissue on ice using a sonicator or mechanical homogenizer until no visible tissue fragments remain.

  • Centrifuge the homogenate at 15,000 x g for 15 minutes at 4 °C.[7]

  • Filter the resulting supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Inject 20 µL of the filtered supernatant into the HPLC system.

Method Validation

The described HPLC method should be validated to ensure its performance. The following table summarizes typical validation parameters based on published data for serotonin analysis.

Validation ParameterTypical ValueReference(s)
Linearity (r²) > 0.999[2][11]
Range 30 - 4000 ng/mL[2]
Accuracy (% Recovery) 86 - 90%[2]
Precision (% RSD) < 12%[9]
Limit of Detection (LOD) ~5 nmol/L (~1 ng/mL)[12]
Limit of Quant. (LOQ) ~10 nmol/L (~2 ng/mL)[12][13]

Serotonin Signaling Pathway

To provide context for the importance of serotonin measurement, a simplified diagram of a common serotonin signaling pathway is shown below. Most serotonin receptors are G-protein coupled receptors (GPCRs) that, upon activation, trigger intracellular second messenger cascades.[14][15]

Fig. 2: Simplified Gs-coupled serotonin signaling pathway.

Conclusion

The HPLC-UV method detailed in this application note provides a reliable and accessible means for quantifying serotonin in diverse biological samples. The protocols for sample preparation are optimized for common matrices, and the method demonstrates excellent performance characteristics in terms of linearity, accuracy, and precision. This application note serves as a valuable resource for researchers investigating the role of serotonin in health and disease.

References

Application Note: Mass Spectrometry Analysis of Serotonin Adipinate Purity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serotonin adipinate, a salt of the neurotransmitter serotonin and adipic acid, is a compound of interest in pharmaceutical research and development. Ensuring the purity of this active pharmaceutical ingredient (API) is critical for its safety and efficacy. This application note details a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the comprehensive purity assessment of this compound. The described protocol enables the accurate quantification of both serotonin and adipic acid, as well as the identification of potential impurities and degradation products.

The method is designed to be highly sensitive and specific, leveraging the capabilities of tandem mass spectrometry to provide reliable and accurate results. This document provides detailed experimental protocols, data presentation in tabular format for clarity, and visual workflows to guide researchers through the analytical process.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Serotonin certified reference material

  • Adipic acid certified reference material

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Serotonin-d4 (internal standard for serotonin)

  • Adipic acid-d10 (internal standard for adipic acid)

Instrumentation

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source is recommended.

Sample and Standard Preparation

2.3.1. Standard Stock Solutions

  • Prepare individual stock solutions of serotonin, adipic acid, serotonin-d4, and adipic acid-d10 in methanol at a concentration of 1 mg/mL.

2.3.2. Working Standard Solutions

  • Prepare a mixed working standard solution containing serotonin and adipic acid by diluting the stock solutions with a 50:50 mixture of methanol and water.

  • Prepare a mixed internal standard (IS) working solution containing serotonin-d4 and adipic acid-d10 in the same diluent.

2.3.3. Calibration Standards and Quality Control Samples

  • Prepare calibration standards by spiking the appropriate amounts of the mixed working standard solution into the diluent.

  • Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.

2.3.4. Sample Preparation

  • Accurately weigh and dissolve the this compound sample in the diluent to achieve a target concentration.

  • Add the internal standard working solution to all calibration standards, QC samples, and test samples.

LC-MS/MS Method

2.4.1. Liquid Chromatography Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

2.4.2. Mass Spectrometry Conditions

ParameterSerotoninAdipic Acid
Ionization Mode ESI PositiveESI Negative
MRM Transition (Quantifier) m/z 177.1 → 160.1m/z 145.1 → 101.1
MRM Transition (Qualifier) m/z 177.1 → 132.1m/z 145.1 → 57.1
Internal Standard Transition m/z 181.1 → 164.1 (Serotonin-d4)m/z 155.1 → 108.1 (Adipic acid-d10)
Collision Energy Optimized for specific instrumentOptimized for specific instrument
Dwell Time 100 ms100 ms

Data Presentation

Method Validation Summary

The LC-MS/MS method should be validated according to ICH guidelines. A summary of typical validation parameters is presented below.

ParameterSerotoninAdipic AcidAcceptance Criteria
**Linearity (R²) **>0.995>0.995R² ≥ 0.99
Accuracy (%) 98.5 - 101.299.1 - 100.880 - 120% (for impurities)
Precision (%RSD) < 2.5< 2.0≤ 15%
LOD (ng/mL) 0.10.5Reportable
LOQ (ng/mL) 0.51.5Reportable
Purity Analysis of a this compound Batch
AnalyteExpected Molar RatioMeasured Molar RatioPurity (%)
Serotonin1.00.9999.5
Adipic Acid1.01.0199.8
Identification of Potential Impurities

Forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) should be performed to identify potential degradation products.

Impuritym/zProposed Structure
Impurity A193.1Oxidized Serotonin
Impurity B160.1N-dealkylated Serotonin
Impurity C146.1Decarboxylated Serotonin

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Analysis stock Stock Solutions (Serotonin, Adipic Acid, IS) working Working Standards stock->working calib Calibration Standards & QCs working->calib hplc HPLC Separation (C18 Column) calib->hplc sample This compound Sample ms Tandem MS Detection (ESI+/-, MRM) hplc->ms quant Quantification of Serotonin & Adipic Acid ms->quant purity Purity Calculation quant->purity impurity Impurity Identification quant->impurity

Figure 1. Experimental workflow for the purity analysis of this compound.

serotonin_fragmentation parent Serotonin [M+H]+ = 177.1 fragment1 Fragment 1 m/z = 160.1 (Loss of NH3) parent->fragment1 CID fragment2 Fragment 2 m/z = 132.1 (Loss of C2H4N) parent->fragment2 CID

Figure 2. Proposed fragmentation pathway of serotonin in positive ESI mode.

adipic_acid_fragmentation parent Adipic Acid [M-H]- = 145.1 fragment1 Fragment 1 m/z = 101.1 (Loss of CO2) parent->fragment1 CID fragment2 Fragment 2 m/z = 57.1 (Loss of C2H2O2) parent->fragment2 CID

Figure 3. Proposed fragmentation pathway of adipic acid in negative ESI mode.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and robust approach for the purity assessment of this compound. The high sensitivity and specificity of tandem mass spectrometry allow for accurate quantification of the active components and confident identification of potential impurities. This protocol is suitable for routine quality control in a pharmaceutical setting and can be adapted for stability studies and the analysis of related compounds. The provided workflows and data tables serve as a valuable resource for researchers and scientists in the field of drug development.

Application Notes and Protocols for Serotonin Adipinate in Serotonin Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serotonin, or 5-hydroxytryptamine (5-HT), is a critical neurotransmitter that modulates a wide array of physiological and pathological processes through its interaction with a diverse family of receptors. These receptors are primary targets for therapeutic intervention in numerous disorders, including depression, anxiety, migraines, and gastrointestinal conditions. Serotonin adipinate, a salt form of serotonin, is utilized in various research and clinical applications. Understanding its binding characteristics at different serotonin receptor subtypes is crucial for elucidating its pharmacological profile and guiding drug development efforts.

Data Presentation: Binding Affinity of Serotonin for Human Serotonin Receptor Subtypes

The following table summarizes the binding affinities (Ki) of serotonin for various human serotonin receptor subtypes, compiled from publicly available databases and scientific literature. This data is essential for designing and interpreting receptor binding experiments using this compound.

Receptor SubtypeG-Protein CouplingSerotonin Ki (nM)
5-HT1A Gi/o2.5
5-HT1B Gi/o4.0
5-HT1D Gi/o5.0
5-HT1E Gi/o7.9
5-HT1F Gi/o20
5-HT2A Gq/1110
5-HT2B Gq/111.6
5-HT2C Gq/115.0
5-HT3 Ligand-Gated Ion Channel-
5-HT4 Gs126
5-HT5A Gi/o100
5-HT6 Gs100
5-HT7 Gs2.0

Note: Ki values represent the concentration of the ligand that will bind to half the binding sites at equilibrium. Lower Ki values indicate higher binding affinity. Data is aggregated from various sources and should be considered as representative.

Mandatory Visualizations

Serotonin Receptor Signaling Pathways

The majority of serotonin receptors are G-protein coupled receptors (GPCRs) that initiate intracellular signaling cascades upon ligand binding.[1][2] The 5-HT3 receptor is an exception, being a ligand-gated ion channel.[3]

Serotonin_GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Serotonin Serotonin 5-HT_Receptor 5-HT Receptor (GPCR) Serotonin->5-HT_Receptor Binds G_Protein G-Protein (α, β, γ) 5-HT_Receptor->G_Protein Activates Effector_Protein Effector Protein (e.g., Adenylyl Cyclase, Phospholipase C) G_Protein->Effector_Protein Modulates Second_Messengers Second Messengers (cAMP, IP3, DAG) Effector_Protein->Second_Messengers Generates Cellular_Response Cellular Response Second_Messengers->Cellular_Response Initiates 5HT3_Ion_Channel_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Serotonin Serotonin 5HT3_Receptor 5-HT3 Receptor (Ligand-Gated Ion Channel) Serotonin->5HT3_Receptor Binds Na_ion_ext Ca_ion_ext Na_ion_int 5HT3_Receptor->Na_ion_int Influx Ca_ion_int 5HT3_Receptor->Ca_ion_int Influx Depolarization Membrane Depolarization Na_ion_int->Depolarization Ca_ion_int->Depolarization Radioligand_Binding_Assay_Workflow Prepare_Reagents 1. Prepare Reagents - Cell membranes with receptor - Radioligand - this compound (Test Ligand) - Assay Buffer Incubation 2. Incubation Incubate membranes, radioligand, and varying concentrations of This compound. Prepare_Reagents->Incubation Separation 3. Separation Separate bound from free radioligand (e.g., vacuum filtration). Incubation->Separation Quantification 4. Quantification Measure radioactivity of bound radioligand (e.g., scintillation counting). Separation->Quantification Data_Analysis 5. Data Analysis - Plot displacement curve - Calculate IC50 - Determine Ki using the Cheng-Prusoff equation. Quantification->Data_Analysis

References

Application Notes and Protocols for Studying Protein Serotonylation Using Serotonin Adipinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serotonylation is a post-translational modification where the neurotransmitter serotonin is covalently attached to proteins.[1][2][3][4] This process is catalyzed by transglutaminases (TGs), particularly tissue transglutaminase (TGM2), which form a stable isopeptide bond between the primary amine of serotonin and the γ-carboxamide group of a glutamine residue on a target protein.[1][2][3][4] This modification can alter the function, localization, and interaction partners of the modified protein, thereby influencing a wide range of physiological and pathological processes.[1][4][5][6]

Key protein targets of serotonylation include small GTPases (e.g., RhoA and Rab), cytoskeletal proteins (e.g., actin), and histones.[1][4][5][7] The functional consequences of their serotonylation are diverse, impacting processes such as platelet aggregation, vascular contraction, insulin secretion, and gene transcription.[1][2][3][5][6][7] Given its role in various diseases, including cardiovascular disorders and cancer, the study of serotonylation is a burgeoning field in drug development.[8]

Serotonin adipinate, a salt of serotonin, serves as a stable and soluble source of serotonin for in vitro and cellular assays.[9][10] These application notes provide detailed protocols for utilizing this compound to study protein serotonylation, from in vitro enzymatic assays to the identification of serotonylated proteins in cell-based models.

Data Presentation

Table 1: Summary of Known Serotonylated Proteins and Their Functions

Protein CategoryExamplesSerotonylation Site(s)Functional ConsequencesKey References
Small GTPases RhoA, Rac1, Rab4Gln63 (RhoA)Constitutive activation, independent of GTP binding(Guilluy et al., 2007, 2009)[1]
Rab3a, Rab27aNot specifiedPromotion of insulin secretion(Paulmann et al., 2009)[1][2]
Cytoskeletal Proteins α-actin, β-actin, γ-actinNot specifiedRegulation of vascular contraction(Watts et al., 2009)[5][7]
Filamin ANot specifiedInvolvement in contractility(Watts et al., 2009)[7]
Histones Histone H3Gln5Permissive mark for gene transcription, enhances TFIID binding(Farrelly et al., 2019)[1][8][11]
Extracellular Matrix FibronectinQ34, Q38, Q40Altered matrix interactions(Cui and Kaartinen, 2015)[5]

Signaling and Experimental Workflow Diagrams

Serotonylation_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Serotonin_ext Serotonin SERT SERT Serotonin_ext->SERT Uptake Serotonin_int Serotonin SERT->Serotonin_int TGM2 TGM2 (Transglutaminase 2) Serotonin_int->TGM2 Substrate Serotonylated_Protein Serotonylated Protein TGM2->Serotonylated_Protein Catalysis Target_Protein Target Protein (e.g., GTPase, Histone) Target_Protein->TGM2 Substrate Functional_Response Altered Cellular Function Serotonylated_Protein->Functional_Response

Caption: Serotonylation signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cell-Based Analysis invitro_assay In Vitro Serotonylation Assay (this compound + TGM2 + Target Protein) western_blot Western Blot (Anti-Serotonin Antibody) invitro_assay->western_blot ms_invitro Mass Spectrometry (Identify Serotonylation Sites) invitro_assay->ms_invitro cell_treatment Cell Culture Treatment (this compound) lysis Cell Lysis & Protein Extraction cell_treatment->lysis ip Immunoprecipitation (Anti-Target Protein Antibody) lysis->ip ms_cellular Mass Spectrometry (Identify Serotonylated Proteins) lysis->ms_cellular Shotgun Proteomics western_blot_ip Western Blot (Anti-Serotonin Antibody) ip->western_blot_ip ip->ms_cellular Targeted Analysis

References

Serotonin Adipinate: A Versatile Tool for Investigating the Gut-Brain Axis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The gut-brain axis is a complex bidirectional communication network that links the central nervous system (CNS) and the enteric nervous system (ENS), playing a crucial role in maintaining physiological homeostasis. Disruptions in this axis have been implicated in a wide range of disorders, including gastrointestinal conditions like Irritable Bowel Syndrome (IBS) and neurological and psychiatric diseases such as anxiety and depression.[1][2][3][4][5] Serotonin (5-hydroxytryptamine, 5-HT), a key neurotransmitter, is a critical signaling molecule within this axis.[6][7][8] An estimated 90% of the body's serotonin is produced in the gastrointestinal tract, primarily by enterochromaffin (EC) cells, where it regulates intestinal movements and other functions.[6][9]

Serotonin adipinate, a salt of serotonin, offers a valuable tool for researchers investigating the multifaceted roles of serotonin in the gut-brain axis. Its specific physicochemical properties may offer advantages in terms of stability and solubility for experimental applications. These application notes provide an overview of the utility of this compound, along with detailed protocols for its use in key experiments to dissect its influence on the gut-brain axis.

Data Presentation: Quantitative Effects of Serotonin on Gut-Brain Axis Parameters

The following tables summarize quantitative data from studies investigating the effects of serotonin on key parameters related to the gut-brain axis. While these studies may not have used this compound specifically, the data provides a crucial reference for expected outcomes when using this compound, as it is expected to act via the same serotonergic pathways.

Table 1: Effects of Serotonin on Gut Motility in Rodent Models

ParameterAnimal ModelSerotonin AdministrationResultReference
Gastric EmptyingMouse1 mg/kg, intraperitoneal56.3 ± 6.1% emptied in 15 min (vs. 82.5 ± 1.4% in control)[10]
Colonic Migrating Motor Complex (CMMC) FrequencyMouse (TPH1-/-)--- (Endogenous reduction)Reduced frequency[11]
Total Gastrointestinal Transit TimeMouse (TPH2-R439H)--- (Endogenous reduction)Increased transit time
Colonic MotilityMouse (TPH2-R439H)Oral 5-HTP slow releaseNormalized motility

Table 2: Effects of Serotonin on Gut Inflammation

ParameterModelSerotonin TreatmentResultReference
Pro-inflammatory Chemokine ExpressionHuman 3D in vitro intestinal modelCo-treatment with TNF-αAttenuated TNF-α-induced expression[12]
Disease Severity in Colitis ModelMouse (DSS-induced colitis)TPH1-deficiency (reduced gut serotonin)Reduced severity of colitis
Autophagy in ColonMouse model of IBDIncreased serotonin levelsInhibited autophagy[13]
Antimicrobial Peptide ProductionIntestinal epithelial cellsIncreased serotonin levelsReduced production[13]

Experimental Protocols

Here we provide detailed methodologies for key experiments to investigate the role of this compound in the gut-brain axis.

Protocol 1: In-Vivo Administration of this compound to Rodent Models

Objective: To assess the systemic or localized effects of this compound on gut-brain axis parameters in a living organism.

Materials:

  • This compound

  • Sterile saline (0.9% NaCl) or other appropriate vehicle

  • Rodent model (e.g., mice or rats)

  • Syringes and needles for injection (appropriate gauge for the route of administration)

  • Animal balance

Procedure:

  • Preparation of this compound Solution:

    • Calculate the required amount of this compound based on the desired dose (e.g., mg/kg) and the weight of the animals.

    • Dissolve the this compound in sterile saline or the chosen vehicle. Ensure complete dissolution. The solution should be prepared fresh before each experiment to ensure stability.

  • Animal Handling and Dosing:

    • Weigh each animal accurately to determine the precise volume of the this compound solution to be administered.

    • Choose the appropriate route of administration based on the experimental question:

      • Intraperitoneal (IP) injection: For systemic effects.

      • Oral gavage: To study the effects of serotonin in the gastrointestinal tract.

      • Subcutaneous (SC) injection: For a slower, more sustained release.

    • Administer the calculated volume of the this compound solution to the animal.

    • For control groups, administer an equivalent volume of the vehicle alone.

  • Post-administration Monitoring:

    • Observe the animals for any immediate adverse reactions.

    • Monitor the animals at regular intervals for behavioral changes, changes in food and water intake, and any signs of distress.

    • Proceed with downstream assays at the predetermined time points based on the experimental design.

Diagram of Experimental Workflow:

G cluster_prep Preparation cluster_admin Administration cluster_monitor Monitoring & Analysis prep_sol Prepare this compound Solution administer Administer Solution (IP, Oral Gavage, or SC) prep_sol->administer weigh_animal Weigh Animals weigh_animal->administer monitor Monitor Animals administer->monitor downstream Downstream Assays (Behavioral, Physiological, etc.) monitor->downstream G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_samples Prepare Samples (Serum, Plasma, Tissue) add_samples Add Samples & Standards to Plate prep_samples->add_samples prep_reagents Prepare Reagents & Standards prep_reagents->add_samples add_conjugate Add Conjugate & Antibody add_samples->add_conjugate incubate_bind Incubate (Competitive Binding) add_conjugate->incubate_bind wash Wash Wells incubate_bind->wash add_substrate Add Substrate & Incubate wash->add_substrate add_stop Add Stop Solution add_substrate->add_stop read_plate Read Absorbance (405 nm) add_stop->read_plate calc_conc Calculate Serotonin Concentration read_plate->calc_conc G cluster_gut Gut Lumen cluster_epithelium Gut Epithelium cluster_ens Enteric Nervous System (ENS) cluster_brain Brain (CNS) Microbiota Gut Microbiota Tryptophan Tryptophan Microbiota->Tryptophan Metabolites EC_Cell Enterochromaffin (EC) Cell Tryptophan->EC_Cell Uptake Serotonin_Gut Serotonin (5-HT) EC_Cell->Serotonin_Gut Synthesis ENS_Neuron ENS Neuron Serotonin_Gut->ENS_Neuron Activation Vagus_Nerve Vagus Nerve Serotonin_Gut->Vagus_Nerve Signal Motility Gut Motility ENS_Neuron->Motility Regulation Vagus_Nerve->ENS_Neuron Modulation Brain Brain Vagus_Nerve->Brain Afferent Signal Brain->Vagus_Nerve Efferent Signal Mood_Behavior Mood & Behavior Brain->Mood_Behavior Regulation

References

Application of Serotonin Adipinate in Behavioral Pharmacology Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Introduction

Serotonin is a critical monoamine neurotransmitter that plays a pivotal role in regulating a wide array of physiological and psychological processes, including mood, anxiety, cognition, and sleep.[1] Dysregulation of the serotonergic system has been implicated in the pathophysiology of numerous psychiatric disorders, such as major depressive disorder and anxiety disorders.[2][3][4][5] Consequently, compounds that modulate serotonergic neurotransmission are of significant interest in behavioral pharmacology research and drug development.

Serotonin adipinate, as a salt of serotonin, serves as a tool to investigate the behavioral functions of the serotonergic system. Administration of this compound is expected to increase synaptic serotonin levels, thereby activating various serotonin receptors and eliciting downstream cellular and behavioral effects. These application notes provide a framework for utilizing this compound in preclinical behavioral studies to explore its potential anxiolytic, antidepressant, and cognitive-modulating effects.

Signaling Pathways

The behavioral effects of serotonin are mediated through its interaction with a diverse family of at least 14 distinct receptor subtypes, broadly classified into seven families (5-HT1 to 5-HT7).[1][6] These receptors are coupled to different intracellular signaling cascades. For instance, 5-HT1A receptors are typically inhibitory, coupling to Gi/o proteins to decrease cyclic AMP (cAMP) production, while 5-HT2A receptors are excitatory, coupling to Gq/11 proteins to increase intracellular calcium levels. The net behavioral outcome of serotonin administration depends on the specific receptors activated and the brain regions involved.

Serotonin_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan FiveHTP 5-HTP Tryptophan->FiveHTP TPH Tryptophan->FiveHTP Serotonin_Vesicle Serotonin (5-HT) in Vesicles FiveHTP->Serotonin_Vesicle AADC FiveHTP->Serotonin_Vesicle Serotonin_Vesicle->Serotonin_Synapse Release Serotonin_Vesicle->Serotonin_Synapse SERT SERT (Reuptake Transporter) MAO MAO (Metabolism) SERT->MAO Autoreceptor 5-HT1A/1B Autoreceptor Serotonin_Synapse->SERT Reuptake Serotonin_Synapse->Autoreceptor Feedback FiveHT1A 5-HT1A Receptor Serotonin_Synapse->FiveHT1A Serotonin_Synapse->FiveHT1A FiveHT2A 5-HT2A Receptor Serotonin_Synapse->FiveHT2A Serotonin_Synapse->FiveHT2A G_protein_inhibitory Gi/o FiveHT1A->G_protein_inhibitory FiveHT1A->G_protein_inhibitory G_protein_excitatory Gq/11 FiveHT2A->G_protein_excitatory FiveHT2A->G_protein_excitatory AC Adenylyl Cyclase G_protein_inhibitory->AC G_protein_inhibitory->AC PLC Phospholipase C G_protein_excitatory->PLC G_protein_excitatory->PLC cAMP ↓ cAMP AC->cAMP AC->cAMP Behavioral_Effects Behavioral Effects (e.g., Mood, Anxiety) cAMP->Behavioral_Effects cAMP->Behavioral_Effects IP3_DAG ↑ IP3, DAG PLC->IP3_DAG PLC->IP3_DAG IP3_DAG->Behavioral_Effects IP3_DAG->Behavioral_Effects

Caption: Serotonergic signaling pathway.

Data Presentation

The following tables present hypothetical quantitative data from behavioral studies investigating the effects of this compound. These tables are for illustrative purposes to guide researchers in structuring their data.

Table 1: Effects of this compound in the Elevated Plus Maze (EPM)

Treatment GroupDose (mg/kg, i.p.)Time in Open Arms (s)Open Arm Entries (%)Closed Arm EntriesTotal Distance Traveled (cm)
Vehicle025.3 ± 3.115.2 ± 2.518.5 ± 1.91520 ± 110
This compound135.8 ± 4.222.1 ± 3.017.9 ± 2.11495 ± 125
This compound548.2 ± 5.5 30.5 ± 3.818.1 ± 1.81535 ± 105
This compound1020.1 ± 2.813.8 ± 2.112.3 ± 1.5*1150 ± 98
Diazepam (Positive Control)255.6 ± 6.135.4 ± 4.2**19.2 ± 2.31550 ± 115

*Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to vehicle.

Table 2: Effects of this compound in the Forced Swim Test (FST)

Treatment GroupDose (mg/kg, i.p.)Immobility Time (s)Climbing Time (s)Swimming Time (s)
Vehicle0185.4 ± 12.315.2 ± 2.839.4 ± 5.1
This compound5142.1 ± 10.118.5 ± 3.179.4 ± 8.2
This compound10110.6 ± 9.820.1 ± 2.9109.3 ± 10.5**
This compound20155.3 ± 11.514.8 ± 2.570.0 ± 7.9
Fluoxetine (Positive Control)2095.2 ± 8.7 22.4 ± 3.5122.4 ± 11.2

*Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to vehicle.

Experimental Protocols

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Testing cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (1 week) Habituation Habituation to Handling (3-5 days) Animal_Acclimation->Habituation Randomization Randomization into Treatment Groups Habituation->Randomization Drug_Admin This compound Administration (i.p.) Randomization->Drug_Admin Pre_treatment_Time Pre-treatment Interval (e.g., 30 min) Drug_Admin->Pre_treatment_Time Behavioral_Test Behavioral Assay (EPM or FST) Pre_treatment_Time->Behavioral_Test Video_Recording Video Recording of Behavioral Session Behavioral_Test->Video_Recording Scoring Automated or Manual Scoring of Behavior Video_Recording->Scoring Stats Statistical Analysis (e.g., ANOVA) Scoring->Stats Interpretation Interpretation of Results Stats->Interpretation

Caption: General experimental workflow.

Protocol 1: Elevated Plus Maze (EPM) for Assessing Anxiolytic-like Effects

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.[7][8][9][10] The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.

1. Materials:

  • Elevated plus maze apparatus (two open arms, two closed arms, and a central platform, elevated from the floor).[8]

  • Video camera and recording software.

  • This compound.

  • Vehicle (e.g., sterile saline).

  • Syringes and needles for administration.

  • Animal cages.

  • 70% ethanol for cleaning.

2. Procedure:

  • Animal Handling and Habituation:

    • Acclimate animals to the housing facility for at least one week before the experiment.

    • Handle the animals for 3-5 days prior to testing to reduce stress from handling.[7]

  • Drug Preparation and Administration:

    • Dissolve this compound in the appropriate vehicle. Prepare fresh on the day of the experiment.

    • Administer this compound or vehicle via the desired route (e.g., intraperitoneally, i.p.) at a specific pre-treatment time (e.g., 30 minutes) before the test.

  • EPM Test:

    • Place the animal in the center of the maze, facing an open arm.[10]

    • Allow the animal to freely explore the maze for a 5-minute session.[7][10][11]

    • Record the session using a video camera positioned above the maze.

    • After the session, return the animal to its home cage.

    • Thoroughly clean the maze with 70% ethanol between each animal to eliminate olfactory cues.[11]

  • Data Analysis:

    • Score the video recordings (manually or using automated software) for the following parameters:

      • Time spent in the open arms.

      • Time spent in the closed arms.

      • Number of entries into the open arms.

      • Number of entries into the closed arms.

      • Total distance traveled (as a measure of locomotor activity).

    • Calculate the percentage of time spent in the open arms and the percentage of open arm entries.

3. Interpretation:

  • An increase in the time spent in the open arms and/or the number of open arm entries is indicative of an anxiolytic-like effect.

  • A decrease in these parameters suggests an anxiogenic-like effect.

  • No significant change in total distance traveled is important to rule out confounding effects of the drug on general locomotor activity.

Protocol 2: Forced Swim Test (FST) for Assessing Antidepressant-like Effects

The FST is a widely used rodent behavioral test for screening potential antidepressant drugs.[12][13][14][15] The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatments are known to reduce the duration of immobility.

1. Materials:

  • Cylindrical container (e.g., 40 cm high, 20 cm in diameter).

  • Water bath to maintain water temperature.

  • Video camera and recording software.

  • This compound.

  • Vehicle (e.g., sterile saline).

  • Syringes and needles for administration.

  • Towels for drying the animals.

  • Holding cage with a heat source.

2. Procedure:

  • Animal Handling and Habituation:

    • Acclimate animals to the housing facility for at least one week before the experiment.

    • Handle the animals for 3-5 days prior to testing.

  • Drug Preparation and Administration:

    • Dissolve this compound in the appropriate vehicle.

    • Administer this compound or vehicle (e.g., i.p.) at a specific pre-treatment time (e.g., 60, 30, and 15 minutes before the test for chronic studies, or a single injection 30-60 minutes before for acute studies).

  • FST Procedure:

    • Fill the cylinder with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or feet (approximately 15-20 cm).[14]

    • Gently place the animal into the water.

    • The test duration is typically 6 minutes.[14] The first 2 minutes are considered a habituation period and are not scored.

    • Record the entire 6-minute session.

    • After the test, remove the animal from the water, dry it with a towel, and place it in a warm holding cage before returning it to its home cage.

    • Change the water between animals.

  • Data Analysis:

    • Score the last 4 minutes of the video recording for the following behaviors:

      • Immobility: The animal remains floating with only small movements necessary to keep its head above water.

      • Swimming: The animal makes active swimming motions, moving around the cylinder.

      • Climbing: The animal makes active movements with its forepaws in and out of the water, usually directed against the walls of the cylinder.

3. Interpretation:

  • A significant decrease in immobility time is indicative of an antidepressant-like effect.

  • An increase in swimming or climbing time can also be observed, and some researchers suggest that different classes of antidepressants may selectively affect these active behaviors.[15]

References

Application Notes and Protocols for Cell-based Assays Using Serotonin Adipinate to Study 5-HT Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serotonin, or 5-hydroxytryptamine (5-HT), is a crucial monoamine neurotransmitter that modulates a wide array of physiological and behavioral processes through its interaction with a diverse family of 14 known receptor subtypes.[1][2] These receptors, with the exception of the ligand-gated ion channel 5-HT3 receptor, are G-protein coupled receptors (GPCRs) that activate distinct intracellular signaling cascades.[2][3] Dysregulation of the serotonergic system is implicated in numerous neurological and psychiatric disorders, making 5-HT receptors significant targets for drug discovery and development.[3][4]

Serotonin adipinate, a salt of serotonin, serves as a valuable tool for in vitro studies, acting as an agonist to initiate 5-HT receptor-mediated signaling. These application notes provide detailed protocols for three common cell-based assays used to characterize the functional response of cells to 5-HT receptor activation by this compound: intracellular calcium mobilization, cyclic adenosine monophosphate (cAMP) accumulation, and extracellular signal-regulated kinase (ERK) 1/2 phosphorylation.

Key Signaling Pathways

5-HT receptors are broadly classified based on their coupling to different G-protein families, which in turn dictates the downstream signaling pathway.

  • Gq/11-coupled receptors (e.g., 5-HT2 family): Activation of these receptors stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[5][6][7]

  • Gs-coupled receptors (e.g., 5-HT4, 5-HT6, 5-HT7): These receptors activate adenylyl cyclase, which catalyzes the conversion of ATP to cAMP.[8]

  • Gi/o-coupled receptors (e.g., 5-HT1 and 5-HT5 families): Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[8][9]

The following diagram illustrates the primary 5-HT signaling pathways that can be investigated using this compound.

5HT_Signaling_Pathways Figure 1: Overview of Major 5-HT Receptor Signaling Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Serotonin_Adipinate This compound 5HT_Gq 5-HT Receptor (Gq) Serotonin_Adipinate->5HT_Gq binds 5HT_Gs 5-HT Receptor (Gs) Serotonin_Adipinate->5HT_Gs binds 5HT_Gi 5-HT Receptor (Gi) Serotonin_Adipinate->5HT_Gi binds Gq Gq 5HT_Gq->Gq activates Gs Gs 5HT_Gs->Gs activates Gi Gi 5HT_Gi->Gi activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 [Ca2+]i ↑ IP3->Ca2 induces PKC PKC DAG->PKC activates ERK_Pathway ERK Pathway PKC->ERK_Pathway activates AC_stim Adenylyl Cyclase Gs->AC_stim activates cAMP_inc cAMP ↑ AC_stim->cAMP_inc produces cAMP_inc->ERK_Pathway can activate AC_inhib Adenylyl Cyclase Gi->AC_inhib inhibits cAMP_dec cAMP ↓ AC_inhib->cAMP_dec reduces

Caption: Major 5-HT receptor signaling pathways activated by serotonin.

Experimental Protocols

The following sections provide detailed protocols for quantifying the activation of 5-HT receptors using this compound.

Intracellular Calcium Mobilization Assay

This assay is suitable for Gq/11-coupled 5-HT receptors (e.g., 5-HT2A, 5-HT2B, 5-HT2C).[5][7][10] The binding of this compound to these receptors leads to a transient increase in intracellular calcium concentration, which can be measured using calcium-sensitive fluorescent dyes.

Experimental Workflow:

Caption: Workflow for the intracellular calcium mobilization assay.

Protocol:

  • Cell Culture and Seeding:

    • Culture HEK293, CHO, or other suitable host cells stably expressing the 5-HT receptor of interest in appropriate media.

    • The day before the assay, seed the cells into a black-walled, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye such as Fura-2 AM or Fluo-4 AM according to the manufacturer's instructions.

    • Aspirate the culture medium from the wells and add the dye-loading buffer to each well.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Washing:

    • Gently aspirate the dye-loading buffer.

    • Wash the cells twice with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Compound Addition:

    • Prepare serial dilutions of this compound and any control compounds (e.g., specific agonists or antagonists) in the assay buffer.

    • Place the 96-well plate into a fluorescence plate reader equipped with an automated injection system.

    • Inject the compounds into the wells while simultaneously initiating fluorescence measurement.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the chosen dye (e.g., excitation at 340 nm and 380 nm, emission at 510 nm for Fura-2).

    • Record data for a baseline period before compound addition and continue recording for several minutes after addition to capture the peak response.

  • Data Analysis:

    • Calculate the ratio of fluorescence intensities (e.g., F340/F380 for Fura-2) or the change in fluorescence relative to the baseline.

    • Plot the peak response against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.

Data Presentation:

CompoundTarget ReceptorEC50 (nM)
Serotonin5-HT2A25
5-methoxytryptamine5-HT2A14
DOI5-HT2A5

Note: The EC50 values presented are example data based on literature for serotonin and other agonists on the 5-HT2A receptor.[5] Actual values may vary depending on experimental conditions.

cAMP Accumulation Assay

This assay is used to study both Gs- and Gi/o-coupled 5-HT receptors. For Gs-coupled receptors, this compound will increase cAMP levels. For Gi/o-coupled receptors, this compound will inhibit the forskolin-stimulated increase in cAMP.[9][11]

Experimental Workflow:

cAMP_Accumulation_Workflow Figure 3: Workflow for cAMP Accumulation Assay Cell_Culture 1. Culture cells expressing target 5-HT receptor Seeding 2. Seed cells into a 96-well plate Cell_Culture->Seeding Pre_incubation 3. Pre-incubate with phosphodiesterase inhibitor Seeding->Pre_incubation Stimulation 4. Add this compound (and forskolin for Gi) Pre_incubation->Stimulation Lysis 5. Lyse cells to release intracellular cAMP Stimulation->Lysis Detection 6. Detect cAMP levels using a competitive immunoassay (e.g., HTRF, AlphaScreen) Lysis->Detection Data_Analysis 7. Analyze data to determine EC50 or IC50 Detection->Data_Analysis

Caption: Workflow for the cAMP accumulation assay.

Protocol:

  • Cell Culture and Seeding:

    • Culture cells (e.g., CHO-K1) expressing the 5-HT receptor of interest.

    • Seed cells into a 96-well plate and allow them to attach overnight.

  • Assay Procedure:

    • Aspirate the culture medium and replace it with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Incubate for 10-15 minutes.

    • For Gs-coupled receptors: Add serial dilutions of this compound.

    • For Gi/o-coupled receptors: Add serial dilutions of this compound, followed by a fixed concentration of forskolin (an adenylyl cyclase activator) to stimulate cAMP production.

    • Incubate for 30 minutes at 37°C.[5]

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the protocol of the chosen cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).[3][11]

    • Add the detection reagents, which typically involve a competitive binding reaction between cellular cAMP and a labeled cAMP analog for a limited number of antibody binding sites.

    • Incubate as required by the kit instructions.

  • Signal Measurement:

    • Read the plate on a suitable plate reader (e.g., a time-resolved fluorescence reader for HTRF).

  • Data Analysis:

    • For Gs-coupled receptors: Plot the signal (which is inversely proportional to cAMP concentration in many competitive assays) against the logarithm of this compound concentration and fit to a four-parameter logistic equation to determine the EC50.

    • For Gi/o-coupled receptors: Plot the signal against the logarithm of this compound concentration to determine the IC50 for the inhibition of forskolin-stimulated cAMP production.

Data Presentation:

CompoundTarget ReceptorAssay ModeEC50/IC50 (nM)
Serotonin5-HT1A (Gi)Inhibition of Forskolin-stimulated cAMP~10-50
8-OH-DPAT5-HT1A (Gi)Inhibition of Forskolin-stimulated cAMP~5-20
Serotonin5-HT4 (Gs)Stimulation of cAMP~20-100

Note: The presented values are representative and may vary based on the specific cell line and assay conditions.

ERK1/2 Phosphorylation Assay

Activation of various 5-HT receptors can lead to the phosphorylation and activation of ERK1/2, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[12][13] This can be a downstream consequence of Gq, Gs, or Gi activation, often involving complex intermediate steps.[12][14]

Experimental Workflow:

ERK_Phosphorylation_Workflow Figure 4: Workflow for ERK1/2 Phosphorylation Assay Cell_Culture 1. Culture cells expressing target 5-HT receptor Serum_Starvation 2. Serum-starve cells to reduce basal ERK phosphorylation Cell_Culture->Serum_Starvation Stimulation 3. Stimulate with this compound for a short duration (e.g., 5-10 min) Serum_Starvation->Stimulation Lysis 4. Lyse cells in buffer containing phosphatase inhibitors Stimulation->Lysis Detection 5. Detect phosphorylated ERK (p-ERK) and total ERK Lysis->Detection Quantification 6. Quantify p-ERK/total ERK ratio Detection->Quantification Data_Analysis 7. Analyze data to determine EC50 Quantification->Data_Analysis

Caption: Workflow for the ERK1/2 phosphorylation assay.

Protocol:

  • Cell Culture and Serum Starvation:

    • Culture cells expressing the 5-HT receptor of interest in a multi-well plate.

    • Once the cells reach 80-90% confluency, replace the growth medium with serum-free medium and incubate for 18-24 hours to reduce basal levels of ERK phosphorylation.

  • Stimulation:

    • Prepare serial dilutions of this compound.

    • Add the compounds to the serum-starved cells and incubate at 37°C for a short period, typically 5-10 minutes, as ERK phosphorylation is often transient.[12]

  • Cell Lysis:

    • Aspirate the medium and immediately add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of ERK.

    • Incubate on ice for 10-15 minutes, then collect the cell lysates.

  • Detection and Quantification:

    • The levels of phosphorylated ERK (p-ERK) and total ERK can be quantified using various methods, such as:

      • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against p-ERK1/2 and total ERK1/2.

      • In-Cell Western / ELISA: Use specific primary antibodies for p-ERK and total ERK, followed by detection with labeled secondary antibodies directly in the wells of the microplate.

  • Data Analysis:

    • Quantify the signal for p-ERK and total ERK.

    • Calculate the ratio of p-ERK to total ERK for each condition to normalize for variations in cell number.

    • Plot the normalized p-ERK/total ERK ratio against the logarithm of the this compound concentration and fit to a four-parameter logistic equation to determine the EC50.

Data Presentation:

CompoundTarget ReceptorFold Increase in p-ERK/Total ERK (at 1 µM)EC50 (nM)
Serotonin5-HT1E2.8-fold~100-500
Serotonin5-HT2CConcentration-dependent increase~50-200

Note: Data is based on findings for 5-HT1E and 5-HT2C receptors.[12][13] The magnitude of the response and the EC50 can vary significantly depending on the receptor subtype and cellular context.

Conclusion

The cell-based assays described provide robust and quantitative methods for characterizing the interaction of this compound with specific 5-HT receptor subtypes. By measuring distinct downstream signaling events—intracellular calcium mobilization, cAMP modulation, and ERK phosphorylation—researchers can elucidate the functional consequences of receptor activation and screen for novel compounds that modulate the serotonergic system. The choice of assay should be guided by the known or expected G-protein coupling of the 5-HT receptor under investigation. These protocols serve as a foundation for the detailed pharmacological profiling of 5-HT receptor ligands in drug discovery and basic research.

References

Application Notes and Protocols: Dosing Considerations for Serotonin Adipinate in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serotonin adipinate, a salt of the neurotransmitter serotonin, has been explored for its clinical utility in specific contexts, such as enhancing gastrointestinal motility.[1] However, comprehensive preclinical data to guide dosing, particularly for systemic applications, remains limited. These application notes provide a framework for preclinical dosing considerations for this compound, drawing from the sparse existing data and established protocols for serotonergic compounds. The aim is to offer a structured approach for researchers initiating preclinical investigations into the pharmacokinetics, pharmacodynamics, and toxicology of this compound.

Data Presentation: Quantitative Dosing Information

Due to the scarcity of specific preclinical studies on this compound, the following tables summarize the available human clinical dosing information and provide a proposed starting point for preclinical dose-ranging studies based on data for serotonin.

Table 1: Summary of Reported Human Dosing with this compound

IndicationDosageRoute of AdministrationPopulationReference
Enhancement of Gastrointestinal Motility in Acute Poisoning5 - 20 mg (repeatedly)Not specified95 patients[1]
Correction of Hemodynamic Disorders in Acute Poisoning40 - 60 mgDrip infusion30 patients[2]

Table 2: Proposed Dose Ranges for Preclinical Studies with this compound (Based on Serotonin Data)

Animal ModelProposed Starting Dose Range (mg/kg)Route of AdministrationRationale/Relevant Data
Rat2 - 6 mg/kgIntraperitoneal (i.p.) or Subcutaneous (s.c.)Based on studies with serotonin that showed dose-related decreases in energy intake in rats.[3]
Mouse1 - 10 mg/kgIntraperitoneal (i.p.) or Subcutaneous (s.c.)General starting range for initial tolerability and dose-finding studies.

Experimental Protocols

The following are detailed, recommended protocols for key experiments to determine appropriate dosing for this compound in preclinical settings. These are based on standard methodologies for evaluating serotonergic compounds.

Protocol 1: Maximum Tolerated Dose (MTD) and Dose Range Finding Study

Objective: To determine the MTD and to identify a dose range for subsequent pharmacokinetic and pharmacodynamic studies.

Materials:

  • This compound

  • Sterile saline or other appropriate vehicle

  • Male and female Sprague-Dawley rats (8-10 weeks old)

  • Standard laboratory equipment for dosing and observation

Methodology:

  • Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the study.

  • Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle. Perform serial dilutions to achieve the desired dose concentrations.

  • Dose Administration: Administer single doses of this compound via the intended route of administration (e.g., intraperitoneal, subcutaneous, or oral gavage). Start with a low dose (e.g., 1 mg/kg) and escalate in subsequent cohorts of animals.

  • Observation: Closely monitor the animals for clinical signs of toxicity immediately after dosing and at regular intervals for up to 14 days. Pay special attention to signs of serotonin syndrome, which can include tremor, rigidity, hyperthermia, and agitation.[4][5]

  • Data Collection: Record all clinical signs, body weight changes, and any instances of morbidity or mortality.

  • MTD Determination: The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity.

Protocol 2: Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Materials:

  • This compound

  • Male Sprague-Dawley rats with cannulated jugular veins

  • Dosing and blood collection supplies

  • LC-MS/MS or other appropriate analytical instrumentation

Methodology:

  • Dose Administration: Administer a single dose of this compound (selected from the dose-range finding study) via the intended clinical route (e.g., intravenous and oral).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, and 5, 15, 30 minutes, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method.

  • Pharmacokinetic Analysis: Calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

Protocol 3: Pharmacodynamic (PD) Study

Objective: To assess the physiological and/or behavioral effects of this compound.

Materials:

  • This compound

  • Appropriate animal model for the intended therapeutic effect (e.g., model of gastrointestinal dysmotility, model of a specific CNS disorder).

  • Equipment for measuring the desired pharmacodynamic endpoint (e.g., gastrointestinal transit time, behavioral assays).

Methodology:

  • Animal Model: Utilize a relevant and validated animal model.

  • Dose Administration: Administer a range of doses of this compound determined from the MTD study.

  • Endpoint Measurement: Measure the relevant pharmacodynamic endpoints at appropriate time points post-dosing.

  • Dose-Response Analysis: Correlate the administered doses with the observed pharmacodynamic effects to establish a dose-response relationship.

Mandatory Visualizations

experimental_workflow cluster_preclinical_evaluation Preclinical Evaluation of this compound start Dose Range Finding (MTD Study) pk_study Pharmacokinetic (PK) Study (Single Dose) start->pk_study pd_study Pharmacodynamic (PD) Study (Dose-Response) start->pd_study data_analysis Data Analysis and Dose Selection pk_study->data_analysis pd_study->data_analysis tox_study Toxicology Study (Repeat Dose) end Proceed to Further Preclinical Development tox_study->end data_analysis->tox_study

Caption: Experimental workflow for preclinical dosing studies.

serotonin_signaling cluster_pathway Serotonin (5-HT) Signaling Pathway serotonin Serotonin (5-HT) receptor 5-HT Receptor (e.g., 5-HT1A, 5-HT2A) serotonin->receptor Binds to g_protein G-Protein (Gi/o, Gq/11, Gs) receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP, IP3, DAG) effector->second_messenger Produces downstream Downstream Signaling (e.g., Kinase Cascades) second_messenger->downstream Activates cellular_response Cellular Response downstream->cellular_response Leads to

Caption: Simplified serotonin (5-HT) signaling pathway.

Discussion and Considerations

  • Salt Form: It is important to consider that this compound is a salt. The molecular weight of the salt should be taken into account when calculating doses to ensure that the amount of active serotonin moiety is consistent and accurately reported.

  • Route of Administration: The choice of administration route should align with the intended clinical application.[6] Oral bioavailability of serotonin is generally low; therefore, parenteral routes may be necessary for systemic effects.

  • Serotonin Syndrome: A critical consideration in preclinical studies with serotonergic compounds is the potential for serotonin syndrome, a condition caused by excessive serotonergic activity.[5] Careful monitoring for clinical signs is essential, especially during dose-escalation studies.

  • Species Differences: Pharmacokinetic and pharmacodynamic properties of serotonergic agents can vary significantly between species.[4] Therefore, data from rodent models should be cautiously extrapolated to higher species and humans.

These application notes provide a foundational guide for researchers embarking on preclinical studies of this compound. By systematically conducting dose-range finding, pharmacokinetic, and pharmacodynamic studies, a comprehensive understanding of the dosing considerations for this compound can be established. The provided protocols and diagrams offer a structured approach to facilitate the design and execution of these crucial preclinical investigations.

References

Application Notes and Protocols for Serotonin Adipinate in In Vitro Smooth Muscle Contraction Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serotonin, or 5-hydroxytryptamine (5-HT), is a critical biogenic amine that functions as a neurotransmitter and hormone, exerting a wide array of physiological effects in both the central and peripheral nervous systems.[1][2][3][4] A significant portion of the body's serotonin is synthesized and located in the gastrointestinal tract, where it plays a pivotal role in regulating gut motility and secretion.[4][5] Serotonin's effects on smooth muscle are complex and tissue-dependent, mediated by a diverse family of 5-HT receptors.[1][2][3] This diversity makes serotonin a key molecule for in vitro studies of smooth muscle contraction and a target for therapeutic intervention in various disorders.

Serotonin adipinate is a salt of serotonin that serves as a valuable tool for researchers investigating the physiological and pathophysiological roles of serotonin in smooth muscle function.[6] Its use in in vitro preparations allows for the precise characterization of receptor subtypes involved in contraction, the elucidation of downstream signaling pathways, and the screening of potential therapeutic agents that modulate serotonergic activity. These application notes provide detailed protocols and data for the use of this compound in in vitro smooth muscle contraction studies.

Data Presentation: Serotonin-Induced Smooth Muscle Contraction

The following tables summarize quantitative data from in vitro studies on the effects of serotonin on various smooth muscle preparations. It is important to note that the specific salt of serotonin is not always mentioned in the literature; however, the data is representative of the biological activity of serotonin.

Smooth Muscle PreparationReceptor Subtype(s) ImplicatedAgonistEC50AntagonistReference
Bovine Tracheal Smooth Muscle5-HT2A, 5-HT1B/D, 5-HT3, 5-HT7Serotonin15.75 ± 4.25 µMRitanserin (5-HT2), GR127935 (5-HT1B/D), Ondansetron (5-HT3), SB258719 (5-HT7)[7]
Human Uterine Smooth Muscle Cells5-HT2BSerotonin20 nMRS-127445 (5-HT2B)[8]
Human Uterine Smooth Muscle Cells5-HT2Bα-methyl-5-HT4.1 nMRS-127445 (5-HT2B)[8]
Human Uterine Smooth Muscle Cells5-HT2BBW-723C8618 nMRS-127445 (5-HT2B)[8]
Human Uterine Smooth Muscle Cells5-HT2B(+)-norfenfluramine33 nMRS-127445 (5-HT2B)[8]
Mammalian Cells (transfected)5-HT1CSerotonin8.3 nMMesulergine[9]
Mammalian Cells (transfected)5-HT2Serotonin101 nMKetanserin[9]

Experimental Protocols

Protocol 1: In Vitro Isometric Contraction of Vascular Smooth Muscle in an Organ Bath

This protocol describes the measurement of isometric contraction of isolated arterial rings in response to this compound.

Materials:

  • This compound

  • Isolated segments of artery (e.g., rat aorta)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

  • Phenylephrine

  • Acetylcholine

  • Distilled water

  • Carbogen gas (95% O2, 5% CO2)

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Preparation of Krebs-Henseleit Solution: Prepare the Krebs-Henseleit solution and continuously aerate it with carbogen gas at 37°C.

  • Tissue Preparation:

    • Euthanize the animal according to approved ethical guidelines.

    • Carefully dissect the desired artery (e.g., thoracic aorta) and place it in ice-cold Krebs-Henseleit solution.

    • Under a dissecting microscope, remove adhering connective and adipose tissue.

    • Cut the artery into rings of 2-3 mm in length.

  • Mounting the Tissue:

    • Mount the arterial rings in the organ bath chambers filled with pre-warmed and aerated Krebs-Henseleit solution. One end of the ring should be attached to a fixed hook and the other to an isometric force transducer.

    • Apply an initial resting tension of 1.5-2.0 g and allow the tissue to equilibrate for 60-90 minutes. During equilibration, replace the bath solution every 15-20 minutes.

  • Viability and Endothelial Integrity Check:

    • Contract the arterial rings with a submaximal concentration of phenylephrine (e.g., 1 µM).

    • Once a stable plateau is reached, add acetylcholine (e.g., 10 µM) to assess endothelial integrity. A relaxation of more than 70% indicates intact endothelium.

    • Wash the tissues with fresh Krebs-Henseleit solution and allow them to return to baseline tension.

  • Cumulative Concentration-Response Curve for this compound:

    • Prepare stock solutions of this compound in distilled water.

    • Once the baseline is stable, add this compound to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., 1 nM to 100 µM).

    • Allow the tissue to reach a stable contractile response at each concentration before adding the next.

    • Record the contractile force at each concentration.

  • Data Analysis:

    • Express the contractile response as a percentage of the maximal contraction induced by a reference agonist (e.g., KCl or phenylephrine).

    • Plot the concentration-response curve and calculate the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal response).

Protocol 2: In Vitro Contraction of Gastrointestinal Smooth Muscle

This protocol is adapted for studying the effects of this compound on longitudinal smooth muscle strips from the intestine.

Materials:

  • This compound

  • Segment of small intestine (e.g., rat ileum)

  • Tyrode's solution (in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 12, glucose 5.5)

  • Carbachol

  • Atropine

  • Distilled water

  • Carbogen gas (95% O2, 5% CO2)

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Preparation of Tyrode's Solution: Prepare Tyrode's solution and continuously aerate it with carbogen gas at 37°C.

  • Tissue Preparation:

    • Following euthanasia, excise a segment of the small intestine and place it in warm, aerated Tyrode's solution.

    • Gently flush the lumen to remove its contents.

    • Isolate longitudinal smooth muscle strips (approximately 1 cm in length).

  • Mounting the Tissue:

    • Mount the muscle strips in the organ bath chambers containing Tyrode's solution at 37°C.

    • Apply a resting tension of 1.0 g and allow for an equilibration period of at least 60 minutes, with solution changes every 15 minutes.

  • Viability Check:

    • Induce a contraction with a standard agonist like carbachol (e.g., 1 µM) to check for tissue viability.

    • Wash the tissue thoroughly to return to baseline.

  • Concentration-Response to this compound:

    • Add this compound to the bath in a cumulative fashion (e.g., from 10 nM to 100 µM), allowing a stable response at each concentration.

    • Record the isometric tension generated.

  • Investigating Receptor Involvement (Optional):

    • To identify the receptor subtypes involved, pre-incubate the tissue with a specific antagonist (e.g., a 5-HT2 or 5-HT3 antagonist) for 20-30 minutes before repeating the this compound concentration-response curve.

  • Data Analysis:

    • Normalize the contractile responses to the maximal contraction induced by carbachol or KCl.

    • Determine the EC50 and Emax values for this compound in the absence and presence of antagonists.

Mandatory Visualizations

Serotonin Signaling Pathway in Smooth Muscle Contraction

G Serotonin Serotonin (5-HT) HT2A_R 5-HT2A Receptor Serotonin->HT2A_R Gq_11 Gq/11 HT2A_R->Gq_11 activates PLC Phospholipase C (PLC) Gq_11->PLC activates Ca_influx Ca²⁺ Influx (L-type channels) Gq_11->Ca_influx can promote Rho_kinase Rho Kinase Gq_11->Rho_kinase can activate PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release SR->Ca_release Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca_release->Ca_Calmodulin Ca_influx->Ca_Calmodulin MLCK Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK activates pMLC Phosphorylated Myosin Light Chain MLCK->pMLC phosphorylates Contraction Smooth Muscle Contraction pMLC->Contraction PKC->Contraction contributes to MLCP_inhibition Inhibition of MLCP Rho_kinase->MLCP_inhibition promotes MLCP_inhibition->pMLC sustains

Caption: 5-HT2A receptor-mediated signaling pathway in smooth muscle contraction.

Experimental Workflow for In Vitro Smooth Muscle Contraction Assay

G Start Start Dissection Tissue Dissection (e.g., Aorta, Ileum) Start->Dissection Mounting Mount Tissue in Organ Bath Dissection->Mounting Equilibration Equilibration (60-90 min) Mounting->Equilibration Viability Viability & Integrity Check (e.g., KCl, Phenylephrine, ACh) Equilibration->Viability Washout Washout & Return to Baseline Viability->Washout CRC Cumulative Concentration- Response Curve (this compound) Washout->CRC No Antagonist Antagonist_Step Optional: Antagonist Pre-incubation Washout->Antagonist_Step Data_Acquisition Data Acquisition (Record Isometric Force) CRC->Data_Acquisition Data_Analysis Data Analysis (Normalize, Plot, Calculate EC50/Emax) Data_Acquisition->Data_Analysis End End Data_Analysis->End Antagonist_Step->CRC Yes

Caption: Workflow for assessing smooth muscle contraction with this compound.

References

Application Notes and Protocols for Quality Control of Serotonin Adipinate in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the quality control parameters for serotonin adipinate intended for research purposes. Adherence to these guidelines will ensure the identity, purity, and quality of the compound, leading to reliable and reproducible experimental outcomes.

Physicochemical Properties

This compound is the salt formed between the neurotransmitter serotonin (5-hydroxytryptamine) and adipic acid.[1][2] This salt form can offer advantages in terms of stability and solubility compared to the free base.

PropertyValueReference
CAS Number 13425-34-8[1]
Molecular Formula C₁₆H₂₂N₂O₅[1]
Molecular Weight 322.36 g/mol [1]
Appearance Solid powder
Solubility Soluble in Dimethyl Sulfoxide (DMSO)

Quality Control Parameters

The following table outlines the recommended quality control tests and their specifications for research-grade this compound.

ParameterTest MethodSpecification
Identification ¹H-NMR, ¹³C-NMR, LC-MS/MSConforms to the structure of this compound.
Assay (Purity) HPLC-UV≥ 98.0%
Water Content Karl Fischer Titration≤ 1.0%
Residual Solvents GC-HSMeets USP <467> requirements.[3]
Elemental Impurities ICP-MSMeets USP <232> requirements for oral administration.[4][5]
Appearance Visual InspectionWhite to off-white powder.

Experimental Protocols

Identification by NMR Spectroscopy

Objective: To confirm the chemical structure of this compound using ¹H-NMR and ¹³C-NMR spectroscopy.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • ¹H-NMR Acquisition:

    • Acquire a one-dimensional ¹H-NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C-NMR Acquisition:

    • Acquire a one-dimensional ¹³C-NMR spectrum with proton decoupling.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

    • Process the spectrum similarly to the ¹H-NMR spectrum.

  • Data Interpretation:

    • Compare the chemical shifts, multiplicities, and integrations of the signals in the ¹H-NMR spectrum with the expected structure of serotonin and adipic acid.

    • Compare the chemical shifts in the ¹³C-NMR spectrum with the expected carbon environments.

Assay (Purity) by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound by HPLC with UV detection.

Instrumentation: HPLC system with a UV detector, C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

Protocol:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., 10 mM ammonium formate, pH 3.0) and an organic solvent (e.g., acetonitrile). A common starting gradient could be 95:5 (aqueous:organic).

  • Standard Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve (e.g., 10-200 µg/mL).

  • Sample Preparation: Prepare a sample solution of the this compound being tested at a concentration within the calibration range (e.g., 50 µg/mL).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: Isocratic or gradient elution with an aqueous buffer and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 254 nm or 280 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Inject the standard solutions to generate a calibration curve of peak area versus concentration.

    • Inject the sample solution and determine its concentration from the calibration curve.

    • Calculate the purity of the sample as a percentage of the main peak area relative to the total peak area of all detected components.

Water Content by Karl Fischer Titration

Objective: To determine the water content in this compound.

Instrumentation: Karl Fischer Titrator (coulometric or volumetric).

Protocol:

  • Instrument Preparation: Standardize the Karl Fischer reagent with a known water standard (e.g., sodium tartrate dihydrate).

  • Sample Preparation: Accurately weigh a suitable amount of this compound (typically 50-100 mg).

  • Titration:

    • Introduce the sample into the titration vessel containing a suitable solvent (e.g., methanol).

    • Start the titration. The instrument will automatically titrate the water present in the sample with the Karl Fischer reagent.

  • Calculation: The instrument software will calculate the percentage of water in the sample based on the amount of reagent consumed.

Identification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To confirm the identity of this compound by determining its molecular weight and fragmentation pattern.

Instrumentation: LC-MS/MS system with an electrospray ionization (ESI) source.

Protocol:

  • LC Conditions: Use the same or similar LC conditions as described in the HPLC purity method. The mobile phase should be compatible with MS detection (e.g., using volatile buffers like ammonium formate).

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS Scan Mode: Full scan to detect the parent ions of serotonin and adipic acid.

    • MS/MS Scan Mode: Product ion scan of the parent ion of serotonin to obtain its fragmentation pattern.

  • Data Analysis:

    • In the full scan mode, look for the protonated molecular ion of serotonin ([M+H]⁺ at m/z 177) and potentially the protonated or deprotonated molecular ion of adipic acid.

    • In the MS/MS mode, compare the fragmentation pattern of the serotonin parent ion with known fragmentation patterns from the literature or a reference standard.

Visualization of Pathways and Workflows

Serotonin Synthesis and Metabolism Pathway

serotonin_pathway tryptophan L-Tryptophan htp 5-Hydroxytryptophan (5-HTP) tryptophan->htp Rate-limiting step serotonin Serotonin (5-HT) htp->serotonin hiaa 5-Hydroxyindole- acetaldehyde serotonin->hiaa hiaa_acid 5-Hydroxyindoleacetic acid (5-HIAA) hiaa->hiaa_acid tph Tryptophan Hydroxylase (TPH) tph->htp aadc Aromatic L-amino acid decarboxylase (AADC) aadc->serotonin mao Monoamine Oxidase (MAO) mao->hiaa aldh Aldehyde Dehydrogenase (ALDH) aldh->hiaa_acid

Caption: Serotonin synthesis from L-tryptophan and its subsequent metabolism.

Serotonin Receptor Signaling Overview

serotonin_signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron serotonin_vesicle Serotonin Vesicle serotonin_release Serotonin (5-HT) serotonin_vesicle->serotonin_release Exocytosis sert SERT (Reuptake) serotonin_release->sert Reuptake receptor_gq 5-HT2 (Gq-coupled) serotonin_release->receptor_gq receptor_gi 5-HT1 (Gi-coupled) serotonin_release->receptor_gi receptor_gs 5-HT4/6/7 (Gs-coupled) serotonin_release->receptor_gs receptor_ion 5-HT3 (Ion Channel) serotonin_release->receptor_ion plc PLC receptor_gq->plc ac_inhibit AC receptor_gi->ac_inhibit Inhibits ac_stimulate AC receptor_gs->ac_stimulate Stimulates ion_channel Na+/K+ Influx receptor_ion->ion_channel pip2 PIP2 plc->pip2 camp_decrease ↓ cAMP ac_inhibit->camp_decrease camp_increase ↑ cAMP ac_stimulate->camp_increase depolarization Depolarization ion_channel->depolarization ip3_dag IP3 + DAG pip2->ip3_dag ca_pkc ↑ Ca²⁺ / PKC ip3_dag->ca_pkc

Caption: Overview of major serotonin receptor signaling pathways.

Quality Control Workflow for this compound

qc_workflow start Receive Serotonin Adipinate Sample visual Visual Inspection (Appearance) start->visual nmr Identification by ¹H & ¹³C NMR visual->nmr hplc Purity Assay by HPLC visual->hplc karl_fischer Water Content by Karl Fischer visual->karl_fischer lcms Identification by LC-MS/MS visual->lcms solvents Residual Solvents (GC-HS) visual->solvents metals Elemental Impurities (ICP-MS) visual->metals decision Meets all Specifications? nmr->decision hplc->decision karl_fischer->decision lcms->decision solvents->decision metals->decision pass Release for Research Use fail Reject Batch decision->pass Yes decision->fail No

Caption: Quality control testing workflow for research-grade this compound.

References

Troubleshooting & Optimization

Serotonin Adipinate Solubility: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with serotonin adipinate.

Troubleshooting Guide

Q1: My this compound is not dissolving in my desired aqueous buffer (e.g., PBS, saline). What should I do?

A1: this compound, like many amine salts, can exhibit variable solubility in aqueous solutions depending on several factors. Here is a step-by-step troubleshooting approach:

  • Verify Compound Quality and Storage: Ensure your this compound is from a reputable source and has been stored according to the manufacturer's recommendations, typically in a cool, dry, and dark place to prevent degradation.[1]

  • Increase Agitation and Temperature:

    • Sonication: Use a bath sonicator for 5-10 minutes to break up any aggregates and increase the surface area for dissolution.

    • Vortexing: Vortex the solution vigorously for 1-2 minutes.

    • Gentle Warming: Warm the solution to 37°C. Do not boil, as this may degrade the compound.

  • Adjust the pH: The solubility of amine salts is often pH-dependent. Serotonin is a weak base, and its salt with adipic acid will have a specific pH range for optimal solubility. Try adjusting the pH of your buffer slightly. For amine salts, solubility can sometimes be increased by slightly lowering the pH.

  • Consider a Different Solvent System: If aqueous solubility remains an issue, consider preparing a concentrated stock solution in an organic solvent and then diluting it into your aqueous buffer.

    • DMSO is a good starting point. this compound is known to be soluble in DMSO.[1] Prepare a high-concentration stock (e.g., 10-50 mg/mL) in DMSO.

    • Ethanol can also be used, although the solubility of the related compound serotonin hydrochloride is lower in ethanol compared to DMSO.[2][3][4][5]

    • Important: When diluting a stock solution, add the stock slowly to the aqueous buffer while vortexing to avoid precipitation. Be mindful of the final concentration of the organic solvent in your experiment, as it may have biological effects.

Q2: I've dissolved this compound in an organic solvent, but it precipitates when I dilute it into my aqueous experimental medium. How can I prevent this?

A2: This is a common issue when working with compounds that have limited aqueous solubility. Here are some strategies to overcome this:

  • Use a Higher Initial Dilution: Instead of a single large dilution, perform a series of smaller, sequential dilutions.

  • Slow Addition with Vigorous Mixing: Add the organic stock solution dropwise to the aqueous medium while continuously and vigorously vortexing or stirring. This helps to rapidly disperse the compound and prevent localized high concentrations that can lead to precipitation.

  • Work at a Lower Final Concentration: It's possible that your desired final concentration exceeds the solubility limit of this compound in your specific aqueous buffer. Try a lower final concentration to see if the compound remains in solution.

  • Incorporate a Surfactant or Co-solvent: In some cases, adding a small amount of a biocompatible surfactant (e.g., Tween® 80) or a co-solvent to your aqueous buffer can help to maintain the solubility of the compound. This should be done with caution and validated to ensure it does not interfere with your experimental assay.

Frequently Asked Questions (FAQs)

Q: What is the molecular weight of this compound? A: The molecular weight of this compound is 322.36 g/mol .[6]

Q: In which solvents is this compound known to be soluble? A: this compound is reported to be soluble in dimethyl sulfoxide (DMSO).[1] For other common laboratory solvents, quantitative data for the adipate salt is not readily available. However, data for the closely related serotonin hydrochloride can provide a useful starting point for solvent selection.

Q: What is the expected solubility of a similar serotonin salt, serotonin hydrochloride, in common solvents? A: The solubility of serotonin hydrochloride varies across different solvents. This data can be used as an estimate for initial experiments with this compound.

SolventApproximate Solubility (mg/mL)Molar Concentration (mM)
Water17 - 100[3][7][8][9]~79.9 - 470.2
PBS (pH 7.2)~5[2]~23.5
DMSO10 - 130[2][4][7][9][10]~47.0 - 611.3
Ethanol1.2 - 42[2][3][4][5]~5.6 - 197.5
0.1 M HCl22[3][8]~103.4

Note: These values are for serotonin hydrochloride and should be used as a guide. The actual solubility of this compound may differ.

Q: How should I store this compound powder and solutions? A: this compound powder should be stored in a dry, dark place at 0 - 4°C for the short term or -20°C for the long term.[1] Aqueous solutions of serotonin salts are generally not stable and it is recommended to prepare them fresh for each experiment.[2] If you must store a solution, it is best to prepare aliquots of a stock solution in an anhydrous organic solvent like DMSO and store them at -20°C or -80°C for up to a few months. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Determination of this compound Solubility (Shake-Flask Method)

This protocol outlines a standard shake-flask method to determine the equilibrium solubility of this compound in a specific solvent.

Materials:

  • This compound powder

  • Solvent of interest (e.g., water, PBS, ethanol)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator in a temperature-controlled environment

  • Microcentrifuge

  • Analytical balance

  • Spectrophotometer or HPLC for quantification

Methodology:

  • Add an excess amount of this compound powder to a vial (e.g., 5-10 mg). The exact amount should be enough to ensure that undissolved solid remains at the end of the experiment.

  • Add a known volume of the solvent to the vial (e.g., 1 mL).

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).

  • Shake the vial for 24-48 hours to allow the solution to reach equilibrium.

  • After the incubation period, visually inspect the vial to confirm the presence of undissolved solid.

  • Carefully remove the vial and let the undissolved solid settle.

  • Transfer an aliquot of the supernatant to a microcentrifuge tube.

  • Centrifuge the aliquot at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any remaining suspended particles.

  • Carefully collect the supernatant and dilute it as necessary for quantification.

  • Determine the concentration of this compound in the supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry at its λmax or HPLC).

  • The calculated concentration represents the equilibrium solubility of this compound in that solvent at the specified temperature.

Visualizations

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start weigh Weigh excess This compound start->weigh add_solvent Add known volume of solvent weigh->add_solvent shake Shake for 24-48h at constant temp add_solvent->shake check_solid Confirm presence of undissolved solid shake->check_solid centrifuge Centrifuge supernatant check_solid->centrifuge quantify Quantify concentration (e.g., HPLC, UV-Vis) centrifuge->quantify end End quantify->end

Caption: Experimental workflow for determining the solubility of this compound.

troubleshooting_flowchart start This compound not dissolving? step1 Increase agitation? (Vortex, Sonicate) start->step1 step2 Gently warm to 37°C? step1->step2 No success Dissolved step1->success Yes step3 Adjust pH? step2->step3 No step2->success Yes step4 Use organic solvent stock? (e.g., DMSO) step3->step4 No step3->success Yes step4->success Yes fail Still not dissolved. Re-evaluate concentration or experimental design. step4->fail No

Caption: Troubleshooting flowchart for this compound solubility issues.

serotonin_signaling cluster_receptors Serotonin Receptors (5-HTR) cluster_downstream Downstream Signaling Pathways serotonin Serotonin gpcr G-Protein Coupled Receptors (e.g., 5-HT1, 5-HT2, 5-HT4-7) serotonin->gpcr lgic Ligand-Gated Ion Channel (5-HT3) serotonin->lgic g_protein G-Protein Activation (Gαs, Gαi/o, Gαq) gpcr->g_protein ion_influx Cation Influx (Na+, K+, Ca2+) lgic->ion_influx second_messengers Second Messengers (cAMP, IP3, DAG) g_protein->second_messengers cellular_response Cellular Response (e.g., Neuronal excitation/inhibition, Gene expression, Proliferation) second_messengers->cellular_response ion_influx->cellular_response

Caption: Simplified overview of major serotonin signaling pathways.

References

Technical Support Center: Serotonin Adipinate Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the stability of serotonin adipinate in stock solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

For optimal stability and solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. While serotonin adipate has some solubility in water, aqueous solutions are not recommended for long-term storage as they are more susceptible to degradation. For immediate use in aqueous buffers, prepare fresh dilutions from a DMSO stock.

Q2: How should I store my this compound stock solutions?

To ensure the longevity and integrity of your this compound stock solutions, adhere to the following storage guidelines:

  • Short-term storage (up to 1 month): Store aliquots at -20°C.

  • Long-term storage (up to 6 months): For extended storage, it is best to store aliquots at -80°C.

  • Protection from light: Serotonin is light-sensitive. Always store stock solutions in amber vials or tubes wrapped in aluminum foil to protect them from light exposure.

  • Avoid repeated freeze-thaw cycles: Prepare small, single-use aliquots to minimize the number of times the stock solution is thawed and refrozen, as this can accelerate degradation.

Q3: My this compound solution has changed color (e.g., turned yellow or brown). What does this indicate and is it still usable?

A color change in your this compound solution is a visual indicator of degradation, likely due to oxidation. The serotonin molecule, particularly the hydroxyl group on the indole ring and the amine side chain, is susceptible to oxidation, which can result in the formation of colored byproducts.

It is strongly recommended not to use a discolored solution for experiments, as the presence of degradation products can lead to inaccurate and unreliable results. The altered chemical composition may also exhibit different biological activity or unforeseen off-target effects.

Q4: I observe precipitation in my this compound stock solution after thawing. What should I do?

Precipitation upon thawing can occur if the concentration of this compound exceeds its solubility limit in the solvent at a lower temperature. To resolve this, gently warm the solution to 37°C and vortex thoroughly to redissolve the precipitate. If the precipitate does not fully dissolve, it may indicate that the initial concentration was too high or that some degradation has occurred. In such cases, it is advisable to centrifuge the solution and use the clear supernatant, after verifying its concentration, or to prepare a fresh stock solution.

Q5: What is the optimal pH for this compound solutions to maintain stability?

While specific studies on the optimal pH for this compound are limited, the stability of serotonin itself is known to be pH-dependent. Generally, slightly acidic conditions (pH 4-6) are favored to maintain the protonated (ionized) state of the primary amine group. In its ionized form, the amine group is less susceptible to oxidation[1]. Basic conditions should be avoided as they promote the formation of the unionized free base, which is more prone to oxidative degradation[1].

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Reduced or inconsistent biological activity in assays Degradation of this compound in the stock solution.1. Prepare a fresh stock solution of this compound. 2. Verify the concentration and purity of the new stock solution using a suitable analytical method (e.g., HPLC-UV). 3. Review storage conditions to ensure they align with the recommendations (protection from light, appropriate temperature, single-use aliquots).
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) Formation of degradation products due to oxidation, photolysis, or pH-related instability.1. Implement the use of antioxidants (e.g., ascorbic acid, L-cysteine) in your working solutions. 2. Ensure all solutions are prepared with high-purity, degassed solvents. 3. Protect all solutions from light during preparation and experimentation. 4. Perform a forced degradation study to identify potential degradation products and validate the stability-indicating nature of your analytical method.
Poor solubility when preparing stock solutions The concentration exceeds the solubility limit of the solvent.1. Try preparing a more dilute stock solution. 2. Gently warm the solution and use sonication to aid dissolution. 3. For aqueous solutions, adjust the pH to a slightly acidic range (pH 4-6) to potentially improve solubility.

Experimental Protocols

Protocol for Preparation of a this compound Stock Solution in DMSO
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or vials

    • Calibrated balance

    • Vortex mixer

  • Procedure:

    • Equilibrate the this compound powder to room temperature before opening the container to prevent moisture condensation.

    • Weigh the desired amount of this compound powder using a calibrated balance in a chemical fume hood.

    • Transfer the powder to a sterile, amber vial.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add 1 mL of DMSO to 3.22 mg of this compound, which has a molecular weight of 322.36 g/mol ).

    • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to 37°C may be applied if necessary.

    • Aliquot the stock solution into single-use, amber microcentrifuge tubes.

    • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol for a Forced Degradation Study of this compound

This protocol outlines a general procedure to intentionally degrade this compound to identify potential degradation products and establish a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Incubate the stock solution at 60°C, protected from light, for 24 hours.

    • Photodegradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Sample Analysis:

    • At appropriate time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including a non-degraded control, by a suitable analytical method, such as High-Performance Liquid Chromatography with UV or Mass Spectrometry detection (HPLC-UV/MS).

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control to identify new peaks corresponding to degradation products.

    • Determine the percentage of degradation of this compound under each condition.

    • If using LC-MS, analyze the mass-to-charge ratio of the degradation peaks to propose potential structures.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_exp Experimental Use weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot into Amber Tubes dissolve->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Aliquot store->thaw dilute Dilute to Working Concentration thaw->dilute assay Perform Biological Assay dilute->assay

Caption: Experimental workflow for preparing and using this compound stock solutions.

degradation_pathway cluster_stress Stress Conditions cluster_products Degradation Products SA This compound light Light heat Heat acid Acid base Base oxygen Oxidizing Agents photo_products Photolytic Products light->photo_products hydrolysis_products Hydrolysis Products heat->hydrolysis_products acid->hydrolysis_products base->hydrolysis_products oxidative_products Oxidative Products (e.g., Quinone-imine derivatives) oxygen->oxidative_products

Caption: Potential degradation pathways of this compound under various stress conditions.

References

Preventing degradation of serotonin adipinate during experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of serotonin adipinate during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from serotonin or serotonin hydrochloride?

This compound is the salt formed between the neurotransmitter serotonin and adipic acid. This salt form can influence properties such as solubility, stability, and handling characteristics compared to the free base (serotonin) or its hydrochloride salt. While the core serotonin molecule is responsible for its biological activity, the adipate counter-ion may affect its physicochemical properties.

Q2: What are the primary factors that can cause this compound degradation in a laboratory setting?

The main factors contributing to the degradation of this compound are exposure to light (photodegradation), elevated temperatures, non-optimal pH conditions, and oxidation. The indoleamine structure of serotonin is susceptible to these environmental factors, leading to the formation of various degradation products.

Q3: How should I properly store this compound powder and its solutions?

For long-term storage, this compound powder should be kept in a dry, dark environment at -20°C. For short-term storage, 0-4°C is recommended.[1] Solutions of this compound are less stable and should ideally be prepared fresh for each experiment. If short-term storage of a solution is necessary, it should be protected from light and stored at 2-8°C. Do not freeze aqueous solutions.[2]

Q4: In which solvents is this compound soluble and which are recommended for experimental use?

This compound is soluble in dimethyl sulfoxide (DMSO).[1] For biological experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in an appropriate aqueous buffer or cell culture medium. Ensure the final concentration of DMSO is low enough to not affect the experimental system.

Q5: What are the visible signs of this compound degradation?

A color change in the solid powder or solution, often to a yellowish or brownish hue, can be an indicator of degradation. However, significant degradation can occur without any visible changes. Therefore, it is crucial to follow proper handling and storage procedures and, when necessary, use analytical methods like HPLC to assess purity.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Experimental Results

Possible Cause: Degradation of this compound leading to a lower effective concentration of the active molecule.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that the solid compound and any prepared solutions have been stored according to the recommendations (see FAQs).

  • Prepare Fresh Solutions: Discard any old solutions and prepare a fresh stock solution from the powder for each experiment.

  • Protect from Light: During the experiment, ensure that all vessels containing this compound are protected from light by using amber vials or by wrapping them in aluminum foil.

  • Control Temperature: Maintain a consistent and appropriate temperature throughout the experiment. Avoid repeated freeze-thaw cycles of stock solutions if they are not aliquoted.

  • Assess Purity: If inconsistencies persist, consider analyzing the purity of the this compound stock using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).

Issue 2: Precipitation of the Compound in Aqueous Solutions

Possible Cause: Poor solubility or changes in pH of the buffer or medium.

Troubleshooting Steps:

  • Check Solvent Compatibility: Ensure that the final concentration of this compound in your aqueous buffer or medium does not exceed its solubility limit.

  • Optimize Stock Solution Dilution: When diluting a DMSO stock solution, add the stock solution to the aqueous buffer while vortexing to ensure rapid and uniform mixing.

  • Adjust pH: Serotonin's stability is pH-dependent. Ensure the pH of your experimental buffer is within a stable range, typically neutral to slightly acidic.

  • Consider a Different Salt Form: If solubility issues persist, consider if another salt form of serotonin with different solubility properties might be suitable for your application.

Issue 3: Suspected Oxidative Degradation

Possible Cause: Presence of dissolved oxygen or metal ions in the buffer, which can catalyze oxidation.

Troubleshooting Steps:

  • Use High-Purity Water and Reagents: Prepare buffers with high-purity, deoxygenated water.

  • Degas Buffers: Before adding this compound, degas the buffer by sparging with an inert gas like nitrogen or argon, or by using a vacuum.

  • Add an Antioxidant: In some applications, the addition of a small amount of an antioxidant, such as ascorbic acid, may help prevent oxidation. However, its compatibility with the experimental system must be verified.

  • Use a Chelating Agent: To prevent metal-catalyzed oxidation, consider adding a chelating agent like EDTA to your buffers.

Data Summary

The following table summarizes the stability of serotonin under various conditions. While this data is not specific to the adipinate salt, it provides a useful guide for experimental design.

ParameterConditionStability/Recommendation
Storage (Solid) Long-term-20°C, dry, dark
Short-term0-4°C, dry, dark
Storage (Aqueous Solution) Short-term2-8°C, protected from light. Prepare fresh when possible.
pH Acidic (pH < 4)Prone to degradation.
Neutral (pH 6-7.5)Generally more stable.
Basic (pH > 8)Increased susceptibility to oxidation.
Light Exposure UV or ambient lightSusceptible to photodegradation.
Temperature Elevated temperaturesAccelerates degradation.
Oxidizing Agents H₂O₂, metal ionsPromotes oxidative degradation.

Experimental Protocols

Protocol for Preparation of a Stable this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Amber glass vial

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Equilibrate the this compound container to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of this compound powder using a calibrated analytical balance in a fume hood.

    • Transfer the powder to a sterile amber glass vial.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Cap the vial tightly and vortex thoroughly until the powder is completely dissolved.

    • For immediate use, proceed with dilution. For short-term storage, store the stock solution at 2-8°C, protected from light. For longer-term storage, aliquot the stock solution into smaller, single-use amber vials and store at -20°C to avoid repeated freeze-thaw cycles.

Protocol for Assessing this compound Stability by HPLC

This is a general protocol and should be optimized for your specific HPLC system and column.

  • Materials:

    • HPLC system with a UV or fluorescence detector

    • C18 reverse-phase HPLC column

    • Mobile phase (e.g., a mixture of a buffered aqueous solution and an organic solvent like acetonitrile or methanol)

    • This compound reference standard

    • Degraded this compound samples (from forced degradation studies)

  • Forced Degradation Study (Stress Conditions):

    • Acidic/Basic Hydrolysis: Incubate this compound solutions in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions.

    • Oxidative Degradation: Treat a this compound solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Photodegradation: Expose a this compound solution to a controlled light source (e.g., a photostability chamber).

    • Thermal Degradation: Heat a this compound solution at an elevated temperature (e.g., 60°C).

  • HPLC Analysis:

    • Prepare a calibration curve using the this compound reference standard.

    • Inject the reference standard, control (unstressed) sample, and degraded samples onto the HPLC system.

    • Develop a suitable gradient or isocratic elution method to separate the parent this compound peak from any degradation product peaks.

    • Monitor the elution profile using a UV detector (typically around 275-280 nm) or a fluorescence detector for higher sensitivity.

    • Quantify the amount of remaining this compound in the stressed samples by comparing the peak area to the calibration curve.

    • Calculate the percentage of degradation for each stress condition.

Visualizations

Degradation_Pathways Serotonin_Adipinate This compound Oxidation Oxidative Degradation Serotonin_Adipinate->Oxidation O2, Metal Ions, H2O2 Photodegradation Photodegradation Serotonin_Adipinate->Photodegradation UV/Visible Light Hydrolysis Hydrolysis (pH-dependent) Serotonin_Adipinate->Hydrolysis Acidic/Basic pH Degradation_Products Various Degradation Products Oxidation->Degradation_Products Photodegradation->Degradation_Products Hydrolysis->Degradation_Products Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_storage Storage Start Start Weigh Weigh this compound (in subdued light) Start->Weigh Store_Powder Store Powder: -20°C (long-term) 0-4°C (short-term) (Dry, Dark) Start->Store_Powder Dissolve Dissolve in Anhydrous DMSO (in amber vial) Weigh->Dissolve Stock Stock Solution Dissolve->Stock Dilute Dilute to Working Concentration (in pre-warmed/degassed buffer) Stock->Dilute Store_Stock Store Stock Solution: -20°C (aliquoted) 2-8°C (short-term) (Protected from light) Stock->Store_Stock Incubate Perform Experiment (protect from light) Dilute->Incubate Analyze Analyze Results Incubate->Analyze Troubleshooting_Tree Start Inconsistent Results? Check_Solution Is the solution freshly prepared? Start->Check_Solution Check_Storage Were storage conditions optimal? Check_Solution->Check_Storage Yes Prepare_Fresh Action: Prepare fresh solution Check_Solution->Prepare_Fresh No Check_Light Was the experiment protected from light? Check_Storage->Check_Light Yes Review_Storage Action: Review storage protocols Check_Storage->Review_Storage No Check_Purity Consider Purity Analysis (HPLC) Check_Light->Check_Purity Yes Improve_Light_Protection Action: Use amber vials/foil Check_Light->Improve_Light_Protection No

References

Common pitfalls in using serotonin adipinate for in vivo research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of serotonin adipinate in in vivo research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from serotonin hydrochloride (HCl)?

This compound is a salt of serotonin, where serotonin is combined with adipic acid. It is considered a pharmaceutical formulation of serotonin.[1] While both are forms of serotonin, they may exhibit different physicochemical properties, such as solubility and stability, due to the different salt formers. Serotonin HCl is more commonly documented in research literature, with established solubility profiles in various solvents.

Q2: I am having trouble dissolving this compound. What is the recommended solvent and procedure?

There is limited published data on the specific solubility of this compound in common laboratory solvents. However, based on the properties of the more common serotonin HCl salt, aqueous-based buffers are typically used.

Recommended Starting Solvents:

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Sterile Saline (0.9% NaCl)

Troubleshooting Insolubility:

  • Gentle Warming: Warm the solution to 37°C to aid dissolution.

  • Sonication: Use a bath sonicator for short intervals.

  • pH Adjustment: Serotonin's solubility can be pH-dependent. Ensure your buffer's pH is appropriate.

  • Co-solvents: For compounds with poor aqueous solubility, a small percentage of an organic solvent like DMSO may be necessary. However, it is crucial to ensure the final concentration of the organic solvent is low and non-toxic to the animals in your study.[2]

Q3: How stable are this compound solutions for in vivo use? How should I store them?

The stability of this compound in solution has not been extensively reported. For the related compound, serotonin HCl, it is recommended to prepare aqueous solutions fresh and not to store them for more than one day.[2] Serotonin can be susceptible to oxidation and degradation, especially when exposed to light and non-optimal temperatures.

Best Practices for Solution Stability:

  • Prepare Fresh: Always prepare solutions on the day of the experiment.

  • Protect from Light: Store solutions in amber vials or cover them with foil to prevent photodegradation.

  • Refrigerate if Necessary: If short-term storage is unavoidable, keep the solution at 2-8°C.

  • Visual Inspection: Before each use, visually inspect the solution for any signs of precipitation or color change, which could indicate degradation or insolubility.

Q4: Can I use this compound for central nervous system (CNS) studies via peripheral injection?

Serotonin does not readily cross the blood-brain barrier. Therefore, peripheral administration (e.g., intraperitoneal or intravenous injection) of this compound is unlikely to produce direct central nervous system effects. For CNS studies, direct administration methods such as intracerebroventricular (ICV) injections are typically required.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitation in solution after preparation - Low solubility in the chosen vehicle- Solution is supersaturated- Incorrect pH of the buffer- Try a different vehicle (e.g., saline instead of PBS)- Reduce the final concentration of the solution- Verify and adjust the pH of your buffer- Consider a vehicle with a small, non-toxic percentage of a co-solvent like DMSO
Inconsistent or no biological effect observed in vivo - Degradation of this compound in solution- Incorrect dosage or administration route- Low bioavailability- Prepare fresh solutions for each experiment and protect from light- Review literature for appropriate dosing and administration routes for serotonin in your model- For CNS studies, consider direct administration (e.g., ICV)
Discoloration of the solution (e.g., turning yellow or brown) - Oxidation of the serotonin molecule- Discard the solution immediately- Prepare fresh solution using deoxygenated buffer if possible- Minimize headspace in the storage vial

Quantitative Data Summary

As specific quantitative data for this compound is scarce, the following tables for the more commonly used serotonin hydrochloride are provided as a reference point. Researchers should empirically determine the specific solubility and stability for this compound in their chosen vehicle.

Table 1: Solubility of Serotonin Hydrochloride in Various Solvents

SolventApproximate SolubilityReference
Water17 mg/mL
PBS (pH 7.2)5 mg/mL[2]
0.1 M HCl22 mg/mL
Ethanol5.3 mg/mL
DMSO10-43 mg/mL[2][3]
Dimethyl formamide16 mg/mL[2]

Table 2: Stability of Serotonin Hydrochloride

FormStorage ConditionReported StabilityReference
Solid-20°C≥ 4 years[2]
Solid+4°C (desiccated)Up to 12 months[4]
Aqueous SolutionRoom Temperature / RefrigeratedNot recommended for storage > 24 hours[2]

Experimental Protocols

Protocol: Preparation of this compound Solution for In Vivo Injection

  • Calculate the Required Amount: Based on your experimental design (dosage in mg/kg and animal weight), calculate the total mass of this compound needed.

  • Weigh the Compound: Accurately weigh the this compound powder in a sterile microcentrifuge tube.

  • Add Vehicle: Add a small volume of the chosen sterile vehicle (e.g., PBS pH 7.4 or 0.9% saline) to the tube.

  • Solubilize: Vortex the solution gently. If the compound does not fully dissolve, you may use gentle warming (up to 37°C) or brief sonication.

  • Adjust to Final Volume: Once dissolved, add the remaining vehicle to reach the final desired concentration.

  • Sterile Filtration: Filter the final solution through a 0.22 µm syringe filter into a new sterile, light-protected vial. This is critical to ensure the sterility of the injectate.

  • Visual Inspection: Before administration, visually inspect the solution for any particulates or signs of precipitation.

  • Use Immediately: Administer the freshly prepared solution to the experimental animals.

Visualizations

experimental_workflow start Start: Need this compound Solution dissolve Dissolve in Vehicle (e.g., PBS, Saline) start->dissolve check_sol Fully Dissolved? dissolve->check_sol gentle_heat Gentle Heat (37°C) or Sonication check_sol->gentle_heat No filter Sterile Filter (0.22 µm) check_sol->filter Yes check_sol2 Fully Dissolved? gentle_heat->check_sol2 check_sol2->filter Yes troubleshoot Troubleshoot: - Check pH - Reduce Concentration - Change Vehicle check_sol2->troubleshoot No inject Inject Immediately filter->inject

Caption: Experimental workflow for preparing this compound solution.

signaling_pathway cluster_peripheral Peripheral System platelets Platelets (Serotonin Storage) serotonin Serotonin (5-HT) platelets->serotonin Release upon Activation enterochromaffin Enterochromaffin Cells (Gut Synthesis) enterochromaffin->serotonin Release vasculature Blood Vessels smooth_muscle GI Smooth Muscle serotonin->platelets Uptake serotonin->vasculature Vasoconstriction/ Vasodilation serotonin->smooth_muscle Contraction

Caption: Simplified peripheral serotonin signaling pathway.

logical_relationships pitfall Common Pitfall: Inconsistent Results cause1 Cause: Solution Instability (Degradation/Oxidation) pitfall->cause1 cause2 Cause: Poor Solubility (Precipitation) pitfall->cause2 cause3 Cause: Incorrect Route (e.g., BBB) pitfall->cause3 solution1 Solution: - Prepare Fresh Daily - Protect from Light cause1->solution1 solution2 Solution: - Confirm Solubility - Filter Solution cause2->solution2 solution3 Solution: - Use Direct Administration (e.g., ICV) cause3->solution3

Caption: Relationship between pitfalls and solutions.

References

Technical Support Center: Enhancing the Bioavailability of Serotonin Adipate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the oral bioavailability of serotonin adipate.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the oral delivery of serotonin adipate?

The primary challenges in achieving high oral bioavailability for serotonin adipate stem from the inherent properties of the serotonin molecule itself. Serotonin is a hydrophilic substance, meaning it has poor lipid solubility and therefore does not easily pass through the lipid-rich membranes of the intestinal epithelium.[1][2][3] Furthermore, serotonin undergoes extensive first-pass metabolism in both the gut wall and the liver, where it is rapidly broken down by enzymes like monoamine oxidase (MAO).[2] This enzymatic degradation significantly reduces the amount of active compound that reaches systemic circulation.

Q2: Is there a difference in bioavailability between serotonin and its salt form, serotonin adipate?

Serotonin adipate is a salt form of serotonin. While the adipate salt can influence physicochemical properties like solubility and stability, the fundamental challenges of poor membrane permeability and extensive first-pass metabolism of the active serotonin moiety remain. At physiological pH, serotonin exists in its protonated form due to its high pKa (around 9.97), and this charged nature further limits its passive diffusion across biological membranes.[4]

Q3: What is the rationale for using 5-hydroxytryptophan (5-HTP) as an alternative to direct serotonin adipate administration?

5-Hydroxytryptophan (5-HTP) is the immediate precursor in the biosynthesis of serotonin.[5] Unlike serotonin, 5-HTP can be administered orally and is more readily absorbed from the gastrointestinal tract.[6][7][8] Once absorbed, 5-HTP can cross the blood-brain barrier and is then converted into serotonin in the central nervous system and peripheral tissues.[5][9] This strategy effectively bypasses the poor absorption and extensive first-pass metabolism associated with direct oral serotonin administration.

Troubleshooting Guides

Issue 1: Low In Vitro Intestinal Permeability of Serotonin Adipate

Symptoms:

  • Low apparent permeability coefficient (Papp) values in Caco-2 cell monolayer assays.

  • Inconsistent permeability results across different experimental setups.

Possible Causes:

  • High Hydrophilicity: Serotonin's inherent water-solubility and low lipophilicity hinder its passive diffusion across the Caco-2 cell monolayer.[1]

  • Active Transport Mechanisms: While serotonin is primarily poorly absorbed, some uptake can occur via the serotonin transporter (SERT) expressed on intestinal epithelial cells, which can become saturated.[10][11]

Solutions:

  • Use of Permeation Enhancers: Investigate the co-administration of GRAS (Generally Recognized as Safe) permeation enhancers that can transiently open tight junctions between epithelial cells.

  • Prodrug Approach: Synthesize a lipophilic prodrug of serotonin by masking the hydrophilic hydroxyl and amine groups. This can enhance passive diffusion across the cell membrane, with the active serotonin being released intracellularly by enzymatic cleavage.

  • Nanoformulations: Encapsulate serotonin adipate in nanoparticles (e.g., solid lipid nanoparticles, polymeric nanoparticles) to facilitate transport across the intestinal epithelium.

Issue 2: High Variability in Plasma Concentrations Following Oral Administration in Animal Models

Symptoms:

  • Large standard deviations in plasma concentration-time profiles among individual animals.

  • Inconsistent peak plasma concentrations (Cmax) and time to reach peak concentration (Tmax).

Possible Causes:

  • Gastrointestinal Transit Time: Variations in gastric emptying and intestinal transit time among animals can significantly affect the rate and extent of absorption.

  • First-Pass Metabolism Saturation: The enzymes responsible for serotonin metabolism can become saturated at higher doses, leading to non-linear pharmacokinetics and increased variability.

  • Food Effects: The presence of food in the gastrointestinal tract can alter the absorption profile of the compound.

Solutions:

  • Controlled Feeding: Ensure animals are fasted for a standardized period before dosing to minimize food-related variability.

  • Slow-Release Formulations: Develop a slow-release formulation of 5-HTP to provide a more consistent and sustained release, which can lead to more predictable plasma concentrations.[5][6][12][13][14][15]

  • Co-administration with a Decarboxylase Inhibitor: When using 5-HTP, co-administration with a peripheral decarboxylase inhibitor (e.g., carbidopa) can prevent its premature conversion to serotonin in the periphery, thereby increasing its bioavailability for central nervous system effects.[16]

Data Presentation

Table 1: Physicochemical Properties of Serotonin and its Adipate Salt

PropertySerotoninSerotonin AdipateReference(s)
Molecular Formula C₁₀H₁₂N₂OC₁₆H₂₂N₂O₅[17][18]
Molecular Weight 176.22 g/mol 322.36 g/mol [17][18][19]
pKa (protonated amine) ~9.97~9.97[4]
LogP (Octanol/Water) ~0.2Not explicitly found, but expected to be low due to the hydrophilic nature of serotonin.[17][20]
Aqueous Solubility 25.5 mg/mLExpected to be soluble in water.[17]

Table 2: Oral Bioavailability of 5-Hydroxytryptophan (5-HTP) in Different Species

SpeciesFormulationDoseAbsolute Bioavailability (%)Reference(s)
HumanImmediate ReleaseMultiple dose levels47-84 (mean 69.2)[8]
MouseImmediate Release60 mg/kg40[6][14]

Experimental Protocols

Protocol 1: In Vitro Caco-2 Cell Permeability Assay for Serotonin Adipate

Objective: To determine the intestinal epithelial permeability of serotonin adipate.

Materials:

  • Caco-2 cells (passages 25-40)

  • Transwell® inserts (0.4 µm pore size)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum, non-essential amino acids, and penicillin-streptomycin

  • Hank's Balanced Salt Solution (HBSS)

  • Serotonin adipate

  • Lucifer yellow (paracellular integrity marker)

  • LC-MS/MS system for quantification

Methodology:

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity: Assess the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of Lucifer yellow.

  • Permeability Study (Apical to Basolateral): a. Wash the cell monolayers with pre-warmed HBSS. b. Add the test solution of serotonin adipate in HBSS to the apical (donor) side. c. Add fresh HBSS to the basolateral (receiver) side. d. Incubate at 37°C with gentle shaking. e. Collect samples from the basolateral side at specified time points (e.g., 30, 60, 90, 120 minutes). f. Replace the collected volume with fresh HBSS.

  • Permeability Study (Basolateral to Apical): Repeat the above procedure by adding the test compound to the basolateral side and sampling from the apical side to assess for active efflux.

  • Sample Analysis: Quantify the concentration of serotonin in the collected samples using a validated LC-MS/MS method.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of drug transport

    • A is the surface area of the insert

    • C₀ is the initial concentration in the donor compartment

Protocol 2: In Vivo Oral Bioavailability Study of a Serotonin Adipate Formulation in Rats

Objective: To determine the pharmacokinetic profile and oral bioavailability of a novel serotonin adipate formulation.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Test formulation of serotonin adipate

  • Intravenous formulation of serotonin

  • Oral gavage needles

  • Blood collection tubes with anticoagulant (e.g., EDTA)

  • Centrifuge

  • HPLC system with electrochemical or fluorescence detection for serotonin quantification

Methodology:

  • Animal Acclimatization: Acclimatize rats for at least one week before the study.

  • Fasting: Fast the animals overnight (approximately 12 hours) with free access to water.

  • Dosing:

    • Oral Group: Administer the test formulation of serotonin adipate via oral gavage at a predetermined dose.

    • Intravenous Group: Administer the intravenous formulation of serotonin via the tail vein.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at pre-defined time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes) post-dosing.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: a. Precipitate proteins from the plasma samples. b. Analyze the supernatant for serotonin concentration using a validated HPLC method.[21][22][23][24][25]

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and half-life (t₁/₂) using appropriate software.

  • Bioavailability Calculation: Calculate the absolute oral bioavailability (F) using the formula: F (%) = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100

Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation solubility Solubility & Stability (Serotonin Adipate) caco2 Caco-2 Permeability (Papp Measurement) solubility->caco2 Physicochemical Characterization metabolism In Vitro Metabolism (Liver Microsomes) caco2->metabolism precursor Precursor Approach (5-HTP) metabolism->precursor Identified Challenges sr_formulation Slow-Release Formulation precursor->sr_formulation animal_model Animal Model (e.g., Rat, Mouse) sr_formulation->animal_model nano Nanoformulation (e.g., SLN, PLGA) nano->animal_model prodrug Prodrug Synthesis prodrug->animal_model pk_study Pharmacokinetic Study (Oral & IV Dosing) animal_model->pk_study bioavailability Bioavailability Calculation pk_study->bioavailability

Caption: Experimental workflow for improving serotonin adipate bioavailability.

signaling_pathway cluster_oral_admin Oral Administration cluster_gut Gastrointestinal Tract cluster_circulation Systemic Circulation cluster_target Target Tissues serotonin_adipate Serotonin Adipate absorption Intestinal Absorption serotonin_adipate->absorption Poor five_htp 5-HTP five_htp->absorption Good gut_metabolism First-Pass Metabolism (Gut Wall - MAO) absorption->gut_metabolism Extensive plasma_5htp Plasma 5-HTP absorption->plasma_5htp plasma_serotonin Plasma Serotonin gut_metabolism->plasma_serotonin Low Concentration liver_metabolism First-Pass Metabolism (Liver - MAO) plasma_serotonin->liver_metabolism Extensive cns Central Nervous System plasma_5htp->cns Crosses BBB peripheral Peripheral Tissues plasma_5htp->peripheral cns->cns peripheral->peripheral

References

Technical Support Center: Overcoming Challenges in Serotonin Adipinate Delivery to the Brain

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the delivery of serotonin adipinate to the brain. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experimental workflow.

1. Nanoparticle-Mediated Delivery of this compound

Problem: Low Encapsulation Efficiency of this compound in Liposomes

Possible Cause Suggested Solution
Poor aqueous solubility of this compound While serotonin itself is water-soluble, the adipinate salt may have different solubility characteristics[1][2]. Prepare a saturated solution or a fine suspension of this compound in the aqueous phase during liposome preparation. Sonication of the drug solution prior to encapsulation can also improve dispersion.
Suboptimal lipid composition The charge and fluidity of the lipid bilayer can affect encapsulation. For a potentially charged molecule like this compound, consider using charged lipids (e.g., DSPG) to improve electrostatic interactions and encapsulation[3]. The addition of cholesterol can increase liposome stability[4].
Incorrect preparation method The chosen liposome preparation method (e.g., thin-film hydration, reverse-phase evaporation, microfluidics) significantly impacts encapsulation efficiency. For hydrophilic drugs, methods that create a large aqueous core are preferable. Optimize parameters such as hydration temperature, sonication time, and extrusion pressure.
Drug leakage during preparation/storage Ensure the temperature during preparation is kept below the phase transition temperature of the lipids to minimize leakage[4]. Store liposomes at an appropriate temperature (often 4°C) and use cryoprotectants if freeze-drying for long-term storage[5].

Problem: Inconsistent or Low Brain Penetration of this compound-Loaded Nanoparticles

Possible Cause Suggested Solution
Inadequate nanoparticle characteristics Nanoparticle size, surface charge, and stability are critical for crossing the blood-brain barrier (BBB). Aim for a particle size of 100-200 nm. Neutral or slightly negative zeta potential is often preferred to minimize clearance by the reticuloendothelial system. Ensure nanoparticles are stable in physiological media.
Inefficient targeting strategy Simply encapsulating the drug may not be sufficient. Consider surface functionalization of nanoparticles with ligands that target receptors on the BBB, such as transferrin receptors (e.g., using OX26 mAb) or low-density lipoprotein receptors[6][7].
Rapid clearance from circulation PEGylation of nanoparticles can increase their circulation half-life, providing more time for them to interact with and cross the BBB.
Incorrect animal model or administration route The choice of animal model and administration route (e.g., intravenous, intraperitoneal) can influence biodistribution. Ensure the chosen model is appropriate for the study and the administration technique is consistent.
Inaccurate quantification of brain uptake Bulk brain analysis can be misleading as it includes the drug in the vasculature[8][9]. Use techniques like capillary depletion to separate brain parenchyma from the vasculature for a more accurate measurement of brain penetration[8]. In situ brain perfusion can also provide valuable data on BBB transport kinetics.

2. Focused Ultrasound (FUS) for BBB Opening

Problem: Ineffective or Inconsistent BBB Opening

Possible Cause Suggested Solution
Suboptimal ultrasound parameters The frequency, pressure, and duration of FUS are critical. Higher frequencies may require higher pressures to achieve BBB opening[10]. A systematic review of protocols is recommended to determine a starting point for your specific setup[11].
Incorrect microbubble administration Microbubbles are essential for FUS-mediated BBB opening. Ensure the correct type and dose of microbubbles are administered intravenously immediately before or during FUS application.
Poor acoustic window The skull can attenuate the ultrasound beam. For preclinical models, creating a craniotomy may be necessary to achieve a sufficient acoustic window, especially for higher frequencies[12][13]. Numerical simulations can help determine the optimal craniotomy size[12].
Inaccurate targeting of the brain region Use an MRI-guided FUS system for precise targeting of the desired brain region. T2-weighted MR images can be used to identify the target location before treatment[10].

Problem: Evidence of Tissue Damage Post-FUS

Possible Cause Suggested Solution
Excessive ultrasound energy High acoustic pressures or long exposure times can lead to tissue damage. Carefully titrate the ultrasound parameters to find the minimum effective dose for BBB opening.
Inertial cavitation While stable cavitation of microbubbles is desired, inertial cavitation can cause damage. Monitor for broadband emissions, which can be an indicator of inertial cavitation.
Thermal effects Although FUS for BBB opening is primarily a mechanical effect, there can be some heating. Monitor the temperature at the focal point if possible.

Frequently Asked Questions (FAQs)

1. General Questions about this compound Brain Delivery

  • Q: What is this compound and why is its delivery to the brain a challenge? A: this compound is a salt composed of serotonin and adipic acid[1]. Like serotonin itself, this compound is not expected to cross the blood-brain barrier (BBB) due to its physicochemical properties[3]. The BBB is a highly selective barrier that protects the brain from harmful substances, and it presents a major obstacle for the delivery of many drugs to the central nervous system.

  • Q: What are the main strategies being explored to deliver this compound to the brain? A: The primary strategies focus on overcoming the BBB and include:

    • Nanoparticle-based carriers: Encapsulating this compound in nanoparticles (e.g., liposomes) to facilitate its transport across the BBB[6].

    • Transient BBB disruption: Using non-invasive techniques like focused ultrasound (FUS) in combination with microbubbles to temporarily open the BBB and allow this compound to enter the brain[10].

    • Alternative delivery routes: Exploring routes like intranasal administration to bypass the BBB[14].

    • Precursor strategy: While not directly delivering this compound, using precursors like L-tryptophan, which can cross the BBB and are then converted to serotonin in the brain, is a related approach[15].

2. Questions about Experimental Protocols

  • Q: Where can I find a detailed protocol for intranasal delivery of drugs to the brain in mice? A: Detailed protocols for region-specific intranasal administration in mice have been published and often involve the use of a catheter to deliver the substance to the olfactory region[16]. These protocols provide step-by-step procedures for this nose-to-brain delivery method. Acclimatizing the mice to handling is a crucial first step[17].

  • Q: Is there a standard protocol for FUS-mediated BBB opening in rats? A: While there is no single "standard" protocol, several have been developed and published. These protocols typically specify the ultrasound parameters (power, treatment time, duty cycle), the need for a craniotomy for a good acoustic window, and the use of an indicator like Evans Blue to confirm BBB opening[12][13]. A systematic review of existing protocols can help in designing your experiment[11].

  • Q: How can I quantify the amount of this compound that has reached the brain? A: Quantifying brain delivery requires careful experimental design. It is crucial to distinguish between the drug in the brain parenchyma and the drug remaining in the blood vessels of the brain[8][9]. Techniques like capillary depletion are used to separate the brain capillaries from the parenchyma. For dynamic measurements of neurotransmitter release, in vivo microdialysis is a powerful but technically challenging technique[18][19][20].

3. Questions about Data Interpretation

  • Q: I see an increase in total brain concentration of my drug after administration. Does this mean it crossed the BBB? A: Not necessarily. An increase in the total brain homogenate concentration can be misleading as it may reflect the drug present in the cerebral vasculature[8][9]. To confirm that the drug has crossed the BBB and entered the brain parenchyma, you should use techniques like capillary depletion or in situ brain perfusion.

  • Q: How do I interpret the results from my in vitro BBB model? A: In vitro BBB models, such as Transwell assays with brain endothelial cells, can be useful for screening and mechanistic studies[21][22]. They can provide data on the potential of a compound or formulation to cross the BBB. However, these models do not fully replicate the complexity of the in vivo BBB, and results should be confirmed with in vivo studies[23].

Data Summary

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₆H₂₂N₂O₅[1][24]
Molar Mass 322.36 g/mol [1][24]
Boiling Point 416.1 °C at 760 mmHg[1]
Flash Point 205.4 °C[1]
Vapor Pressure 1.63E-07 mmHg at 25°C[1]
Solubility Soluble in DMSO[2]

Experimental Methodologies

1. Liposomal Encapsulation of Serotonin

A study by Goren et al. (2009) described the formulation of negatively-charged nano-sized liposomes encapsulating serotonin. While the specific use of this compound was not detailed, the principles can be adapted. The formulation involved:

  • Lipids: A mixture of phosphatidylcholine, phosphatidylglycerol, and cholesterol.

  • Method: The lipids are dissolved in an organic solvent, which is then evaporated to form a thin film. The film is hydrated with an aqueous solution of serotonin. The resulting liposomes are then sized by extrusion through polycarbonate membranes.

  • Characterization: The resulting liposomes should be characterized for size, zeta potential, and encapsulation efficiency.

2. Focused Ultrasound-Mediated BBB Opening in Rats

A protocol by Martinez-Perez et al. (2023) outlines the following steps for FUS-induced BBB opening in rats[12]:

  • Animal Preparation: Anesthetize the rat and place it in a stereotaxic frame.

  • Craniotomy: Perform a craniotomy over the target brain region (e.g., substantia nigra) to create an acoustic window. The size of the craniotomy is critical for efficient ultrasound transmission[12][13].

  • FUS Application: Apply focused ultrasound with specific parameters (e.g., power, duration, duty cycle) to the target region.

  • Confirmation of BBB Opening: Administer a marker dye like Evans Blue intravenously. After a set time, perfuse the animal and examine the brain for dye extravasation, which indicates BBB opening. The opening is typically reversible within several hours[13].

3. Intranasal Administration in Mice

A method for intranasal administration to awake mice for brain targeting has been described by Hanson et al. (2013)[17]:

  • Acclimation: The mice must be acclimated to handling for 2-4 weeks prior to the experiment.

  • Restraint: Use a specific "intranasal grip" to immobilize the mouse's head without anesthesia.

  • Administration: Use a pipettor to deliver small droplets of the drug solution into the nares of the awake mouse. This method allows for chronic dosing without the confounding effects of anesthesia.

Visualizations

experimental_workflow cluster_formulation Formulation & Characterization cluster_invitro In Vitro BBB Model cluster_invivo In Vivo Animal Model prep This compound Formulation (e.g., Liposomes) char Physicochemical Characterization (Size, Zeta, EE%) prep->char transwell Transwell Assay with Brain Endothelial Cells char->transwell permeability Assess Permeability (TEER) transwell->permeability admin Administration (IV, Intranasal) permeability->admin bbb_opening BBB Opening Strategy (e.g., FUS) admin->bbb_opening if applicable quant Quantification in Brain (Capillary Depletion, Microdialysis) admin->quant bbb_opening->quant signaling_pathway SA Serotonin Adipinate Delivery Delivery Vehicle (e.g., Liposome) SA->Delivery BBB Blood-Brain Barrier Delivery->BBB Brain Brain Parenchyma BBB->Brain Crosses BBB Receptor Serotonin Receptor Brain->Receptor Effect Neurological Effect Receptor->Effect troubleshooting_logic cluster_formulation Formulation Issues cluster_delivery Delivery Issues cluster_assessment Assessment Issues start Low Brain Uptake of Drug encap Low Encapsulation Efficiency? start->encap size Incorrect Size/ Charge? start->size stability Poor Stability? start->stability clearance Rapid Systemic Clearance? start->clearance targeting Ineffective BBB Targeting? start->targeting quant Inaccurate Quantification? start->quant

References

Technical Support Center: Minimizing Off-Target Effects of Serotonin Adipinate in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of serotonin adipinate in their cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and potential off-target receptors for this compound?

A1: The on-target receptors for this compound are the various subtypes of serotonin (5-HT) receptors.[1][2][3][4] However, due to structural similarities in binding sites, serotonin can also interact with other G protein-coupled receptors (GPCRs) and transporters, leading to off-target effects. The most commonly reported off-target interactions for serotonin are with adrenergic, dopaminergic, and histaminergic receptors.[5][6][7][8][9]

Q2: I'm observing unexpected cellular responses at high concentrations of this compound. Could these be off-target effects?

A2: Yes, it is highly likely. Off-target effects are often concentration-dependent. At higher concentrations, this compound can bind to lower-affinity off-target receptors, triggering unintended signaling pathways. It is crucial to perform a dose-response curve to identify the optimal concentration range that elicits the desired on-target effect with minimal off-target engagement.

Q3: How can I differentiate between on-target and off-target effects in my cell culture model?

A3: To distinguish between on-target and off-target effects, you can employ several strategies:

  • Use of Selective Antagonists: Pre-treat your cells with a selective antagonist for the suspected off-target receptor before adding this compound. If the unexpected response is blocked, it confirms the involvement of that off-target receptor.

  • Knockdown or Knockout Models: Utilize cell lines where the suspected off-target receptor has been knocked down (e.g., using siRNA) or knocked out (e.g., using CRISPR-Cas9). If the off-target effect is absent in these cells, it validates the role of that receptor.

  • Use of More Selective Agonists: Compare the cellular response of this compound with that of a more selective agonist for your 5-HT receptor of interest. If the selective agonist does not produce the unexpected effect, it is likely an off-target effect of this compound.

Q4: What is the role of the adipinate counter-ion in potential off-target effects?

A4: Adipic acid is used to form a salt with serotonin for improved stability and solubility. In most cell culture experiments, the concentration of adipic acid will be very low and is generally considered biologically inert. However, it is crucial to include a vehicle control in your experiments where you treat cells with adipic acid alone at the same concentration that would be present at the highest dose of this compound used. This will help you rule out any effects of the counter-ion itself.

Q5: My cells are showing signs of desensitization or downregulation of the serotonin receptor. How can I manage this?

A5: Continuous exposure to an agonist like serotonin can lead to receptor desensitization and internalization.[10][11][12] To mitigate this:

  • Time-Course Experiments: Determine the optimal stimulation time to achieve the desired response before significant desensitization occurs.

  • Pulsatile Stimulation: Instead of continuous exposure, consider stimulating the cells in pulses, with recovery periods in agonist-free media.

  • Lower Concentrations: Use the lowest effective concentration of this compound to minimize receptor overstimulation.

Troubleshooting Guide

Problem Possible Cause Solution
Inconsistent results between experiments 1. Cell passage number variability.2. Inconsistent agonist concentration.3. Receptor desensitization.[10][11][12]1. Use cells within a consistent and low passage number range.2. Prepare fresh dilutions of this compound for each experiment.3. Refer to the desensitization management strategies in the FAQ section.
High background signal in functional assays (e.g., cAMP, Calcium Flux) 1. High basal receptor activity.2. Assay components interfering with the signal.3. Cell health issues.1. Consider using an inverse agonist to reduce basal activity before stimulation.2. Run appropriate controls with assay buffer and vehicle to identify interfering components.3. Ensure cells are healthy and not overly confluent.
Observed effect is not blocked by a selective 5-HT receptor antagonist 1. The effect is mediated by a different 5-HT receptor subtype.2. The effect is off-target.1. Test antagonists for other 5-HT receptor subtypes expressed in your cells.2. Investigate potential off-target receptors (e.g., adrenergic, dopaminergic) using selective antagonists for those receptors.
Cell toxicity at higher concentrations 1. Off-target receptor activation leading to cytotoxic signaling.2. Non-specific membrane effects.3. Adipic acid toxicity (less likely).1. Lower the concentration of this compound.2. Perform a cell viability assay (e.g., MTT, trypan blue) across a range of concentrations.3. Include an adipic acid vehicle control at equivalent concentrations.

Quantitative Data: Serotonin's Binding Affinity for On-Target and Potential Off-Target Receptors

The following table summarizes the binding affinities (Ki in nM) of serotonin for various human receptors. Lower Ki values indicate higher binding affinity. This data can help predict potential off-target interactions of this compound.

Receptor FamilyReceptor SubtypeKi (nM)Primary G-protein Coupling
Serotonin (On-Target) 5-HT1A3.17Gi/o
5-HT1B4.38Gi/o
5-HT1D3.73Gi/o
5-HT1E7.53Gi/o
5-HT2A12.6Gq/11
5-HT2B3.98Gq/11
5-HT2C5.01Gq/11
5-HT5A6.31Gi/o
5-HT6100Gs
5-HT72.51Gs
Adrenergic (Off-Target) α1A~1,000Gq/11
α2A~800Gi/o
β1>10,000Gs
β2>10,000Gs
Dopamine (Off-Target) D1~2,000Gs
D2~1,500Gi/o
D3~1,800Gi/o
Histamine (Off-Target) H1~5,000Gq/11

Note: This data is for serotonin and is intended to be representative for this compound. Actual values can vary depending on the assay conditions and cell type.

Experimental Protocols

Radioligand Binding Assay for Off-Target Screening

This protocol is used to determine the binding affinity (Ki) of this compound for a panel of potential off-target receptors.[13][14]

Materials:

  • Cell membranes expressing the receptor of interest.

  • Radioligand specific for the receptor of interest.

  • This compound.

  • Non-specific binding control compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add assay buffer, cell membranes, and either this compound, vehicle, or the non-specific binding control.

  • Add the radioligand to all wells to initiate the binding reaction.

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the amount of bound radioligand using a scintillation counter.

  • Calculate the specific binding and perform a competitive binding analysis to determine the Ki value of this compound for the tested receptor.

cAMP Functional Assay

This protocol measures the effect of this compound on the production of cyclic AMP (cAMP), a common second messenger for Gs and Gi/o-coupled receptors.[15][16][17][18]

Materials:

  • Cells expressing the receptor of interest.

  • This compound.

  • Forskolin (for Gi-coupled receptors).

  • cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based).

  • Cell culture medium and plates.

Procedure:

  • Seed cells in a 96-well plate and grow to the desired confluency.

  • Replace the culture medium with assay buffer.

  • Add serial dilutions of this compound to the wells. For Gi-coupled receptors, also add a fixed concentration of forskolin to stimulate cAMP production.

  • Incubate at 37°C for a specified time.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.

  • Generate a dose-response curve and calculate the EC50 or IC50 value for this compound.

Intracellular Calcium Flux Assay

This protocol measures changes in intracellular calcium concentration, a downstream effect of Gq-coupled receptor activation.[19][20][21][22][23]

Materials:

  • Cells expressing the Gq-coupled receptor of interest.

  • This compound.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Assay buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium).

  • Fluorometric plate reader or flow cytometer.

Procedure:

  • Load the cells with the calcium-sensitive fluorescent dye according to the dye manufacturer's protocol.

  • Wash the cells to remove excess dye.

  • Add assay buffer to the cells.

  • Measure the baseline fluorescence.

  • Add this compound and immediately begin measuring the fluorescence intensity over time.

  • Analyze the data to determine the change in intracellular calcium concentration in response to this compound.

Visualizations

Signaling Pathways

G_Protein_Signaling cluster_Gs Gs-Coupled Receptor Signaling cluster_Gi Gi-Coupled Receptor Signaling cluster_Gq Gq-Coupled Receptor Signaling Gs_Receptor Gs-Coupled Receptor Gs Gs Gs_Receptor->Gs Agonist AC_Gs Adenylyl Cyclase Gs->AC_Gs Activates cAMP_Gs cAMP AC_Gs->cAMP_Gs ATP -> cAMP PKA_Gs PKA cAMP_Gs->PKA_Gs Activates Gi_Receptor Gi-Coupled Receptor Gi Gi Gi_Receptor->Gi Agonist AC_Gi Adenylyl Cyclase Gi->AC_Gi Inhibits cAMP_Gi cAMP AC_Gi->cAMP_Gi Gq_Receptor Gq-Coupled Receptor Gq Gq Gq_Receptor->Gq Agonist PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC PKC DAG->PKC

Caption: Overview of major G protein-coupled receptor signaling pathways.

Experimental Workflow for Off-Target Characterization

Off_Target_Workflow Start Start: Unexpected Cellular Response to this compound Hypothesis Hypothesize Potential Off-Target Receptors (e.g., Adrenergic, Dopaminergic) Start->Hypothesis Binding_Assay Perform Radioligand Binding Assays Hypothesis->Binding_Assay Functional_Assay Perform Functional Assays (cAMP, Calcium Flux) Hypothesis->Functional_Assay Analyze_Binding Analyze Binding Affinity (Ki) Binding_Assay->Analyze_Binding Analyze_Functional Analyze Functional Potency (EC50/IC50) Functional_Assay->Analyze_Functional Confirmation Confirm with Selective Antagonists or Knockdown/Knockout Models Analyze_Binding->Confirmation Analyze_Functional->Confirmation Conclusion Conclusion: Identify and Characterize Off-Target Effect Confirmation->Conclusion

Caption: Workflow for identifying and characterizing off-target effects.

Troubleshooting Logic for High Background Signal

Troubleshooting_High_Background Problem Problem: High Background Signal in Functional Assay Check_Cells Check Cell Health and Confluency Problem->Check_Cells Check_Reagents Check Assay Reagents and Vehicle Controls Problem->Check_Reagents Check_Basal_Activity Assess Basal Receptor Activity Problem->Check_Basal_Activity Solution_Cells Solution: Optimize Seeding Density and Ensure Healthy Culture Check_Cells->Solution_Cells If cells are unhealthy or too confluent Solution_Reagents Solution: Test Individual Components and Use Fresh Reagents Check_Reagents->Solution_Reagents If controls show interference Solution_Basal Solution: Use Inverse Agonist to Reduce Basal Signal Check_Basal_Activity->Solution_Basal If basal signal is high in untreated cells

References

Adjusting serotonin adipinate concentration for optimal cell response

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using serotonin adipinate in cell-based assays. Our aim is to help you optimize experimental conditions to achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

1. What is this compound and how does it differ from serotonin?

This compound is a salt of serotonin where the serotonin molecule is paired with adipic acid. In solution, it dissociates, releasing serotonin (5-hydroxytryptamine or 5-HT). For the purpose of in vitro cell culture experiments, the active compound is serotonin. It is crucial to calculate the molar concentration based on the serotonin component of the salt to ensure accurate dosing.

2. What are the primary signaling pathways activated by serotonin?

Serotonin can activate multiple signaling pathways, largely dependent on the specific serotonin receptors expressed by the cell line. Two of the most prominent pathways are:

  • MAPK/ERK Pathway: This pathway is crucial for regulating cell proliferation, differentiation, and survival. Serotonin-mediated activation of certain G-protein coupled receptors (GPCRs) can initiate a phosphorylation cascade that leads to the activation of ERK (extracellular signal-regulated kinase).

  • PI3K/Akt Pathway: This pathway is a key regulator of cell survival, growth, and metabolism. Activation of this pathway by serotonin can promote cell survival by inhibiting apoptosis.

3. Which serotonin receptors are responsible for these signaling events?

There are at least 14 distinct serotonin receptor subtypes. The 5-HT1A and 5-HT2A receptors, for example, can have opposing effects on cell proliferation and apoptosis. The specific receptor subtypes (e.g., 5-HT1A, 5-HT2A) expressed on your cell line will determine the downstream effects of serotonin.

4. What is a typical starting concentration range for this compound in cell culture experiments?

The optimal concentration of serotonin is highly cell-type dependent. A general starting point for dose-response experiments is to use a logarithmic dilution series. Based on published literature, concentrations can range from nanomolar (nM) to micromolar (µM). For example, in some cancer cell lines, effects on proliferation and signaling can be observed in the 10-100 µM range. However, it is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.

5. How long should I incubate my cells with this compound?

Incubation time will vary depending on the assay being performed:

  • Signaling Pathway Activation (Phosphorylation): These are typically rapid events. You may observe phosphorylation of proteins like ERK and Akt within 5 to 60 minutes of stimulation.

  • Gene Expression Changes: These events occur later, typically requiring several hours of incubation (e.g., 6-24 hours).

  • Cell Viability and Proliferation Assays: These experiments usually require longer incubation times, from 24 to 72 hours, to observe significant changes.

  • Apoptosis Assays: The timing for apoptosis induction can vary widely, from a few hours to over 24 hours, depending on the cell type and serotonin concentration.

It is advisable to perform a time-course experiment to determine the optimal incubation period for your specific research question.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No observable effect on cell viability/proliferation. 1. Sub-optimal concentration: The concentration of serotonin may be too low or too high, potentially causing biphasic effects. 2. Inappropriate incubation time: The duration of treatment may be too short to induce a measurable response. 3. Cell line insensitivity: The cell line may not express the necessary serotonin receptors. 4. Reagent degradation: this compound may have degraded due to improper storage.1. Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 100 µM). 2. Conduct a time-course experiment (e.g., 24h, 48h, 72h). 3. Verify the expression of serotonin receptors in your cell line via RT-qPCR, Western blot, or immunofluorescence. Consider using a positive control cell line known to respond to serotonin. 4. Ensure this compound is stored according to the manufacturer's instructions, protected from light and moisture. Prepare fresh stock solutions for each experiment.
High background or inconsistent results in signaling assays (e.g., Western blot for p-ERK). 1. High basal signaling: Cells may have high baseline levels of pathway activation due to serum components in the culture medium. 2. Variability in cell density: Inconsistent cell numbers can lead to variable results. 3. Timing issues: Inconsistent timing of cell lysis after stimulation can affect the detection of transient phosphorylation events.1. Serum-starve the cells for a few hours (e.g., 4-18 hours) before serotonin stimulation to reduce basal signaling. 2. Ensure uniform cell seeding and confluence across all wells/plates. 3. Lyse all samples simultaneously on ice using an ice-cold lysis buffer containing phosphatase inhibitors.
Unexpected cell death or cytotoxicity. 1. Serotonin toxicity: High concentrations of serotonin can be cytotoxic to some cell lines. 2. pH shift in media: The addition of a high concentration of a stock solution could alter the pH of the culture medium. 3. Contamination: The cell culture may be contaminated with bacteria, yeast, or mycoplasma.1. Perform a dose-response curve to identify the cytotoxic concentration range. Use a lower concentration or a shorter incubation time. 2. Ensure the vehicle for your stock solution does not affect the final pH of the medium. Use a buffered vehicle if necessary. 3. Regularly check your cell cultures for signs of contamination. If contamination is suspected, discard the culture and start a new one from a frozen stock.
Difficulty reproducing published results. 1. Differences in cell line passage number: High passage numbers can lead to genetic drift and altered cellular responses. 2. Variations in experimental conditions: Minor differences in media, serum, supplements, or incubation conditions can impact results. 3. Different sources of reagents: Reagents from different suppliers may have variations in purity or formulation.1. Use low-passage number cells and maintain a consistent passaging schedule. 2. Carefully document and standardize all experimental parameters. 3. Use reagents from the same supplier and lot number for a set of experiments whenever possible.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol provides a method for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the treatment medium. Include untreated and vehicle-only controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or an acid-isopropanol solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

Caspase-3/7 Activity Assay (Fluorometric)

This protocol measures the activity of executioner caspases 3 and 7, key markers of apoptosis.

  • Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described for the MTT assay. Include a positive control for apoptosis (e.g., staurosporine).

  • Lysis: After treatment, centrifuge the plate at 800 x g for 5 minutes and carefully remove the medium. Wash the cells with PBS. Add 50 µL of chilled cell lysis buffer to each well and incubate on ice for 10 minutes.

  • Assay Reaction: Prepare a reaction mixture containing a fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AMC) in an appropriate assay buffer with DTT. Add 50 µL of the reaction mixture to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of ~380 nm and an emission wavelength of ~440 nm.

Serotonin Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of compounds for serotonin receptors using a radiolabeled ligand.

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the serotonin receptor of interest.

  • Assay Setup: In a 96-well filter plate, add the following in order:

    • Assay buffer

    • Unlabeled competitor compound (this compound or other test compounds) at various concentrations.

    • Radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2A receptors) at a fixed concentration.

    • Cell membranes (typically 5-10 µg of protein per well).

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of the plate through the filter membrane using a vacuum manifold.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plate and add a scintillation cocktail to each well. Measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50, which can then be used to calculate the binding affinity (Ki).

Data Presentation

Table 1: Example Concentration Ranges for Serotonin in Cellular Assays

Assay TypeCell Line ExampleConcentration RangeIncubation TimeReference
ProliferationProstate Cancer (PC-3, Du145)Dose-dependent effects observedUp to 18h
Signaling (ERK/Akt)Prostate Cancer (PC-3, Du145)Dose-dependent effects observed1 hour
Receptor BindingCHO-K1 (expressing 5-HT2A)0.047 µM (EC50)30 minutes
Cell ViabilitySH-SY5YNot specified for serotonin6 hours (for other compounds)

Note: These values are examples and should be optimized for your specific experimental system.

Visualizations

serotonin_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK/ERK Pathway cluster_pi3k PI3K/Akt Pathway cluster_nucleus Nucleus Serotonin Serotonin Receptor 5-HT Receptor (GPCR) Serotonin->Receptor Ras Ras Receptor->Ras PI3K PI3K Receptor->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Akt Akt PI3K->Akt Akt->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Caption: Serotonin signaling pathways.

Technical Support Center: Troubleshooting Inconsistent Results in Serotonin Adipinate Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for serotonin adipinate experiments. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve inconsistencies in experimental results. The following guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific issues you may encounter.

Troubleshooting Guides

This section provides detailed troubleshooting advice for common problems encountered during in vitro and in vivo experiments using this compound.

In Vitro Assays (e.g., Receptor Binding, Cell-Based Functional Assays)

Question: We are observing high variability between replicate wells in our this compound receptor binding assay. What are the potential causes and solutions?

Answer: High variability in receptor binding assays can stem from several factors related to ligand preparation, assay conditions, and technical execution.

Potential Causes & Troubleshooting Strategies:

Potential Cause Troubleshooting Strategy
Incomplete Solubilization of this compound This compound is a salt of serotonin and adipic acid. Ensure complete dissolution in your chosen buffer. Prepare fresh stock solutions for each experiment. Consider a brief sonication or vortexing step. For initial stock solutions, sterile-filtered DMSO is a common solvent, followed by serial dilution in the appropriate aqueous assay buffer.[1]
Ligand Degradation Serotonin is susceptible to oxidation and photodegradation. Prepare this compound solutions fresh and protect them from light by using amber tubes or covering them with foil. Avoid repeated freeze-thaw cycles of stock solutions.[2] Consider adding an antioxidant like ascorbic acid to your buffer if compatible with your assay.
Inconsistent Pipetting High variability is often due to pipetting errors, especially with small volumes. Ensure your pipettes are calibrated regularly. Use reverse pipetting for viscous solutions. When preparing serial dilutions, ensure thorough mixing between each step.
Cell/Membrane Preparation Inconsistency Inconsistent cell numbers or membrane protein concentrations between wells can lead to variability. Ensure homogenous cell suspension before plating. For membrane preparations, ensure the protein concentration is accurately determined and equal across replicates.
Suboptimal Incubation Time/Temperature Ensure that the binding has reached equilibrium. Perform a time-course experiment to determine the optimal incubation time. Maintain a consistent temperature throughout the incubation period.
Washing Steps Inadequate or inconsistent washing can leave unbound radioligand, increasing background noise. Optimize the number and duration of wash steps. Ensure the wash buffer is at the correct temperature and pH.

Experimental Workflow for Optimizing a Receptor Binding Assay:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis & Optimization A Prepare Fresh this compound Stock D Incubate with Radioligand +/- Competitor A->D B Prepare Cell Membranes/Cells B->D C Determine Protein Concentration C->D E Separate Bound/Free Ligand (Filtration/Wash) D->E F Quantify Bound Ligand E->F G Analyze Data (Total, Non-Specific, Specific Binding) F->G H Assess Variability (CV%) G->H I Optimize Parameters (Time, Temp, Conc.) H->I I->D Iterate G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SA This compound Receptor Serotonin Receptor (e.g., 5-HT2A/1A) SA->Receptor G_protein G-protein (Gq or Gi) Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates (Gq) AC Adenylyl Cyclase (AC) G_protein->AC inhibits (Gi) IP3_DAG IP3 & DAG PLC->IP3_DAG produces cAMP cAMP AC->cAMP produces Ca_release Ca2+ Release IP3_DAG->Ca_release PKA Protein Kinase A (PKA) cAMP->PKA Cell_Response Cellular Response Ca_release->Cell_Response PKA->Cell_Response

References

Impact of pH on serotonin adipinate stability and activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of pH on the stability and activity of serotonin adipinate in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for storing this compound solutions?

While specific long-term stability data for this compound is not extensively published, serotonin itself is most stable in acidic conditions. For short-term storage (hours to a few days) in solution, a pH range of 4.0-6.0 is recommended to minimize oxidative degradation. For long-term storage, it is advisable to store this compound as a dry powder at -20°C or below.

Q2: How does pH affect the activity of this compound in cell-based assays?

The activity of this compound is primarily determined by the serotonin molecule. Serotonin's interaction with its receptors is pH-sensitive. Most cell culture media are buffered to a physiological pH of around 7.4. Deviations from this pH can alter the ionization state of both the serotonin molecule and the amino acid residues on its receptors, potentially affecting binding affinity and downstream signaling. It is crucial to maintain a stable physiological pH during your experiments to ensure reproducible results.

Q3: Can I use a phosphate-based buffer to dissolve this compound?

While phosphate-buffered saline (PBS) is common in biological experiments, be aware that phosphate ions can sometimes interact with amine-containing compounds. For initial dissolution and stock solution preparation, using sterile, deionized water or a citrate-based buffer at a slightly acidic pH may be preferable. If you must use PBS for your experimental dilutions, ensure the final pH is within a stable range for your assay.

Q4: What are the common degradation pathways for serotonin at unfavorable pH?

Serotonin is susceptible to oxidation, particularly at neutral to alkaline pH. This can lead to the formation of colored degradation products and a loss of biological activity.[1] Extreme pH conditions (highly acidic or highly alkaline) can also catalyze other degradation reactions, such as hydrolysis, though oxidation is the primary concern for serotonin.[1]

Q5: How can I monitor the stability of my this compound solution?

High-Performance Liquid Chromatography (HPLC) with UV or electrochemical detection is a common and reliable method to assess the purity and concentration of this compound in solution.[2][3] A decrease in the main this compound peak and the appearance of new peaks over time can indicate degradation.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity in bioassays.
Possible Cause Troubleshooting Step
Degradation of this compound Stock Solution Prepare a fresh stock solution of this compound in a slightly acidic buffer (e.g., pH 5.0). Compare the activity of the fresh stock to your existing stock. Analyze both solutions via HPLC to check for degradation products.
pH Shift in Experimental Medium Measure the pH of your cell culture medium or assay buffer after the addition of this compound and any other reagents. Ensure the final pH is within the optimal range for your cells or assay (typically 7.2-7.4).
Interaction with Assay Components Some assay reagents may be incompatible with this compound or may alter the pH. Run a control experiment with this compound in the assay buffer alone to check for any immediate degradation.
Issue 2: Visible color change (e.g., yellowing) in the this compound solution.
Possible Cause Troubleshooting Step
Oxidative Degradation This is a strong indicator of oxidation, which is accelerated at neutral to alkaline pH and by exposure to light and air. Discard the solution. Prepare fresh solutions and protect them from light by using amber vials and minimizing exposure to air. Consider de-gassing your solvent before dissolving the compound.
Contamination Microbial or chemical contamination can lead to color changes. Ensure you are using sterile reagents and proper aseptic techniques when preparing solutions.

Quantitative Data Summary

The following tables present hypothetical stability data for this compound under different pH conditions, as might be determined by HPLC analysis.

Table 1: Stability of this compound (1 mg/mL) at 25°C over 7 Days

pHDay 0 (% Purity)Day 1 (% Purity)Day 3 (% Purity)Day 7 (% Purity)
4.099.899.799.599.1
5.599.999.699.298.5
7.499.798.195.390.2
8.599.896.591.082.4

Table 2: Impact of pH on Receptor Binding Affinity (Hypothetical Data)

pHReceptor Kd (nM)
6.815.2
7.48.5
7.812.8

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Materials: this compound powder, sterile deionized water or 0.01 M citrate buffer (pH 5.0), sterile microcentrifuge tubes, vortex mixer.

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile deionized water or citrate buffer to achieve the desired concentration (e.g., 10 mg/mL).

    • Vortex thoroughly until the powder is completely dissolved.

    • If not for immediate use, aliquot into smaller volumes in light-protecting tubes and store at -20°C or below.

Protocol 2: HPLC Method for Stability Assessment
  • Instrumentation: HPLC system with a C18 column and a UV detector (set to ~275 nm).

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted to ~3.0 with phosphoric acid).

  • Sample Preparation: Dilute the this compound solution to be tested to a suitable concentration (e.g., 10 µg/mL) with the mobile phase.

  • Analysis:

    • Inject a standard solution of freshly prepared this compound to determine the retention time and peak area.

    • Inject the test samples.

    • Monitor for a decrease in the area of the main peak and the appearance of new peaks, which indicate degradation. The percentage of remaining this compound can be calculated by comparing the peak area of the aged sample to that of the fresh standard.

Visualizations

Serotonin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Serotonin Serotonin 5-HT_Receptor 5-HT Receptor (GPCR) Serotonin->5-HT_Receptor Binds G_Protein G-Protein (Gq/G11 or Gs) 5-HT_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates (Gq) AC Adenylyl Cyclase (AC) G_Protein->AC Activates (Gs) PIP2 PIP2 PLC->PIP2 Cleaves ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Activates cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKC->Cellular_Response PKA->Cellular_Response Ca_Release->Cellular_Response

Caption: Serotonin G-protein coupled receptor signaling pathways.

Stability_Troubleshooting_Workflow Start Inconsistent Results or Solution Color Change Check_pH Is solution pH neutral or alkaline? Start->Check_pH Prepare_Fresh Prepare fresh solution in acidic buffer (pH 4-6) Check_pH->Prepare_Fresh Yes Check_Assay_pH Check final assay pH Check_pH->Check_Assay_pH No Protect Protect from light and air Prepare_Fresh->Protect Analyze_HPLC Analyze old and new solutions by HPLC Protect->Analyze_HPLC Degradation_Confirmed Degradation products present? Analyze_HPLC->Degradation_Confirmed Use_New_Stock Discard old stock. Use fresh solution. Degradation_Confirmed->Use_New_Stock Yes Investigate_Other Investigate other experimental factors Degradation_Confirmed->Investigate_Other No Check_Assay_pH->Investigate_Other

Caption: Troubleshooting workflow for this compound stability issues.

References

Serotonin Adipinate: Technical Support Center for Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of serotonin adipinate. The following information is curated to ensure the stability and integrity of the compound during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal temperature and humidity conditions for the long-term storage of this compound?

A1: For long-term storage, it is recommended to store this compound in a cool, dry, and dark environment. Specifically, maintaining a controlled room temperature between 20°C and 25°C (68°F and 77°F) is advisable.[1] To prevent degradation from moisture, the relative humidity should be kept low.[1][2][3] For sensitive applications or extended storage periods, refrigeration at 2°C to 8°C may be considered, provided the compound is in a tightly sealed, moisture-proof container to prevent condensation.

Q2: How does light exposure affect the stability of this compound?

A2: this compound, containing an indole functional group, is potentially sensitive to light. Exposure to direct sunlight or strong artificial light can lead to photodegradation.[4][5] Therefore, it is crucial to store the compound in an opaque or amber-colored container to protect it from light.

Q3: What type of container is best for storing this compound?

A3: this compound should be stored in a well-sealed, non-reactive container. Glass or high-density polyethylene (HDPE) containers are generally suitable.[3] The container must have a tight-fitting lid to prevent exposure to air and moisture.[5][6][7] For hygroscopic materials like amine salts, using a container with a desiccant may provide additional protection against humidity.[3]

Q4: I've noticed a change in the color of my this compound powder. What should I do?

A4: A change in color, such as yellowing or browning, can be an indication of chemical degradation. Do not use the product if you observe any physical changes. It is recommended to discard the material and use a fresh batch for your experiments to ensure the accuracy and reproducibility of your results.

Q5: Can I store this compound in a standard laboratory freezer?

A5: While lower temperatures generally slow down chemical degradation, storing this compound in a standard freezer (around -20°C) is not typically necessary unless specified by the manufacturer. If you choose to store it in a freezer, ensure the container is exceptionally well-sealed to prevent moisture from condensing on the cold product when it is removed from the freezer. Allow the container to warm to room temperature before opening to avoid water absorption.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Clumping or caking of the powder Exposure to humidity. This compound, as an amine salt, is likely hygroscopic.[3]Store in a desiccator or a sealed container with a desiccant. Ensure the container is tightly closed immediately after use.
Decreased potency or inconsistent experimental results Chemical degradation due to improper storage (e.g., exposure to heat, light, or moisture).Review storage conditions against the recommended best practices. Use a fresh, properly stored batch of this compound. Consider performing a purity analysis on the suspect batch.
Visible discoloration (e.g., yellowing) Oxidation or other degradation pathways of the indole or amine moieties.Discard the discolored product. To prevent future occurrences, store the compound in a dark, cool, and dry place, and consider purging the container with an inert gas like argon or nitrogen before sealing.
Formation of an oily or liquid substance Significant degradation or absorption of a large amount of water.The product is likely compromised and should be disposed of according to your institution's chemical waste guidelines.

Data Presentation: Recommended Storage Conditions

Parameter Recommended Condition Rationale
Temperature 20°C to 25°C (68°F to 77°F)Controlled room temperature is generally sufficient for stable chemical powders.[1]
2°C to 8°C (Refrigerated)For enhanced long-term stability, especially for high-purity standards. Must be in a moisture-proof container.[1]
Humidity Low relative humidityTo prevent hygroscopic absorption and subsequent hydrolysis or degradation.[2][3]
Light In the dark (use opaque or amber containers)To prevent photodegradation of the light-sensitive indole ring.[4][5]
Atmosphere Tightly sealed container. Consider inert gas (e.g., Argon) for extended storage.To minimize oxidation of the amine and indole functional groups.
Container Well-sealed, non-reactive material (e.g., amber glass, HDPE)To protect from environmental factors and prevent chemical reactions with the container material.[3]

Experimental Protocols

As no specific stability studies for this compound were found in the initial search, the following is a generalized protocol for conducting a long-term stability study, based on standard pharmaceutical practices.

Objective: To evaluate the stability of this compound under various storage conditions over an extended period.

Materials:

  • This compound powder from a single, well-characterized batch.

  • Climate-controlled stability chambers.

  • Amber glass vials with screw caps.

  • Analytical balance.

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry).

  • Reference standards for serotonin and adipic acid.

Methodology:

  • Sample Preparation: Accurately weigh 10-20 mg of this compound into multiple amber glass vials.

  • Initial Analysis (Time Zero):

    • Perform a visual inspection of the powder (color, appearance).

    • Conduct a purity assay using a validated HPLC method to determine the initial percentage of this compound and identify any existing impurities.

    • Measure the moisture content using Karl Fischer titration.

  • Storage Conditions: Place the vials in stability chambers set to the following conditions:

    • 25°C / 60% RH (ICH recommended long-term condition)

    • 40°C / 75% RH (ICH recommended accelerated stability condition)

    • 5°C (Refrigerated)

    • -20°C (Frozen)

    • Ambient light at room temperature (to assess photostability).

  • Time Points for Testing: Withdraw samples from each storage condition at predetermined intervals (e.g., 1, 3, 6, 9, 12, 18, 24 months for long-term; 1, 2, 3, 6 months for accelerated).

  • Analysis at Each Time Point:

    • Perform a visual inspection.

    • Conduct the HPLC purity assay to quantify the amount of this compound remaining and measure the formation of any degradation products.

    • Assess moisture content.

  • Data Analysis:

    • Plot the percentage of remaining this compound against time for each storage condition.

    • Identify and, if possible, characterize any significant degradation products.

    • Determine the shelf-life of the product under the tested conditions based on the time it takes for the purity to fall below a specified limit (e.g., 95%).

Mandatory Visualizations

Storage_Workflow start Start: Receive this compound check_coa Review Certificate of Analysis (CoA) for initial purity and appearance start->check_coa storage_decision Select Appropriate Storage Conditions check_coa->storage_decision temp_humidity Store in a cool, dry place (20-25°C, low RH) storage_decision->temp_humidity Default light_protection Use an opaque or amber container storage_decision->light_protection Default container_seal Ensure container is tightly sealed storage_decision->container_seal Default periodic_check Periodically inspect for physical changes (e.g., color, clumping) temp_humidity->periodic_check light_protection->periodic_check container_seal->periodic_check no_change No Change periodic_check->no_change OK change_detected Change Detected periodic_check->change_detected Issue Found troubleshoot Consult Troubleshooting Guide change_detected->troubleshoot discard Discard and use a fresh batch troubleshoot->discard Degradation_Pathway serotonin This compound C10H12N2O • C6H10O4 oxidation Oxidation (Air/Light) serotonin->oxidation hydrolysis Hydrolysis (Moisture) serotonin->hydrolysis oxidized_products Oxidized Indole Derivatives e.g., Kynurenine pathway-like products oxidation->oxidized_products free_serotonin_adipic Free Serotonin + Adipic Acid hydrolysis->free_serotonin_adipic Troubleshooting_Workflow start Start: Inconsistent Experimental Results or Visual Degradation quarantine Quarantine the suspect batch of this compound start->quarantine check_storage Verify Storage Conditions (Temp, Humidity, Light, Container Seal) quarantine->check_storage conditions_ok Were storage conditions optimal? check_storage->conditions_ok new_batch Use a new, verified batch of the compound conditions_ok->new_batch Yes correct_storage Correct storage conditions immediately conditions_ok->correct_storage No contact_supplier Contact the supplier for quality control information conditions_ok->contact_supplier Yes, but still issues re_run Re-run the experiment new_batch->re_run results_ok Results are now consistent re_run->results_ok correct_storage->new_batch

References

Avoiding precipitation of serotonin adipinate in physiological buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on avoiding the precipitation of serotonin adipinate in physiological buffers during experiments.

Troubleshooting Guides

This section addresses specific issues related to the precipitation of this compound.

Question: My this compound is precipitating out of my phosphate-buffered saline (PBS) solution. What could be the cause and how can I fix it?

Answer:

Precipitation of this compound in physiological buffers like PBS is often related to the pH of the buffer and the concentration of the compound exceeding its solubility limit under the specific experimental conditions. This compound is a salt formed from a weak base (serotonin) and a weak acid (adipic acid). Its solubility is highly dependent on the pH of the solution.

Potential Causes and Solutions:

  • pH-Dependent Solubility: The solubility of this compound is lowest near its isoelectric point and increases as the pH moves away from this point. In typical PBS (pH 7.4), the equilibrium between the salt and its free forms might favor precipitation if the concentration is high.

    • Solution: Adjusting the pH of the buffer can significantly increase solubility. Lowering the pH (e.g., to pH 6.0) will increase the protonation of the adipinate, while raising the pH will deprotonate the serotonin. A solubility profile should be determined to identify the optimal pH for your experiment.

  • Concentration Exceeding Solubility: The concentration of your this compound solution may be higher than its solubility limit in PBS at the experimental temperature.

    • Solution: First, determine the solubility of this compound in your specific buffer system. If the desired concentration is too high, consider using a co-solvent or a different buffer system. Reducing the concentration, if experimentally viable, is the most straightforward solution.

  • Common Ion Effect: While less common with adipinate, high concentrations of certain ions in the buffer could potentially reduce the solubility of the salt.

    • Solution: If the common ion effect is suspected, try using a buffer with a different ionic composition.

  • Temperature Effects: Solubility is temperature-dependent. If experiments are conducted at a lower temperature than the one at which the solution was prepared, precipitation can occur.

    • Solution: Ensure that the temperature is controlled and consistent throughout the experiment. If possible, run the experiment at the temperature at which the compound has the highest solubility, provided it does not affect the experimental outcome.

Illustrative Solubility Data

The following table provides an example of how the solubility of this compound might vary with pH in a phosphate buffer system at 25°C. (Note: This data is illustrative and should be confirmed experimentally).

Buffer pHThis compound Solubility (mg/mL)
5.0> 50
6.025
7.05
7.42
8.010

Question: I am observing precipitation when I switch from a stock solution of this compound in DMSO to an aqueous physiological buffer. How can I prevent this?

Answer:

This is a common issue known as "crashing out," where a compound that is highly soluble in an organic solvent like DMSO precipitates when diluted into an aqueous buffer where it is less soluble.

Troubleshooting Steps:

  • Reduce DMSO Concentration: Minimize the final concentration of DMSO in your aqueous buffer. A general rule of thumb is to keep the final DMSO concentration below 1%, and ideally below 0.1%, as higher concentrations can affect biological assays and compound solubility.

  • Use an Intermediate Dilution Step: Instead of diluting the DMSO stock directly into the final buffer, perform an intermediate dilution step. For example, dilute the DMSO stock into a small volume of buffer that contains a solubilizing agent or is at a more favorable pH, and then add this to your final assay volume.

  • Incorporate Solubilizing Excipients: Consider the use of pharmaceutically acceptable solubilizing agents or precipitation inhibitors in your buffer.

    • Cyclodextrins: These can form inclusion complexes with the drug molecule, enhancing its aqueous solubility.

    • Polymers: Polymers like Hydroxypropyl Methylcellulose (HPMC) or Polyvinylpyrrolidone (PVP) can act as precipitation inhibitors by preventing the growth of drug crystals.[1][2]

  • Optimize the Dilution Process:

    • Stirring: Ensure the aqueous buffer is being stirred vigorously while the DMSO stock is added slowly, drop by drop. This promotes rapid mixing and can prevent localized high concentrations that lead to precipitation.

    • Temperature: Gently warming the aqueous buffer (if experimentally permissible) can increase the solubility of the compound during dilution.

Experimental Protocols

Protocol: Determining the pH-Dependent Solubility of this compound

This protocol outlines a method to determine the equilibrium solubility of this compound in a physiological buffer at various pH values.

Materials:

  • This compound

  • Physiological buffer (e.g., phosphate or citrate-phosphate buffer) adjusted to various pH levels (e.g., 5.0, 6.0, 7.0, 7.4, 8.0)

  • HPLC system with a suitable column and detection method for serotonin

  • Calibrated pH meter

  • Thermostatic shaker

  • Centrifuge

  • 0.22 µm syringe filters

Methodology:

  • Buffer Preparation: Prepare a series of the chosen physiological buffer at different pH values.

  • Sample Preparation: Add an excess amount of this compound to a known volume of each buffer solution in separate vials. The amount should be enough to ensure that undissolved solid remains after equilibrium is reached.

  • Equilibration: Seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25°C or 37°C). Shake the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.

  • Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter to remove any undissolved particles.

  • Dilution: Dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

  • HPLC Analysis: Analyze the diluted samples by HPLC to determine the concentration of serotonin.

  • Data Analysis: Calculate the solubility of this compound in mg/mL or mM for each pH value based on the measured concentration and the dilution factor.

Frequently Asked Questions (FAQs)

Q1: What are the pKa values for serotonin and adipic acid, and why are they important?

A1: Adipic acid is a dicarboxylic acid with two pKa values, approximately 4.41 and 5.41.[3][4][5][6][7] Serotonin has a protonated primary amine with a pKa of about 10 and a phenolic hydroxyl group with a pKa around 9.31.[8] These pKa values are critical because they determine the ionization state of each molecule at a given pH. The ionization state directly influences the solubility of the this compound salt. Maximum solubility is generally achieved at pH values where both components are fully ionized.

Q2: Which physiological buffer is best to avoid precipitation?

A2: The "best" buffer depends on your specific experimental needs, including the required pH and the presence of other components.

  • Phosphate Buffers (e.g., PBS): Widely used and suitable for many applications around pH 7.4.[9] However, they can precipitate with divalent cations like Ca²⁺ and Mg²⁺.[9]

  • Bicarbonate Buffers: This is the most physiologically relevant buffer system for in vivo conditions, especially for blood pH.[10][11][12] However, it requires a controlled CO₂ atmosphere to maintain a stable pH.[13]

  • TRIS Buffers: Often used in biochemistry, but its pH is highly temperature-dependent. A universal buffer composed of multiple components can be used over a broad pH range, which can be beneficial when screening for optimal pH conditions.[9]

Q3: Can I use co-solvents to increase the solubility of this compound?

A3: Yes, co-solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) can be used to increase the solubility of poorly soluble compounds. However, it is crucial to first determine the compatibility of the co-solvent with your experimental system, as they can impact cell viability, enzyme activity, or other biological readouts. Always run appropriate vehicle controls.

Q4: Are there any in vitro high-throughput methods to screen for precipitation?

A4: Yes, several high-throughput methods exist to assess drug precipitation.[14][15] These methods often use 96-well plate formats and can rapidly screen different formulations, buffer conditions, and the effectiveness of precipitation inhibitors.[14] A common approach is a solvent-shift method, where a concentrated drug solution in an organic solvent is added to various aqueous buffer conditions, and precipitation is monitored over time using techniques like nephelometry or UV-Vis spectroscopy.[14]

Q5: How can I confirm that the precipitate I am seeing is indeed this compound?

A5: To confirm the identity of the precipitate, you can collect the solid material by centrifugation, wash it with a solvent in which it is insoluble (like cold water), and then dry it. The dried solid can be analyzed using techniques such as:

  • HPLC: Dissolve the precipitate in a suitable solvent and compare its retention time to that of a this compound standard.

  • FTIR (Fourier-Transform Infrared Spectroscopy): Compare the infrared spectrum of the precipitate with that of a reference standard.

  • PXRD (Powder X-ray Diffraction): This can identify the crystalline form of the precipitate.

Visual Guides

G Troubleshooting Workflow for this compound Precipitation start Precipitation Observed check_pH Is the buffer pH optimal for solubility? start->check_pH check_conc Is the concentration below the solubility limit? check_pH->check_conc Yes adjust_pH Adjust Buffer pH check_pH->adjust_pH No check_dmso Is the issue occurring after dilution from DMSO stock? check_conc->check_dmso Yes lower_conc Lower Concentration check_conc->lower_conc No optimize_dilution Optimize Dilution Protocol (e.g., slow addition, stirring) check_dmso->optimize_dilution Yes end_unresolved Issue Persists: Consider alternative formulation strategy check_dmso->end_unresolved No adjust_pH->check_conc lower_conc->check_dmso use_excipients Add Solubilizing Excipients (e.g., Cyclodextrin, HPMC) optimize_dilution->use_excipients end_resolved Issue Resolved use_excipients->end_resolved G Chemical Equilibrium of this compound in Buffer cluster_solution Aqueous Solution (Buffer) serotonin_adipinate_dissolved Serotonin⁺ Adipate⁻ (Dissolved) serotonin_ion Serotonin⁺ (Cation) serotonin_adipinate_dissolved->serotonin_ion Dissociation adipate_ion Adipate⁻ (Anion) serotonin_adipinate_dissolved->adipate_ion Dissociation serotonin_adipinate_solid This compound (Solid Precipitate) serotonin_adipinate_solid->serotonin_adipinate_dissolved Solubility Equilibrium

References

Validation & Comparative

Serotonin adipinate vs serotonin hydrochloride in vivo efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the In Vivo Efficacy of Serotonin Adipinate and Serotonin Hydrochloride

For researchers, scientists, and drug development professionals, the choice of salt form for an active pharmaceutical ingredient is a critical decision that can significantly impact its in vivo performance. This guide provides a comparative analysis of two common salt forms of serotonin: this compound and serotonin hydrochloride. The following sections detail their properties, efficacy, and the experimental protocols used to evaluate them, with a focus on their in vivo applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and serotonin hydrochloride is presented in Table 1. While direct comparative studies on their in vivo efficacy are limited, their individual characteristics can inform their potential applications.

Table 1: Comparison of Physicochemical Properties

PropertyThis compoundSerotonin Hydrochloride
Molecular Formula C₁₆H₂₂N₂O₅[1]C₁₀H₁₂N₂O·HCl[2][3]
Molecular Weight 322.36 g/mol [1]212.68 g/mol [2]
Appearance Not specified in provided resultsWhite to cream powder[4]
Solubility Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide.[3] The adipic acid component may influence its solubility profile compared to serotonin alone.[1]Soluble in organic solvents like ethanol, DMSO, and dimethylformamide.[3] Solubility in these solvents is approximately 1.2, 10, and 16 mg/ml, respectively.[3] Soluble in PBS (pH 7.2) at approximately 5 mg/ml.[3]
Stability Stable, but may be light sensitive and hygroscopic.[4]Stable, but light sensitive and hygroscopic.[4] Incompatible with strong oxidizing agents.[4]
Storage -20°C[3]-20°C[3]

In Vivo Efficacy and Applications

This compound:

Research on this compound has notably focused on its effects on gastrointestinal motility and its protective role in the brain.[1][5] Clinical studies have suggested its potential in restoring normal gastrointestinal function, particularly in critically ill patients.[1] It has been shown to correct hemodynamic disorders in patients with acute poisoning by psychotropic drugs.[6] Furthermore, investigations have pointed to its role in supporting intracellular processes and acting as a protective agent for brain capillary endotheliocytes during ischemia.[5]

Serotonin Hydrochloride:

Serotonin hydrochloride is widely used as an endogenous agonist at 5-HT receptors in research to study the roles of serotonin in various physiological processes.[4][7] It is utilized in in vivo studies to investigate its role in regulating mood, emesis, cognition, appetite, and sleep.[4][7]

Experimental Protocols

Detailed experimental methodologies are crucial for interpreting and replicating research findings. Below are generalized protocols derived from the available information.

Assessment of Gastrointestinal Motility (this compound)

This protocol is a generalized representation based on the described applications of this compound.

  • Animal Model: Utilize a suitable animal model, such as rats or mice, with induced gastrointestinal adynamic conditions.

  • Drug Administration: Administer this compound intravenously or via another appropriate route. A control group should receive a vehicle.

  • Measurement of Gastric Emptying: Administer a non-absorbable marker (e.g., phenol red) orally. After a set time, sacrifice the animals and measure the amount of marker remaining in the stomach.

  • Measurement of Intestinal Transit: Administer a charcoal meal orally. After a specific duration, sacrifice the animals and measure the distance the charcoal has traveled through the small intestine.

  • Data Analysis: Compare the gastric emptying and intestinal transit rates between the this compound-treated group and the control group.

In Vivo Chronoamperometry for Neurotransmitter Release (Serotonin Hydrochloride)

This protocol is based on studies investigating the in vivo dynamics of neurotransmitter release.[8]

  • Animal Preparation: Anesthetize the subject animal (e.g., a rat) and place it in a stereotaxic frame.

  • Electrode Implantation: Implant a carbon fiber microelectrode into the brain region of interest (e.g., striatum or hippocampus).

  • Drug Application: Locally apply serotonin hydrochloride via a micropipette positioned near the microelectrode.

  • Data Acquisition: Use high-speed chronoamperometry to monitor the electrochemical signal, which corresponds to the concentration of serotonin in the extracellular space.

  • Data Analysis: Analyze the recorded signal to determine the kinetics of serotonin release and clearance.

Signaling Pathways and Experimental Workflow

Visualizing the complex biological processes and experimental procedures can aid in their understanding.

Serotonin Signaling Pathway

Serotonin exerts its effects by binding to a variety of 5-HT receptors, which can be broadly classified into G-protein coupled receptors (GPCRs) and a ligand-gated ion channel (5-HT3 receptor).[9][10] The activation of these receptors triggers downstream signaling cascades that modulate neuronal activity and various physiological functions.

Serotonin_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron tryptophan Tryptophan ht5 5-Hydroxytryptophan tryptophan->ht5 Tryptophan Hydroxylase serotonin_pre Serotonin (5-HT) ht5->serotonin_pre AADC vesicle Synaptic Vesicle serotonin_pre->vesicle VMAT2 maoi MAO serotonin_pre->maoi Degradation synaptic_cleft Synaptic Cleft vesicle->synaptic_cleft Exocytosis sert SERT sert->serotonin_pre receptor_gpcr 5-HT Receptor (GPCR) g_protein G-Protein receptor_gpcr->g_protein receptor_ion 5-HT3 Receptor (Ion Channel) ion_channel Ion Channel receptor_ion->ion_channel effector Effector (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger response Cellular Response second_messenger->response ion_channel->response synaptic_cleft->sert Reuptake synaptic_cleft->receptor_gpcr synaptic_cleft->receptor_ion

Caption: Serotonin synthesis, release, and postsynaptic signaling pathway.

General In Vivo Efficacy Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of a serotonin salt.

In_Vivo_Efficacy_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: In Vivo Experimentation cluster_analysis Phase 3: Data Analysis & Interpretation select_model Select Animal Model define_endpoints Define Efficacy Endpoints select_model->define_endpoints prepare_compounds Prepare Serotonin Salt Formulations define_endpoints->prepare_compounds acclimatization Animal Acclimatization prepare_compounds->acclimatization baseline Baseline Measurements acclimatization->baseline administration Compound Administration baseline->administration monitoring Monitor for Efficacy & Adverse Effects administration->monitoring data_collection Collect Biological Samples monitoring->data_collection sample_analysis Analyze Samples (e.g., HPLC, ELISA) data_collection->sample_analysis statistical_analysis Statistical Analysis of Data sample_analysis->statistical_analysis interpretation Interpret Results & Draw Conclusions statistical_analysis->interpretation

Caption: A generalized workflow for in vivo efficacy studies.

References

A Comparative Guide to the Stability of Serotonin Adipinate and Serotonin Creatinine Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Serotonin, a critical neurotransmitter in mood, sleep, and appetite regulation, is commonly utilized in research in its salt forms to enhance its stability and solubility. Among the various available salts, serotonin adipinate and serotonin creatinine sulfate are frequently employed. The choice of a particular salt form can significantly impact the handling, storage, and ultimately the experimental outcomes. This guide provides a comparative overview of the stability of this compound and serotonin creatinine sulfate, supported by available data and standardized experimental protocols for their evaluation.

Comparative Stability Profile

While direct comparative studies on the stability of this compound and serotonin creatinine sulfate are not extensively available in peer-reviewed literature, existing information and structural analysis suggest potential differences. Serotonin adipate has been noted as an alternative to serotonin creatinine sulfate, partly to overcome challenges with thermal instability in solution, indicating that the adipinate salt may offer enhanced stability.[1][2]

Below is a summary of the available and inferred stability characteristics of the two salts.

PropertyThis compoundSerotonin Creatinine Sulfate Monohydrate
Molecular Formula C₁₆H₂₂N₂O₅C₁₄H₁₉N₅O₂ · H₂SO₄ · H₂O
Molecular Weight 322.36 g/mol [3]405.43 g/mol [4][5]
Physical Form SolidWhite to off-white powder[6]
Storage (Powder) Data not available3 years at -20°C[7]
Storage (Solution) Data not available1 year at -80°C in solvent, 1 month at -20°C in solvent[7]
Thermal Stability Suggested to have higher thermal stability in solution than the creatinine sulfate salt.[1][2]Stable for one month at room temperature as a powder without loss of biological activity.[4]
Solubility Data not availableInsoluble in water and ethanol; soluble in 0.1 M HCl and DMSO.[4][6]
Light Sensitivity Data not availableNoted to be light-sensitive.[8]

Experimental Protocols for Stability Assessment

To provide a comprehensive understanding of the stability of these serotonin salts, standardized stability testing protocols are essential. These include thermal stability, photostability, and hygroscopicity assessments.

Thermal Stability Analysis

Objective: To determine the thermal decomposition profile and melting point of the serotonin salts.

Methodology: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

  • Instrumentation: A simultaneous TGA/DSC instrument.

  • Sample Preparation: A small amount of the serotonin salt (typically 5-10 mg) is accurately weighed into an aluminum or ceramic pan.

  • TGA Protocol:

    • The sample is heated under a controlled nitrogen atmosphere.

    • A temperature ramp is applied, for instance, from 25°C to 300°C at a rate of 10°C/min.

    • The weight loss of the sample is recorded as a function of temperature.

  • DSC Protocol:

    • A similar temperature program to the TGA is used.

    • The heat flow to or from the sample relative to a reference is measured.

    • Endothermic (melting, decomposition) and exothermic (crystallization) events are recorded.

  • Data Analysis: The TGA thermogram reveals the temperatures at which degradation occurs, indicated by weight loss. The DSC thermogram identifies the melting point (endothermic peak) and other thermal events.

Photostability Testing

Objective: To evaluate the impact of light exposure on the stability of the serotonin salts.

Methodology: Forced Photodegradation Study

  • Instrumentation: A photostability chamber equipped with a light source that conforms to ICH Q1B guidelines, providing controlled UV-A and visible light.[9][10]

  • Sample Preparation:

    • Solid State: A thin layer of the serotonin salt powder is spread in a chemically inert, transparent container.

    • Solution State: A solution of the serotonin salt is prepared in a suitable solvent (e.g., water or a buffer) and placed in a transparent container.

  • Exposure Protocol:

    • Samples are exposed to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A dark control sample is stored under the same conditions but protected from light.

  • Analysis:

    • After exposure, the samples are analyzed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify the parent compound and any degradation products.

    • Changes in physical appearance (e.g., color) are also noted.

Hygroscopicity Assessment

Objective: To determine the tendency of the serotonin salts to absorb moisture from the atmosphere.

Methodology: Dynamic Vapor Sorption (DVS)

  • Instrumentation: A DVS analyzer.

  • Sample Preparation: A small, accurately weighed amount of the serotonin salt is placed in the DVS sample pan.

  • Protocol:

    • The sample is initially dried under a stream of dry nitrogen until a stable weight is achieved.

    • The relative humidity (RH) in the chamber is then increased in a stepwise manner (e.g., from 0% to 90% RH in 10% increments).

    • The sample is held at each RH step until equilibrium is reached (i.e., no further significant change in mass).

    • The process is then reversed, with the RH decreased stepwise to observe desorption.

  • Data Analysis: A sorption-desorption isotherm is generated by plotting the change in mass versus RH. This allows for the classification of the material's hygroscopicity.

Visualizing Key Processes

To further aid in the understanding of serotonin's function and the evaluation of its salt forms, the following diagrams illustrate the serotonin signaling pathway and a typical experimental workflow for stability testing.

Serotonin_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan Five_HTP 5-HTP Tryptophan->Five_HTP TPH Serotonin_Vesicle Serotonin (5-HT) in Vesicles Five_HTP->Serotonin_Vesicle AADC Synaptic_Cleft Synaptic_Cleft Serotonin_Vesicle->Synaptic_Cleft Release SERT SERT (Reuptake Transporter) MAO MAO SERT->MAO Degradation Synaptic_Cleft->SERT Reuptake Five_HT_Receptor 5-HT Receptor Synaptic_Cleft->Five_HT_Receptor G_Protein G-Protein Five_HT_Receptor->G_Protein Activation Effector_Enzymes Effector Enzymes (e.g., Adenylyl Cyclase) G_Protein->Effector_Enzymes Second_Messengers Second Messengers (e.g., cAMP) Effector_Enzymes->Second_Messengers Cellular_Response Cellular Response Second_Messengers->Cellular_Response

Caption: Serotonin (5-HT) signaling pathway from synthesis to postsynaptic reception.

Stability_Testing_Workflow cluster_workflow Stability Testing Workflow Start Start: Obtain Serotonin Salt Samples Stress_Conditions Expose to Stress Conditions Start->Stress_Conditions Thermal Thermal Stress (TGA/DSC) Stress_Conditions->Thermal Heat Photo Photostability (ICH Q1B Light Exposure) Stress_Conditions->Photo Light Hygro Hygroscopicity (DVS) Stress_Conditions->Hygro Humidity Analysis Analytical Testing (e.g., HPLC) Thermal->Analysis Photo->Analysis Hygro->Analysis Data_Evaluation Data Evaluation and Comparison Analysis->Data_Evaluation Conclusion Conclusion on Relative Stability Data_Evaluation->Conclusion

Caption: A generalized workflow for the comparative stability testing of serotonin salts.

Conclusion

The selection of an appropriate salt form for serotonin is a critical decision in research and drug development. While this compound is suggested to possess greater thermal stability in solution compared to serotonin creatinine sulfate, a comprehensive, data-driven comparison requires further experimental investigation. The protocols outlined in this guide provide a framework for researchers to conduct such stability assessments. By systematically evaluating the thermal, photo-, and hygroscopic stability, scientists can make informed decisions on the most suitable serotonin salt for their specific application, ensuring the reliability and reproducibility of their results.

References

A Comparative Analysis of Serotonin Adipinate and Other Serotonin Salts for Biological Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Appropriate Serotonin Salt for Your Experimental Needs.

Serotonin, a pivotal neurotransmitter in a vast array of physiological processes, is commonly utilized in research in its salt form to enhance stability and solubility. The choice of the counter-ion can significantly influence the physicochemical properties of the serotonin molecule, which in turn may affect its biological activity. This guide provides a comparative overview of serotonin adipinate against other frequently used serotonin salts—hydrochloride, creatinine sulfate, and oxalate—to aid researchers in making an informed decision for their specific applications.

While direct comparative studies on the biological activity of these specific serotonin salts are limited, this guide synthesizes available data on their physicochemical properties and reports from individual in vivo and in vitro studies.

Physicochemical Properties of Serotonin Salts

The solubility and stability of a compound are critical factors that can impact its handling, formulation, and bioavailability in experimental settings. The following table summarizes the available data for the different serotonin salts.

PropertyThis compoundSerotonin HydrochlorideSerotonin Creatinine SulfateSerotonin Oxalate
Molecular Formula C₁₆H₂₂N₂O₅[1][2]C₁₀H₁₃ClN₂OC₁₄H₂₃N₅O₇S[3]C₁₂H₁₄N₂O₅
Molecular Weight 322.36 g/mol [1][2]212.67 g/mol 405.43 g/mol [3]266.25 g/mol
Solubility in Water Not availableSolubleInsoluble[4]Soluble[5]
Solubility in PBS (pH 7.2) Not availableApprox. 5 mg/mLNot availableNot available
Solubility in DMSO Soluble[6]Soluble20 mg/mL (49.33 mM)[4]Not available
Solubility in Ethanol Not availableSparingly solubleInsoluble[4]Sparingly soluble
Stability Salt formation may enhance stability[6]Light sensitive and hygroscopicStable for at least one month at room temperatureAddition of oxalic acid enhances stability[7]

Biological Activity and Applications

The biological activity of serotonin is primarily mediated through its interaction with a variety of 5-HT receptors. While it is expected that the serotonin moiety across all salts will exhibit affinity for these receptors, the salt form can influence the compound's overall performance in biological assays due to differences in solubility and stability.

This compound: Clinical studies have indicated the use of this compound in correcting hemodynamic disorders in patients with acute poisoning by psychotropic drugs[8]. Another study suggested its protective role and support of intracellular processes in brain capillary endotheliocytes during ischemia[9]. These applications suggest good in vivo tolerability and activity.

Serotonin Hydrochloride: As one of the most common forms, serotonin hydrochloride is widely used in a vast range of in vitro and in vivo studies exploring the physiological roles of serotonin. Its good solubility in aqueous solutions makes it a convenient choice for many experimental setups.

Serotonin Creatinine Sulfate: This salt has been utilized in various animal studies. For instance, it has been used to investigate the effects of serotonin on feeding motions in Caenorhabditis elegans and on the chronotropic responses of the zebrafish heart[3]. The complex with creatinine sulfate is thought to provide good stability for research applications.

Serotonin Oxalate: The oxalate salt of serotonin is also used in neuroscience research, with some sources suggesting it offers good stability and solubility for such applications[5]. Studies on the related compound, escitalopram oxalate, have shown it to be stable under neutral, photolytic, and thermal stress, though it degrades in alkaline conditions[10].

Due to the lack of direct comparative data on receptor binding affinities and in vivo efficacy, researchers are encouraged to consider the physicochemical properties outlined above in the context of their specific experimental design. For instance, for in vivo studies requiring high aqueous solubility, the hydrochloride salt may be preferable. For applications where stability is a primary concern, the creatinine sulfate or oxalate salts might be considered.

Experimental Protocols

Detailed below are generalized protocols for key experiments used to assess the biological activity of serotonin. These should be adapted based on the specific serotonin salt and the experimental goals.

Receptor Binding Assay

This assay determines the affinity of a serotonin salt for specific 5-HT receptors.

  • Preparation of Cell Membranes:

    • Culture cells expressing the 5-HT receptor of interest (e.g., HEK293 cells transfected with the 5-HT1A receptor).

    • Harvest the cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in a suitable assay buffer.

  • Binding Reaction:

    • In a multi-well plate, add the cell membrane preparation, a radiolabeled ligand known to bind to the receptor (e.g., [³H]8-OH-DPAT for 5-HT1A), and varying concentrations of the serotonin salt being tested.

    • To determine non-specific binding, include wells with an excess of a non-radiolabeled, high-affinity ligand.

    • Incubate the plate at a specific temperature (e.g., 25°C) for a set period to allow binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove any remaining unbound ligand.

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the serotonin salt concentration.

    • Determine the IC₅₀ (the concentration of the serotonin salt that inhibits 50% of the specific binding of the radioligand) and subsequently the Kᵢ (inhibition constant) to quantify the receptor affinity.

In Vivo Behavioral Assay (Forced Swim Test in Rodents)

This assay is used to assess the antidepressant-like effects of a compound.

  • Animal Preparation:

    • Acclimate rodents (e.g., mice or rats) to the testing room for at least one hour before the experiment.

    • Administer the serotonin salt or vehicle control via the desired route (e.g., intraperitoneal injection) at a specific time before the test.

  • Forced Swim Test:

    • Place each animal individually in a transparent cylinder filled with water (23-25°C) to a depth where it cannot touch the bottom or escape.

    • Record the animal's behavior for a set period (e.g., 6 minutes).

    • Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements to keep the head above water.

  • Data Analysis:

    • Compare the duration of immobility between the group treated with the serotonin salt and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).

    • A significant reduction in immobility time is indicative of an antidepressant-like effect.

Visualizing Serotonin's Action and Experimental Design

To further elucidate the biological context and experimental approaches, the following diagrams are provided.

Serotonin_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan FiveHTP 5-HTP Tryptophan->FiveHTP TPH Serotonin_Vesicle Serotonin (5-HT) in Vesicle FiveHTP->Serotonin_Vesicle AADC Serotonin_Synapse 5-HT Serotonin_Vesicle->Serotonin_Synapse Release SERT SERT (Reuptake Transporter) Serotonin_Synapse->SERT Reuptake GPCR 5-HT Receptor (GPCR) Serotonin_Synapse->GPCR IonChannel 5-HT3 Receptor (Ion Channel) Serotonin_Synapse->IonChannel SecondMessenger Second Messenger Signaling GPCR->SecondMessenger IonInflux Ion Influx (Na+, Ca2+) IonChannel->IonInflux CellularResponse Cellular Response SecondMessenger->CellularResponse IonInflux->CellularResponse

Caption: Serotonin Synthesis, Release, and Signaling Pathway.

Receptor_Binding_Assay_Workflow start Start prep_membranes Prepare Cell Membranes with 5-HT Receptors start->prep_membranes incubation Incubate Membranes with Radioligand and Serotonin Salt prep_membranes->incubation filtration Filter to Separate Bound and Free Ligand incubation->filtration scintillation Measure Radioactivity (Scintillation Counting) filtration->scintillation analysis Data Analysis (IC50 and Ki Determination) scintillation->analysis end End analysis->end

Caption: Workflow for a Radioligand Receptor Binding Assay.

Conclusion

The selection of a serotonin salt for research purposes requires careful consideration of its physicochemical properties and the specific demands of the experimental protocol. While serotonin hydrochloride is a well-characterized and highly soluble option, this compound, creatinine sulfate, and oxalate may offer advantages in terms of stability. The lack of direct comparative biological data underscores the need for researchers to carefully validate their chosen serotonin salt within their experimental system. This guide serves as a starting point for navigating these choices, emphasizing the importance of aligning the properties of the serotonin salt with the objectives of the research.

References

A Comparative Guide: Serotonin Adipinate and SSRIs in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Serotonin Adipinate and Selective Serotonin Reuptake Inhibitors (SSRIs) based on available data from preclinical animal models. While extensive research has been conducted on SSRIs, it is crucial to note at the outset that there is a significant lack of publicly available scientific literature on the effects of this compound in animal models of depression and anxiety. This guide, therefore, presents a comprehensive summary of the well-established findings on SSRIs and clearly delineates the current knowledge gap regarding this compound.

Overview of this compound

This compound is a salt form of serotonin (5-hydroxytryptamine or 5-HT)[1]. Limited clinical research suggests its use in specific medical contexts, such as correcting hemodynamic disorders in patients with acute poisoning by psychotropic drugs and a potential protective role for brain capillary endotheliocytes during ischemia[2][3]. However, to date, no preclinical studies have been identified that investigate the behavioral effects of this compound in animal models of depression or anxiety, nor are there any direct comparative studies against SSRIs.

Selective Serotonin Reuptake Inhibitors (SSRIs) in Animal Models

SSRIs are a class of drugs that are widely used to treat depression and anxiety disorders. Their primary mechanism of action is to block the reuptake of serotonin in the synaptic cleft, thereby increasing the extracellular concentration of this neurotransmitter. Numerous studies have characterized the behavioral and neurochemical effects of various SSRIs in animal models.

Data Presentation: Efficacy of Common SSRIs in Animal Models of Depression

The following table summarizes the effects of commonly studied SSRIs in the Forced Swim Test (FST), a standard preclinical assay for assessing antidepressant-like activity. In the FST, a reduction in immobility time is indicative of an antidepressant effect.

SSRIAnimal ModelDose RangeEffect on Immobility TimeCitation(s)
Fluoxetine Mouse10-20 mg/kgSignificant Decrease[1]
Sertraline Mouse5-10 mg/kgSignificant Decrease[1]
Paroxetine Mouse5-10 mg/kgSignificant Decrease[1]
Citalopram Mouse10-20 mg/kgSignificant Decrease[1]
Escitalopram Mouse1-5 mg/kgSignificant DecreaseNot explicitly stated, but implied as a potent SSRI

Note: The efficacy of SSRIs can vary depending on the specific animal model, strain, and experimental conditions. The data presented here are a general summary from the available literature.

Experimental Protocols

Forced Swim Test (FST)

The Forced Swim Test is a widely used behavioral despair model to screen for antidepressant-like activity in rodents.

Objective: To assess the effect of a compound on the duration of immobility when a rodent is placed in an inescapable cylinder of water.

Apparatus:

  • A transparent plastic cylinder (e.g., 25 cm high, 10 cm in diameter).

  • Water maintained at a temperature of 23-25°C.

  • A video camera for recording the sessions.

Procedure:

  • Pre-test Session (Day 1): Mice are individually placed in the cylinder filled with water (15 cm deep) for a 15-minute period. This session is for habituation.

  • Drug Administration: The test compound (e.g., an SSRI) or vehicle is administered at a specified time before the test session (e.g., 30-60 minutes intraperitoneally).

  • Test Session (Day 2): 24 hours after the pre-test, the animals are again placed in the water-filled cylinder for a 6-minute session. The duration of immobility (defined as the time the animal floats without struggling, making only small movements to keep its head above water) is scored during the last 4 minutes of the session.

  • Data Analysis: The total time of immobility is calculated for each animal. A statistically significant decrease in immobility time in the drug-treated group compared to the vehicle-treated group is interpreted as an antidepressant-like effect.

Mandatory Visualizations

Signaling Pathway of Serotonin and Mechanism of SSRIs

serotonin_pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan 5-HTP 5-HTP Tryptophan->5-HTP Tryptophan Hydroxylase Serotonin (5-HT) Serotonin (5-HT) 5-HTP->Serotonin (5-HT) AADC Vesicle Synaptic Vesicle (contains 5-HT) Serotonin (5-HT)->Vesicle SERT SERT Serotonin (5-HT)->SERT Reuptake MAO MAO Serotonin (5-HT)->MAO Metabolism VMAT2 VMAT2 Synaptic_5HT Vesicle->Synaptic_5HT Release 5-HIAA 5-HIAA MAO->5-HIAA 5-HT_Receptor 5-HT Receptor Synaptic_5HT->5-HT_Receptor Binding SSRIs SSRIs SSRIs->SERT Blockade Signal_Transduction Signal Transduction Cascade 5-HT_Receptor->Signal_Transduction

Caption: Serotonergic synapse and the mechanism of action of SSRIs.

Experimental Workflow for Preclinical Antidepressant Screening

experimental_workflow Animal_Acclimation Animal Acclimation (e.g., 1 week) Baseline_Behavioral_Testing Baseline Behavioral Testing (Optional) Animal_Acclimation->Baseline_Behavioral_Testing Randomization Randomization Baseline_Behavioral_Testing->Randomization Vehicle_Group Vehicle Group Randomization->Vehicle_Group SSRI_Group SSRI Group Randomization->SSRI_Group Drug_Administration Chronic or Acute Drug Administration Vehicle_Group->Drug_Administration SSRI_Group->Drug_Administration Behavioral_Testing Behavioral Testing (e.g., FST, TST, Sucrose Preference) Drug_Administration->Behavioral_Testing Neurochemical_Analysis Neurochemical Analysis (e.g., HPLC, Western Blot) Behavioral_Testing->Neurochemical_Analysis Data_Analysis Statistical Analysis Neurochemical_Analysis->Data_Analysis Results Results & Interpretation Data_Analysis->Results

Caption: A typical experimental workflow for evaluating antidepressants in animal models.

Conclusion and Future Directions

The existing body of preclinical research provides robust evidence for the antidepressant-like effects of SSRIs in various animal models. These studies have been instrumental in understanding the neurobiology of depression and in the development of novel therapeutic agents.

In stark contrast, there is a clear and significant gap in the scientific literature regarding the preclinical evaluation of this compound in the context of depression and anxiety. To establish a scientific basis for any potential antidepressant effects of this compound, future research should focus on:

  • Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in relevant animal models.

  • Behavioral Screening: Evaluating the effects of this compound in a battery of well-validated animal models of depression and anxiety (e.g., Forced Swim Test, Tail Suspension Test, Sucrose Preference Test, Elevated Plus Maze).

  • Head-to-Head Comparative Studies: Directly comparing the efficacy, potency, and side-effect profile of this compound with established SSRIs.

  • Mechanism of Action Studies: Investigating the molecular and cellular mechanisms by which this compound may exert its effects.

Without such foundational preclinical data, any claims regarding the efficacy of this compound as an antidepressant remain unsubstantiated. This guide underscores the need for rigorous scientific investigation to explore the potential of novel compounds and to provide a solid evidence base for drug development professionals.

References

Comparative Analysis of Serotonin Adipinate and Serotonin Hydrochloride: A Review of Physicochemical Properties and a Proposed Pharmacokinetic Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

A critical evaluation of serotonin adipinate and serotonin hydrochloride reveals a significant gap in publicly available pharmacokinetic data for a direct comparison. This guide summarizes the known physicochemical properties of both salt forms, outlines the established metabolic fate of serotonin, and presents a comprehensive experimental protocol for a head-to-head preclinical pharmacokinetic study to address the existing knowledge gap.

Introduction

Physicochemical Properties

The physicochemical properties of a drug's salt form are fundamental to its pharmacokinetic behavior. A summary of the available data for this compound and serotonin hydrochloride is presented below.

PropertyThis compoundSerotonin Hydrochloride
Molecular Formula C₁₆H₂₂N₂O₅[2]C₁₀H₁₃ClN₂O[3]
Molecular Weight 322.36 g/mol [2]212.67 g/mol [3]
Appearance Solid powder[4]White to off-white powder[5]
Solubility The adipic acid component may lead to different solubility profiles compared to serotonin alone.[4]Soluble in water (17 mg/mL[5], 21.27 mg/mL), 0.1 M HCl (22 mg/mL), and ethanol (5.3 mg/mL)[5]. Soluble in DMSO (10 mg/mL, 16 mg/mL, 21.27 mg/mL)[6].
Stability May be more stable in solution due to the presence of adipic acid.[7]Stable, but light sensitive and hygroscopic.[8]

Metabolic Pathway of Serotonin

Once absorbed into the systemic circulation, both this compound and serotonin hydrochloride will release the active serotonin moiety. The metabolism of serotonin is well-established and occurs primarily in the liver.[1] The main metabolic pathway involves two key enzymatic steps:

  • Oxidation by Monoamine Oxidase (MAO): Serotonin is first oxidized by MAO to form 5-hydroxyindoleacetaldehyde (5-HIAL).[1]

  • Oxidation by Aldehyde Dehydrogenase (ALDH): 5-HIAL is subsequently oxidized by ALDH to produce the major inactive metabolite, 5-hydroxyindoleacetic acid (5-HIAA), which is then excreted by the kidneys.[1]

Serotonin Metabolic Pathway Serotonin Serotonin (5-HT) 5-HIAL 5-Hydroxyindoleacetaldehyde (5-HIAL) Serotonin->5-HIAL Monoamine Oxidase (MAO) 5-HIAA 5-Hydroxyindoleacetic Acid (5-HIAA) 5-HIAL->5-HIAA Aldehyde Dehydrogenase (ALDH) Excretion Renal Excretion 5-HIAA->Excretion

A simplified diagram of the primary metabolic pathway of serotonin.

Proposed Experimental Protocol for Comparative Pharmacokinetic Analysis

To elucidate the pharmacokinetic differences between this compound and serotonin hydrochloride, a rigorous preclinical study is necessary. The following protocol outlines a proposed experimental design.

Objective: To compare the oral bioavailability and pharmacokinetic profiles of this compound and serotonin hydrochloride in a relevant animal model.

1. Animal Model:

  • Species: Male Sprague-Dawley rats (n=6 per group) are a suitable model for oral absorption studies.[9]

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum.

  • Acclimatization: A minimum of one week of acclimatization to the housing conditions is required before the study.

2. Dosing:

  • Formulation: Both this compound and serotonin hydrochloride will be formulated as a solution or suspension in a suitable vehicle (e.g., 0.5% methylcellulose in water). The dose will be calculated based on the molar equivalent of the serotonin base.

  • Administration: A single oral gavage administration will be performed for each group. A third group receiving an intravenous (IV) administration of serotonin hydrochloride will be included to determine absolute bioavailability.

3. Sample Collection:

  • Blood Sampling: Serial blood samples (approximately 0.2 mL) will be collected from the tail vein at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Sample Processing: Blood samples will be collected into tubes containing an anticoagulant (e.g., EDTA) and immediately centrifuged to separate the plasma. Plasma samples will be stored at -80°C until analysis.

4. Bioanalytical Method:

  • Technique: Plasma concentrations of serotonin will be quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[10][11]

  • Validation: The method will be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

5. Pharmacokinetic Analysis:

  • Parameters: The following pharmacokinetic parameters will be calculated using non-compartmental analysis:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum plasma concentration (Tmax)

    • Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC₀-t)

    • Area under the plasma concentration-time curve from time zero to infinity (AUC₀-inf)

    • Elimination half-life (t₁/₂)

    • Apparent volume of distribution (Vd/F)

    • Apparent total clearance (CL/F)

  • Bioavailability: The absolute oral bioavailability (F) will be calculated for each oral formulation using the formula: F = (AUCoral / AUCiv) * (Doseiv / Doseoral).

6. Statistical Analysis:

  • Data will be presented as mean ± standard deviation.

  • Statistical comparisons between the two oral groups will be performed using an appropriate statistical test, such as a t-test or ANOVA. A p-value of <0.05 will be considered statistically significant.

Workflow for Comparative Pharmacokinetic Study cluster_prestudy Pre-Study cluster_study In-Life Phase cluster_analysis Analysis Animal_Model Animal Model Selection (e.g., Sprague-Dawley Rats) Dose_Formulation Dose Formulation (this compound & Hydrochloride) Animal_Model->Dose_Formulation Dosing Oral Gavage Administration Dose_Formulation->Dosing IV_Dosing IV Administration (for Bioavailability) Dose_Formulation->IV_Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling IV_Dosing->Blood_Sampling Sample_Processing Plasma Separation Blood_Sampling->Sample_Processing Bioanalysis LC-MS/MS Quantification Sample_Processing->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis Statistical_Analysis Statistical Comparison PK_Analysis->Statistical_Analysis

A flowchart illustrating the proposed experimental workflow.

Conclusion

While both this compound and serotonin hydrochloride serve as delivery forms for the active serotonin molecule, the absence of direct comparative pharmacokinetic studies presents a significant challenge for researchers and drug developers in selecting the optimal salt form. The differing physicochemical properties, particularly potential differences in solubility and stability, suggest that their in vivo performance may vary. The proposed preclinical experimental protocol provides a robust framework for a head-to-head comparison, which would yield crucial data on the oral bioavailability and overall pharmacokinetic profiles of these two serotonin salts. The results of such a study would be invaluable for making informed decisions in the development of serotonin-based therapeutics.

References

A Comparative Analysis of Serotonin Salts and Their Receptor Binding Affinities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of different serotonin salts on their binding affinity to various serotonin (5-HT) receptors. While the specific salt form of serotonin is not always detailed in published research, this document synthesizes the available data and provides the established scientific context regarding the role of salt forms in ligand-receptor interactions.

The Influence of Salt Forms on Receptor Binding

In pharmacology and drug development, the active pharmaceutical ingredient (API) is often formulated as a salt to improve its physicochemical properties, such as solubility, stability, and bioavailability.[1] For serotonin, various salt forms like hydrochloride, sulfate, and adipate are utilized.[2][3]

Theoretically, in in vitro receptor binding assays, the salt counter-ion (e.g., chloride, sulfate) dissociates in the buffered solution, leaving the protonated serotonin molecule to interact with the receptor. Therefore, the choice of the salt form is not expected to significantly alter the intrinsic binding affinity (Ki) of serotonin to its receptors. The binding affinity is primarily determined by the molecular structure of the ligand (serotonin) and its interactions with the amino acid residues of the receptor's binding pocket.

However, the physicochemical properties influenced by the salt form can have a profound impact on experimental outcomes and in vivo pharmacology. For instance, differences in solubility can affect the concentration of the ligand available to bind to the receptors in an assay. Furthermore, the presence of different ions in the assay buffer can sometimes allosterically modulate receptor conformation and ligand binding.[4][5]

Serotonin Receptor Binding Affinity Data

The following table summarizes the available binding affinity (Ki) data for serotonin at various human 5-HT receptors. It is important to note that the specific salt form of serotonin used in these studies is often not specified. Where "Serotonin Hydrochloride" is mentioned, it is explicitly stated.

Receptor SubtypeLigandKi (nM)Receptor Family Signaling
5-HT1A Serotonin3.17Gi/o coupled (inhibitory)
5-HT1B Serotonin4.58Gi/o coupled (inhibitory)
5-HT1D Serotonin4.68Gi/o coupled (inhibitory)
5-HT1E Serotonin7.5Gi/o coupled (inhibitory)
5-HT1F Serotonin10Gi/o coupled (inhibitory)
5-HT2A Serotonin12.8Gq/11 coupled (excitatory)
5-HT2B Serotonin1.8Gq/11 coupled (excitatory)
5-HT2C Serotonin5.01Gq/11 coupled (excitatory)
5-HT3 Serotonin-Ligand-gated ion channel (excitatory)
5-HT4 Serotonin125.9Gs coupled (excitatory)
5-HT5A Serotonin223.9Gi/o coupled (inhibitory)
5-HT6 Serotonin100Gs coupled (excitatory)
5-HT7 Serotonin2.51Gs coupled (excitatory)
VariousSerotonin Hydrochloride-Endogenous 5-HT receptor agonist

Data compiled from various sources. The Ki values for "Serotonin" are generally understood to be for the native ligand, with the specific salt form used in the experiment often unreported.

Experimental Protocol: Radioligand Binding Assay for Serotonin Receptors

This section details a generalized protocol for a competitive radioligand binding assay to determine the binding affinity of different serotonin salts for a specific 5-HT receptor subtype.

Objective: To determine the inhibition constant (Ki) of various serotonin salts for a specific 5-HT receptor subtype by measuring their ability to displace a specific radioligand.

Materials:

  • Receptor Source: Cell membranes from a stable cell line expressing the human 5-HT receptor of interest (e.g., HEK293 or CHO cells).

  • Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A).

  • Test Compounds: Serotonin salts (e.g., serotonin hydrochloride, serotonin sulfate, serotonin adipate) at a range of concentrations.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled ligand known to bind to the receptor (e.g., unlabeled serotonin or a specific antagonist).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Filtration Apparatus: 96-well filter plates (e.g., GF/B or GF/C filters) and a vacuum manifold.

  • Scintillation Counter: For measuring radioactivity.

  • Scintillation Fluid.

Procedure:

  • Membrane Preparation:

    • Homogenize cells expressing the target receptor in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend to a desired protein concentration.

  • Assay Setup:

    • In a 96-well plate, add the following to each well in triplicate:

      • Total Binding: Receptor membranes, radioligand, and assay buffer.

      • Non-specific Binding: Receptor membranes, radioligand, and a high concentration of the non-labeled specific ligand.

      • Competitive Binding: Receptor membranes, radioligand, and varying concentrations of the serotonin salt being tested.

  • Incubation:

    • Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification:

    • Allow the filters to dry.

    • Add scintillation fluid to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of the serotonin salt.

    • Determine the IC50 value (the concentration of the serotonin salt that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Visualizations

Experimental Workflow for Radioligand Binding Assay

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Receptor_Membranes Receptor Membranes Incubation Incubation Receptor_Membranes->Incubation Radioligand Radioligand Radioligand->Incubation Serotonin_Salts Serotonin Salts Serotonin_Salts->Incubation Filtration Filtration Incubation->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting Data_Analysis Data Analysis (IC50, Ki) Scintillation_Counting->Data_Analysis signaling_pathways cluster_ligand cluster_receptors Serotonin Receptors cluster_effectors Downstream Effectors Serotonin Serotonin 5-HT1_5 5-HT1 / 5-HT5 Serotonin->5-HT1_5 5-HT2 5-HT2 Serotonin->5-HT2 5-HT4_6_7 5-HT4 / 5-HT6 / 5-HT7 Serotonin->5-HT4_6_7 5-HT3 5-HT3 Serotonin->5-HT3 Adenylyl_Cyclase_Inhibition ↓ Adenylyl Cyclase 5-HT1_5->Adenylyl_Cyclase_Inhibition Gi/o PLC_Activation ↑ Phospholipase C 5-HT2->PLC_Activation Gq/11 Adenylyl_Cyclase_Activation ↑ Adenylyl Cyclase 5-HT4_6_7->Adenylyl_Cyclase_Activation Gs Ion_Channel_Opening Ion Channel Opening 5-HT3->Ion_Channel_Opening

References

A Comparative Guide to the Purity Validation of Serotonin Adipinate Using Reference Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity of active pharmaceutical ingredients (APIs) and reference standards is of paramount importance. This guide provides a comparative overview of the purity validation of serotonin adipinate against other common serotonin salts, namely serotonin creatinine sulfate and serotonin hydrochloride. While direct comparative experimental data is not extensively published, this guide outlines a comprehensive methodology for such a comparison, based on established analytical techniques.

Comparison of Serotonin Salt Reference Standards

The selection of a suitable reference standard is critical for the accurate quantification and purity assessment of a serotonin salt. The ideal reference standard should have a well-characterized purity profile and be stable under defined storage conditions. The following table summarizes the typical purities of commercially available serotonin salts that can be used as reference standards.

Serotonin SaltSupplier ExampleStated PurityMethod
This compoundBenchchemNot Publicly Available-
Serotonin Creatinine SulfateSigma-Aldrich≥99%TLC
Tokyo Chemical Industry>98.0%Titration
Serotonin HydrochlorideSelleck Chemicals99.82%HPLC
Tocris Bioscience≥98%HPLC

Experimental Protocol: Stability-Indicating HPLC Method for Purity Validation of Serotonin Salts

This protocol describes a High-Performance Liquid Chromatography (HPLC) method designed to be stability-indicating, meaning it can separate the intact serotonin molecule from its potential degradation products and synthesis-related impurities.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (e.g., 20 mM ammonium formate in water, pH adjusted to 3.0 with formic acid) and Solvent B (acetonitrile).

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 40% B

    • 20-25 min: 40% B

    • 25-26 min: 40% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

2. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the serotonin reference standard (e.g., serotonin hydrochloride or creatinine sulfate of known purity) in a suitable diluent (e.g., 50:50 water/acetonitrile) to a final concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the this compound sample in the same manner as the standard solution.

3. Common Serotonin Impurities to Monitor:

The analytical method should be capable of separating serotonin from its known impurities, which include:

  • N-Methylserotonin

  • 5-Hydroxyindoleacetic acid (5-HIAA)

  • N-Acetylserotonin

  • Tryptamine

  • 5-Methoxytryptamine

  • L-Tryptophan (starting material)

4. Forced Degradation Studies:

To ensure the method is stability-indicating, forced degradation studies should be performed on the serotonin salt. This involves subjecting the sample to various stress conditions to intentionally induce degradation.

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 24 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.

After exposure, the stressed samples are analyzed by the HPLC method to ensure that the degradation products are well-separated from the main serotonin peak. The salt form of the API can influence its stability; for instance, studies on other amine salts have shown differences in oxidative stability depending on the counter-ion.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow for the purity validation of this compound.

PurityValidationWorkflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis RefStd Weigh Serotonin Reference Standard DissolveRef Dissolve in Diluent (0.1 mg/mL) RefStd->DissolveRef TestSample Weigh Serotonin Adipinate Sample DissolveSample Dissolve in Diluent (0.1 mg/mL) TestSample->DissolveSample Inject Inject onto HPLC System DissolveRef->Inject DissolveSample->Inject Chromatography Chromatographic Separation (C18 Column, Gradient Elution) Inject->Chromatography Detect UV Detection (275 nm) Chromatography->Detect Integrate Integrate Peak Areas Detect->Integrate CalcPurity Calculate Purity (%) Integrate->CalcPurity Compare Compare with Reference Standard CalcPurity->Compare

Caption: Workflow for HPLC Purity Validation.

ForcedDegradationWorkflow cluster_stress Forced Degradation Conditions Sample This compound Sample Solution Acid Acid Hydrolysis Sample->Acid Base Base Hydrolysis Sample->Base Oxidation Oxidation Sample->Oxidation Thermal Thermal Sample->Thermal Photo Photolytic Sample->Photo Analysis Analyze by Stability-Indicating HPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate Peak Purity and Resolution of Degradants Analysis->Evaluation

Caption: Forced Degradation Study Workflow.

Conclusion

The purity of a serotonin salt is a critical attribute that can be reliably determined using a validated, stability-indicating HPLC method. While published comparative data for this compound is scarce, the experimental protocol outlined in this guide provides a robust framework for researchers to conduct their own purity validation and comparison against established reference standards like serotonin creatinine sulfate and serotonin hydrochloride. The choice of the salt form can potentially impact the stability and impurity profile of the serotonin molecule, a factor that should be considered during drug development. By following a systematic approach to analysis and forced degradation studies, researchers can ensure the quality and reliability of their serotonin-based compounds.

Cross-Validation of HPLC and Mass Spectrometry for Serotonin Adipinate Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) like serotonin adipinate is paramount. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are two powerful analytical techniques commonly employed for this purpose. This guide provides an objective comparison of these methods for the analysis of this compound, supported by experimental data and detailed protocols to aid in methodological selection and cross-validation.

Performance Comparison: HPLC vs. Mass Spectrometry

The choice between HPLC-UV and LC-MS for the analysis of this compound often depends on the specific requirements of the assay, such as sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of typical performance characteristics for the analysis of serotonin, which are expected to be comparable for its adipinate salt.

ParameterHPLC-UVLC-MS/MS
Linearity Range 31.25–4000 ng/mL[1][2]0.05–3.27 nmol/L (urine)[3]
Limit of Detection (LOD) ~50 ng/mL (norepinephrine)[1]8.8–18.2 nmol/L (urine)[3]
Limit of Quantification (LOQ) 31.25 ng/mL[1]29.4–55.7 nmol/L (urine)[3]
Accuracy (% Recovery) 86.43–89.61%[2]98–104%[3]
Precision (%RSD) <2% (Intra-day and Inter-day)1.1% to 9.3% (Inter-day)[3]
Selectivity Good, but susceptible to co-eluting impuritiesExcellent, based on mass-to-charge ratio
Cost & Complexity Lower cost, simpler operationHigher cost, more complex operation

Experimental Workflows

A robust cross-validation process ensures that both analytical methods provide comparable and reliable results. The general workflow involves preparing a common set of samples, including calibration standards and quality controls, and analyzing them using both HPLC-UV and LC-MS/MS. The results are then statistically compared to assess for any significant differences.

G cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_ms LC-MS/MS Analysis cluster_validation Cross-Validation prep_start This compound Stock Solution cal_standards Calibration Standards prep_start->cal_standards qc_samples Quality Control Samples prep_start->qc_samples hplc_analysis Inject Samples cal_standards->hplc_analysis ms_analysis Inject Samples cal_standards->ms_analysis qc_samples->hplc_analysis qc_samples->ms_analysis hplc_data Data Acquisition (Chromatogram) hplc_analysis->hplc_data hplc_quant Quantification hplc_data->hplc_quant comparison Statistical Comparison of Results hplc_quant->comparison ms_data Data Acquisition (MRM) ms_analysis->ms_data ms_quant Quantification ms_data->ms_quant ms_quant->comparison report Validation Report comparison->report

Experimental workflow for cross-validation.

Serotonin Signaling Pathway

Understanding the biological context of serotonin is crucial in drug development. Serotonin, or 5-hydroxytryptamine (5-HT), is a key neurotransmitter that mediates a wide range of physiological functions through its interaction with various receptors.[4][5] Most serotonin receptors are G-protein-coupled receptors (GPCRs), with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel.[4][6][7] The activation of these receptors triggers several downstream signaling cascades.[4]

G cluster_receptors Serotonin Receptors cluster_effectors Downstream Effectors cluster_pathways Signaling Pathways serotonin Serotonin (5-HT) ht1 5-HT1 (Gi/o) serotonin->ht1 ht2 5-HT2 (Gq/11) serotonin->ht2 ht467 5-HT4/6/7 (Gs) serotonin->ht467 ht3 5-HT3 (Ion Channel) serotonin->ht3 ac_inhibit Inhibit Adenylate Cyclase ht1->ac_inhibit plc_activate Activate Phospholipase C ht2->plc_activate ac_activate Activate Adenylate Cyclase ht467->ac_activate ion_influx Na+/K+ Influx ht3->ion_influx camp_decrease ↓ cAMP ac_inhibit->camp_decrease dag_ip3 ↑ DAG / IP3 plc_activate->dag_ip3 camp_increase ↑ cAMP ac_activate->camp_increase depolarization Depolarization ion_influx->depolarization

Simplified serotonin signaling pathways.

Experimental Protocols

Below are representative protocols for the analysis of serotonin. These can be adapted for this compound with appropriate validation.

HPLC-UV Method

This method is adapted from a validated procedure for the simultaneous estimation of norepinephrine and serotonin in brain samples.[1][2]

  • Instrumentation: Quaternary pump HPLC system with a UV detector and a C18 column (e.g., 25 cm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: A mixture of 0.05% formic acid in water and acetonitrile (90:10, v/v) run in an isocratic elution mode.[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV detection at 280 nm.[8]

  • Injection Volume: 20 µL.[1][2]

  • Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase.

    • Generate a series of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 31.25–4000 ng/mL).[1][2]

    • Prepare quality control samples at low, medium, and high concentrations within the calibration range.

    • Filter all solutions through a 0.25 µm nylon filter before injection.[1]

LC-MS/MS Method

This protocol is based on methods developed for the quantification of serotonin in biological matrices.[3][9][10]

  • Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[9]

  • Chromatographic Column: A reverse-phase C18 column (e.g., 150 × 1 mm, 3 μm).[10]

  • Mobile Phase:

    • Aqueous phase (A): Water with 0.1% formic acid.[10]

    • Organic phase (B): Methanol with 0.1% formic acid.[10]

    • A gradient elution is typically used.

  • Flow Rate: 100 µL/min.[10]

  • Mass Spectrometry:

    • Operated in positive electrospray ionization mode.[9]

    • Multiple Reaction Monitoring (MRM) is used for quantification.

    • For serotonin, the precursor ion is [M+H]+ at m/z 177, and characteristic product ions are m/z 160 and 132.[9]

  • Sample Preparation:

    • Prepare a stock solution of this compound and an internal standard (e.g., serotonin-d4) in an appropriate solvent.[10]

    • Create calibration standards by spiking known concentrations of this compound into the matrix (e.g., blank plasma or a surrogate matrix) along with a fixed concentration of the internal standard.[10]

    • Prepare QC samples similarly.

    • Samples may require a protein precipitation step (e.g., with acetonitrile) followed by centrifugation.

Conclusion

Both HPLC-UV and LC-MS/MS are suitable for the quantitative analysis of this compound. HPLC-UV offers a cost-effective and straightforward approach for routine analysis where high sensitivity is not the primary concern. In contrast, LC-MS/MS provides superior sensitivity and selectivity, making it the method of choice for complex matrices or when very low concentrations need to be measured. A thorough cross-validation as outlined is essential to ensure data integrity and consistency between the two methods, providing flexibility in analytical approaches for drug development and quality control.

References

Serotonin adipinate efficacy compared to standard prokinetic agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the prokinetic efficacy of serotonin adipinate against standard prokinetic agents, including metoclopramide, domperidone, and the selective 5-HT4 agonist, prucalopride. The information is compiled from available preclinical and clinical data to offer an objective overview for research and development purposes.

Executive Summary

This compound has demonstrated prokinetic properties, showing potential in the management of gastrointestinal motility disorders. Its mechanism of action is believed to be mediated, at least in part, through the activation of 5-HT4 receptors, a pathway shared by established prokinetic agents like cisapride and prucalopride. While direct, head-to-head clinical trials with extensive quantitative comparisons are limited, existing studies suggest that this compound can be effective in restoring intestinal motility, particularly in critically ill patients.

Standard prokinetic agents such as metoclopramide (a dopamine D2 receptor antagonist with some 5-HT4 agonist activity), domperidone (a peripheral dopamine D2 receptor antagonist), and prucalopride (a high-affinity, selective 5-HT4 receptor agonist) have well-documented effects on accelerating gastric emptying and intestinal transit. This guide will present the available data for each agent to facilitate a comparative assessment.

Data Presentation: Prokinetic Efficacy

The following tables summarize the quantitative data on the efficacy of this compound and standard prokinetic agents. Due to the limited availability of direct comparative studies, the data is presented for each agent based on individual study findings.

Table 1: Efficacy of this compound on Gastrointestinal Motility

ParameterStudy PopulationDosageOutcomeCitation
Duration of Prokinetic TherapyNon-surgical ICU patients with gastrointestinal dysfunction30-50 mg, 3 times a dayShorter duration of prokinetic therapy compared to standard therapy (metoclopramide and erythromycin)[1]
Resolution of Enteral Insufficiency Syndrome (EIN)Patients with generalized peritonitisNot specifiedPromoted early recovery of intestinal motility and resolution of EIN[2]
Gastric Motor ResponseAnesthetized rats1 mg/kg (intra-arterial infusion)Stimulatory effect on the stomach, which was eliminated by a 5-HT4 receptor blocker

Table 2: Efficacy of Standard Prokinetic Agents on Gastric Emptying

AgentStudy PopulationDosageBaseline Gastric Emptying (T½ in minutes)Post-treatment Gastric Emptying (T½ in minutes)Citation
Metoclopramide Patients with delayed gastric emptying post-vagotomy10 mg IV369 (mean)194 (mean)
Domperidone Patients with gastroparesis20 mg, 4 times a day (chronic)87.3 ± 3.71% retention at 2 hours57.2 ± 5.04% retention at 2 hours[3]
Cisapride Critically ill patients10 mg, 4 times a day78 ± 40 (mean)18 ± 7 (mean)[4]
Prucalopride Patients with gastroparesis2 mg daily for 4 weeks143 ± 1198 ± 10[5]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the experimental protocols for key studies cited in this guide.

This compound in ICU Patients
  • Study Design: A study was conducted on non-surgical ICU patients with gastrointestinal dysfunction. Patients were divided into two groups: one receiving serotonin adipate and a control group receiving standard prokinetic therapy (metoclopramide and erythromycin).

  • Intervention: The this compound group received 30 mg three times a day, with the dose potentially increased to a maximum of 150 mg per day if needed. The control group received metoclopramide (10 mg, 3 times a day) and erythromycin (200 mg, 6 times a day).

  • Outcome Measures: The primary outcome was the duration of prokinetic therapy required to resolve gastrointestinal dysfunction.

  • Citation: [1]

Prucalopride in Gastroparesis
  • Study Design: A double-blind, randomized, placebo-controlled crossover study was conducted in 34 patients with gastroparesis.

  • Intervention: Patients received 4 weeks of treatment with either prucalopride (2 mg once daily) or a placebo, separated by a 2-week washout period.

  • Outcome Measures: The primary endpoint was the change in symptom severity assessed by the Gastroparesis Cardinal Symptom Index. Gastric emptying rate was a secondary endpoint, measured by the 13C-octanoic acid breath test.

  • Data Analysis: The gastric half-emptying time (T½) was calculated and compared between the prucalopride and placebo treatment periods.

  • Citation: [5]

Cisapride in Critically Ill Patients
  • Study Design: A prospective, randomized, controlled trial was performed on 21 mechanically ventilated and enterally fed patients.

  • Intervention: Patients were randomized to receive either no cisapride or 10 mg of cisapride four times daily, added to a standard enteral nutrition feeding protocol.

  • Outcome Measures: Gastric emptying was assessed by daily measurements of gastric residue and by bedside scintigraphy on days 5 through 7.

  • Data Analysis: The time at which 50% of a technetium-99m-labeled test meal was eliminated from the stomach (T½) was determined and compared between the groups.

  • Citation: [4]

Mandatory Visualizations

Signaling Pathway of 5-HT4 Receptor Agonists

The prokinetic effects of this compound and other 5-HT4 agonists are mediated through a specific signaling cascade within the enteric nervous system.

G cluster_presynaptic Presynaptic Enteric Neuron cluster_postsynaptic Postsynaptic Smooth Muscle Cell Serotonin_Adipinate This compound / 5-HT4 Agonist 5HT4_Receptor 5-HT4 Receptor Serotonin_Adipinate->5HT4_Receptor Binds to G_Protein Gs Protein 5HT4_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Ca_Channel Voltage-gated Ca2+ Channel PKA->Ca_Channel Phosphorylates Calcium_Influx Ca2+ Influx Ca_Channel->Calcium_Influx Opens ACh_Vesicle Acetylcholine (ACh) Vesicle Calcium_Influx->ACh_Vesicle Triggers fusion ACh_Release ACh Release ACh_Vesicle->ACh_Release Leads to ACh_Receptor Muscarinic ACh Receptor ACh_Release->ACh_Receptor Binds to Contraction Muscle Contraction ACh_Receptor->Contraction Stimulates

Caption: 5-HT4 Receptor Agonist Signaling Pathway.

Experimental Workflow for Assessing Prokinetic Efficacy

The following diagram illustrates a typical workflow for a clinical trial evaluating the efficacy of a prokinetic agent on gastric emptying.

G Patient_Recruitment Patient Recruitment (e.g., Gastroparesis) Baseline_Assessment Baseline Assessment - Symptom Scores - Gastric Emptying Study (T½) Patient_Recruitment->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_Group Treatment Group (e.g., this compound) Randomization->Treatment_Group Placebo_Group Placebo Group Randomization->Placebo_Group Treatment_Period Treatment Period (e.g., 4 weeks) Treatment_Group->Treatment_Period Placebo_Group->Treatment_Period Follow_up_Assessment Follow-up Assessment - Symptom Scores - Gastric Emptying Study (T½) Treatment_Period->Follow_up_Assessment Data_Analysis Data Analysis and Comparison Follow_up_Assessment->Data_Analysis Results Results - Change in Symptom Scores - Change in Gastric Emptying T½ Data_Analysis->Results

Caption: Prokinetic Efficacy Clinical Trial Workflow.

Conclusion

This compound emerges as a prokinetic agent with a plausible mechanism of action centered on the 5-HT4 receptor. The available evidence, although not as robust as for more established drugs, suggests its potential utility in clinical settings where gastrointestinal dysmotility is a concern. Standard prokinetic agents like metoclopramide, domperidone, and prucalopride have demonstrated significant efficacy in accelerating gastric emptying, supported by a larger body of quantitative clinical trial data.

For drug development professionals, this compound represents an interesting compound that warrants further investigation. Future research should focus on well-designed, double-blind, randomized controlled trials that directly compare the efficacy and safety of this compound with standard prokinetic agents, utilizing standardized methodologies for assessing gastric and intestinal transit. Such studies will be essential to fully elucidate its therapeutic potential and position it within the existing armamentarium of prokinetic therapies.

References

A Comparative Guide to the In Vitro Potency of Serotonin and Other 5-HT Receptor Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro potency comparison of serotonin and other key 5-HT receptor agonists. The data presented is compiled from various scientific sources and is intended to serve as a valuable resource for researchers engaged in the study of the serotonergic system and the development of novel therapeutics targeting 5-HT receptors.

Data Presentation: Quantitative Comparison of Agonist Potency

The following tables summarize the in vitro binding affinity (Ki) and functional potency (EC50) of serotonin and a selection of other well-characterized 5-HT receptor agonists across various receptor subtypes. These values are indicative of the concentration of a ligand required to occupy 50% of the receptors (Ki) or to elicit a 50% maximal response in a functional assay (EC50). Lower values typically signify higher potency.

It is important to note that absolute values can vary between studies due to different experimental conditions, such as the radioligand used, the cell line expressing the receptor, and the specific functional assay employed. Therefore, this data should be used for comparative purposes.

Table 1: Binding Affinity (Ki, nM) of 5-HT Receptor Agonists

Ligand5-HT1A5-HT1B5-HT1D5-HT1F5-HT2A5-HT2B5-HT2C5-HT35-HT65-HT7
Serotonin (5-HT) 1-1010-3010-20-10-400.5-55-20123-1800[1]65[2]1-10
8-OH-DPAT 0.5-2>1000[3][4]>1000->1000>1000>1000->500[2]466[3]
Buspirone 10-30[5]Weak AffinityWeak Affinity-Weak Affinity[5][6]-----
Sumatriptan 100[7]27[7]17[7]High AffinityLow AffinityLow AffinityLow Affinity->500[2]-
LSD 1-101-101-10-1-50.57[8]1-5--1-10

Table 2: Functional Potency (EC50, nM) of 5-HT Receptor Agonists

Ligand5-HT1A5-HT1B5-HT1D5-HT1F5-HT2A5-HT2B5-HT2C5-HT35-HT65-HT7
Serotonin (5-HT) 1-1010-3010-20-10-40[8]20[9]10-30123-1800[1]-1-10
8-OH-DPAT 1-10---------
Buspirone Partial AgonistPartial AgonistPartial Agonist-------
Sumatriptan -AgonistAgonist247[7]------
LSD AgonistAgonistAgonist-0.5-1.5[8]AgonistAgonist--Agonist

Experimental Protocols

The in vitro potency of 5-HT receptor agonists is primarily determined through two types of assays: radioligand binding assays to measure binding affinity (Ki) and functional assays to measure the biological response (EC50).

Radioligand Binding Assay (for Ki Determination)

Objective: To determine the affinity of a test compound for a specific 5-HT receptor subtype by measuring its ability to displace a radiolabeled ligand.

General Methodology:

  • Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293, CHO) stably expressing the human 5-HT receptor subtype of interest or from homogenized animal tissues known to be rich in the target receptor.

  • Incubation: A constant concentration of a specific high-affinity radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., serotonin adipinate).

  • Separation: After incubation to equilibrium, the receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the membranes while allowing the unbound ligand to pass through.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Functional Assay (for EC50 Determination) - Example: cAMP Assay

Objective: To determine the potency of a test compound to activate a 5-HT receptor and elicit a downstream cellular response. The choice of assay depends on the G-protein coupling of the receptor subtype. For Gs or Gi/o coupled receptors, measuring changes in cyclic adenosine monophosphate (cAMP) is common.

General Methodology for a Gi/o-coupled Receptor (e.g., 5-HT1A):

  • Cell Culture: A cell line (e.g., CHO, HEK293) stably expressing the 5-HT receptor of interest is cultured. These cells are often engineered to also express a reporter system that is sensitive to changes in cAMP levels.

  • Stimulation: The cells are first treated with a substance like forskolin to stimulate adenylyl cyclase and raise intracellular cAMP levels to a detectable baseline.

  • Agonist Addition: The cells are then incubated with varying concentrations of the test agonist (e.g., this compound). For a Gi/o-coupled receptor, agonist binding will inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP.

  • Detection: The intracellular cAMP concentration is measured. Common methods include competitive immunoassays using fluorescence (e.g., HTRF) or luminescence (e.g., AlphaScreen) readouts.

  • Data Analysis: A dose-response curve is generated by plotting the agonist concentration against the measured response (e.g., decrease in cAMP). The EC50 value, which is the concentration of the agonist that produces 50% of the maximal inhibitory effect, is determined using non-linear regression.

Mandatory Visualizations

Signaling Pathways

The 5-HT receptors are predominantly G-protein coupled receptors (GPCRs) that initiate intracellular signaling cascades upon activation. The major pathways are depicted below.

5-HT_Receptor_Signaling_Pathways cluster_Gs Gs-coupled cluster_Gi Gi/o-coupled cluster_Gq Gq/11-coupled cluster_Ion Ligand-gated Ion Channel 5-HT4 5-HT4 AC Adenylyl Cyclase 5-HT4->AC + 5-HT6 5-HT6 5-HT6->AC + 5-HT7 5-HT7 5-HT7->AC + 5-HT1 5-HT1 AC_inhib Adenylyl Cyclase 5-HT1->AC_inhib - 5-HT5 5-HT5 5-HT5->AC_inhib - 5-HT2 5-HT2 PLC Phospholipase C 5-HT2->PLC + 5-HT3 5-HT3 IonChannel Cation Influx (Na⁺, K⁺, Ca²⁺) 5-HT3->IonChannel cAMP ↑ cAMP AC->cAMP PKA PKA Activation cAMP->PKA cAMP_inhib ↓ cAMP AC_inhib->cAMP_inhib IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Depolarization Depolarization IonChannel->Depolarization

Caption: Major signaling pathways of 5-HT receptor families.

Experimental Workflow

The general workflow for determining the in vitro potency of a 5-HT receptor agonist is a multi-step process.

Experimental_Workflow cluster_binding Binding Affinity (Ki) cluster_functional Functional Potency (EC50) Membrane_Prep Receptor Membrane Preparation Incubation_Binding Incubation with Radioligand & Test Compound Membrane_Prep->Incubation_Binding Filtration Separation of Bound/ Unbound Ligand Incubation_Binding->Filtration Counting Scintillation Counting Filtration->Counting Ki_Calc IC50 → Ki Calculation Counting->Ki_Calc Cell_Culture Culture Receptor-Expressing Cells Stimulation_Func Incubation with Test Compound Cell_Culture->Stimulation_Func Detection Measure Second Messenger (e.g., cAMP) Stimulation_Func->Detection EC50_Calc Dose-Response Analysis → EC50 Calculation Detection->EC50_Calc start start->Membrane_Prep start->Cell_Culture

References

The Adipate Counter-Ion's Subtle Influence on Serotonin's Conformation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacological effects of serotonin, with a special focus on the potential influence of the adipate counter-ion. While direct comparative studies on the pharmacological effects of different serotonin salts are scarce in publicly available literature, this document synthesizes existing data on serotonin's receptor interactions and discusses the structural impact of the adipate counter-ion, offering valuable insights for drug development and research.

Executive Summary

Serotonin Receptor Binding and Functional Activity

The following tables summarize the binding affinity (Ki) and functional potency (EC50) of serotonin at two of its key receptors, 5-HT1A and 5-HT2A. It is important to note that this data is for the serotonin molecule itself and has been generated using various salt forms (most commonly hydrochloride). Specific comparative data for the adipate salt is not available.

Table 1: Binding Affinity of Serotonin at Human 5-HT2A Receptor

ReceptorRadioligandKi (nM)
5-HT2A--INVALID-LINK--DOI10

Table 2: Functional Activity of Serotonin at Human 5-HT1A and 5-HT2A Receptors

ReceptorAssay TypeMeasured ResponseEC50 (nM)
5-HT1AcAMP AssayInhibition of cAMPNot specified
5-HT2AIP1 AssayIncrease in IP147
5-HT2ACalcium FluxIncrease in intracellular Ca2+1.40 x 10^-8 M (14 nM)

The Influence of the Adipate Counter-Ion on Serotonin's Structure

A study comparing the crystal structures of several serotonin salts, including adipate, oxalate, creatinine sulfate, and picrate, revealed that the counter-ion can affect the conformation of the serotonin molecule.[1] While serotonin adopts an almost flat conformation in the presence of oxalate and creatinine sulfate, the adipate and picrate salts lead to a non-planar conformation.[1] This is a critical finding, as the three-dimensional shape of a ligand is a key determinant of its binding affinity and efficacy at its receptor.

The adipate anion, through hydrogen bonding and stacking interactions, influences the torsion angles of the ethylamine side chain of serotonin.[1] This alteration in conformation could potentially modulate how serotonin fits into the binding pockets of its various receptors and the serotonin transporter (SERT), thereby subtly influencing its pharmacological profile. However, without direct experimental data from binding or functional assays comparing serotonin adipate to other salts, the biological significance of this conformational change remains theoretical.

Physicochemical Properties and Pharmacokinetics

The choice of a salt form for a drug is often dictated by its physicochemical properties, such as solubility and stability, which in turn affect its pharmacokinetics (absorption, distribution, metabolism, and excretion).

  • Stability: Serotonin itself can be unstable in solution.[4] The formation of salts like serotonin adipate is a common strategy to improve its stability.[1]

  • Pharmacokinetics: Comprehensive pharmacokinetic data directly comparing different serotonin salts is lacking. The in vivo disposition of serotonin is complex, with rapid uptake and metabolism. Any differences in the oral bioavailability of various serotonin salts would likely be influenced by their dissolution rate and solubility in the gastrointestinal tract.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assay (for Ki determination)

Objective: To determine the binding affinity of a ligand for a specific receptor.

General Protocol:

  • Membrane Preparation: Cells or tissues expressing the target receptor are homogenized and centrifuged to isolate the cell membranes.

  • Incubation: A fixed concentration of a radiolabeled ligand (e.g., --INVALID-LINK--DOI for 5-HT2A receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (serotonin).

  • Separation: The reaction is terminated by rapid filtration through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

  • Detection: The radioactivity retained on the filter is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Inositol Monophosphate (IP1) Accumulation Assay (for Gq-coupled receptor activity)

Objective: To measure the activation of Gq-coupled receptors, such as the 5-HT2A receptor.

General Protocol:

  • Cell Culture: Cells stably expressing the human 5-HT2A receptor are cultured in appropriate media.

  • Stimulation: The cells are incubated with varying concentrations of the agonist (serotonin) in a stimulation buffer.

  • Lysis and Detection: The cells are lysed, and the accumulated IP1 is detected using a competitive immunoassay, often employing fluorescence resonance energy transfer (FRET).

  • Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) is determined by fitting the data to a sigmoidal dose-response curve.

Calcium Flux Assay (for Gq-coupled receptor activity)

Objective: To measure the increase in intracellular calcium concentration following the activation of Gq-coupled receptors.

General Protocol:

  • Cell Loading: Cells expressing the target receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Stimulation: The cells are exposed to varying concentrations of the agonist (serotonin).

  • Detection: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured over time using a fluorescence plate reader or a flow cytometer.

  • Data Analysis: The EC50 value is calculated from the dose-response curve of the peak fluorescence signal.

cAMP Assay (for Gi/o or Gs-coupled receptor activity)

Objective: To measure the inhibition (Gi/o) or stimulation (Gs) of adenylyl cyclase activity.

General Protocol:

  • Cell Culture: Cells expressing the target receptor (e.g., 5-HT1A, which is Gi/o-coupled) are cultured.

  • Stimulation: For Gi/o-coupled receptors, cells are typically stimulated with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of the agonist (serotonin).

  • Lysis and Detection: The cells are lysed, and the intracellular cAMP level is measured using a competitive immunoassay, often based on FRET or enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The EC50 for the inhibition of forskolin-stimulated cAMP production is determined.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways for the 5-HT1A and 5-HT2A receptors and a general workflow for comparing the pharmacological effects of different serotonin salts.

G_protein_signaling cluster_5HT1A 5-HT1A Receptor Signaling cluster_5HT2A 5-HT2A Receptor Signaling Serotonin_1A Serotonin 5-HT1A_R 5-HT1A Receptor Serotonin_1A->5-HT1A_R Gi Gi/o Protein 5-HT1A_R->Gi AC_1A Adenylyl Cyclase Gi->AC_1A cAMP_1A ↓ cAMP AC_1A->cAMP_1A Serotonin_2A Serotonin 5-HT2A_R 5-HT2A Receptor Serotonin_2A->5-HT2A_R Gq Gq/11 Protein 5-HT2A_R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3_DAG IP3 & DAG PIP2->IP3_DAG Ca_PKC ↑ Ca2+ & PKC Activation IP3_DAG->Ca_PKC

Caption: Serotonin receptor signaling pathways.

experimental_workflow Start Select Serotonin Salts for Comparison (e.g., Adipate vs. Hydrochloride) Physicochem Physicochemical Characterization (Solubility, Stability) Start->Physicochem In_Vitro In Vitro Pharmacological Profiling Start->In_Vitro In_Vivo In Vivo Pharmacokinetic Studies Start->In_Vivo Data_Analysis Comparative Data Analysis Physicochem->Data_Analysis Binding_Assay Receptor Binding Assays (Ki at various 5-HT receptors) In_Vitro->Binding_Assay Functional_Assay Functional Assays (EC50/Emax at various 5-HT receptors) In_Vitro->Functional_Assay Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis PK_Study Determine Bioavailability, Half-life, etc. in animal models In_Vivo->PK_Study PK_Study->Data_Analysis Conclusion Conclusion on the Influence of the Counter-Ion Data_Analysis->Conclusion

Caption: Experimental workflow for comparison.

Conclusion and Future Directions

The adipate counter-ion has been shown to influence the solid-state conformation of serotonin. This finding provides a rationale for investigating whether this structural difference translates into meaningful pharmacological distinctions compared to other serotonin salts. Currently, there is a lack of direct, publicly available experimental data to confirm or refute this hypothesis.

Future research should focus on head-to-head comparisons of serotonin adipate with other common salts, such as the hydrochloride salt, in a comprehensive panel of in vitro and in vivo assays. Such studies would provide valuable data for drug development professionals in selecting the optimal salt form for serotonin-based therapeutics and would offer deeper insights into the subtle yet potentially significant role of counter-ions in modulating drug action.

References

A Comparative Analysis of the Serotonylating Potential of L-Tryptophan and 5-Hydroxytryptophan

Author: BenchChem Technical Support Team. Date: November 2025

Published: November 3, 2025

This guide provides a comparative analysis of the two primary serotonin precursors, L-tryptophan and 5-hydroxytryptophan (5-HTP), focusing on their potential to induce protein serotonylation. This post-translational modification, catalyzed by transglutaminases (TGases), involves the covalent attachment of serotonin to glutamine residues on target proteins, modulating their function. Understanding the efficiency of different precursors is critical for researchers studying the physiological and pathological roles of serotonylation in cellular signaling, epigenetics, and various disease states.

Biochemical Pathways: From Precursor to Serotonylation

The synthesis of serotonin is the prerequisite for serotonylation. This process begins with the essential amino acid L-tryptophan.

  • Step 1: Hydroxylation of L-Tryptophan: The enzyme tryptophan hydroxylase (TPH) converts L-tryptophan to 5-HTP. This is the rate-limiting step in the entire serotonin synthesis pathway.[1] There are two main isoforms of this enzyme: TPH1, found primarily in peripheral tissues, and TPH2, which is the predominant isoform in the central nervous system.[2][3]

  • Step 2: Decarboxylation of 5-HTP: The enzyme aromatic amino acid decarboxylase (AAAD) rapidly converts 5-HTP into serotonin (5-hydroxytryptamine or 5-HT).

  • Step 3: Protein Serotonylation: In the presence of Ca²⁺, tissue transglutaminase (TG2) catalyzes the formation of an isopeptide bond between the primary amine group of serotonin and the γ-carboxamide group of a glutamine residue on a substrate protein.[4]

Below is a diagram illustrating the serotonin synthesis pathway.

Serotonin_Synthesis cluster_precursors Serotonin Precursors cluster_products Products L-Tryptophan L-Tryptophan 5-HTP 5-Hydroxytryptophan (5-HTP) L-Tryptophan->5-HTP  Tryptophan  Hydroxylase (TPH)  (Rate-Limiting Step)   Serotonin Serotonin (5-HT) 5-HTP->Serotonin  Aromatic Amino Acid  Decarboxylase (AAAD)  

Caption: Serotonin (5-HT) Synthesis Pathway.

The subsequent serotonylation of a target protein is depicted in the following diagram.

Serotonylation_Process Serotonin Serotonin TG2 Transglutaminase 2 (TG2) Serotonin->TG2 TargetProtein Target Protein (with Glutamine residue) TargetProtein->TG2 SerotonylatedProtein Serotonylated Protein TG2->SerotonylatedProtein  Ca²⁺ dependent

Caption: The Transglutaminase-2 (TG2) Catalyzed Serotonylation of a Protein.

Comparative Data: L-Tryptophan vs. 5-HTP

While direct quantitative studies comparing the serotonylating potential of L-tryptophan and 5-HTP are limited, a comparison of their biochemical and pharmacokinetic properties allows for a strong inference of their relative efficacy. 5-HTP consistently demonstrates advantages that suggest a higher potential for driving protein serotonylation by more efficiently increasing the intracellular substrate pool of serotonin.

The table below summarizes the key differences between these two precursors.

FeatureL-Tryptophan5-Hydroxytryptophan (5-HTP)Implication for Serotonylating Potential
Source Essential amino acid obtained from diet (e.g., meat, cheese, nuts).[5]Metabolite of L-tryptophan; supplements derived from Griffonia simplicifolia seeds.N/A
Intestinal Absorption Requires a transport molecule and competes with other amino acids.[6]Does not require a transport molecule and is not affected by the presence of other amino acids.[1]5-HTP has more consistent and efficient absorption, leading to higher plasma levels.
Blood-Brain Barrier Transport Competes with other large neutral amino acids for transport across the barrier.[6]Easily crosses the blood-brain barrier without competition.[1][7]5-HTP has more direct and efficient access to the central nervous system.
Rate-Limiting Step Must be converted to 5-HTP by Tryptophan Hydroxylase (TPH), the rate-limiting step in serotonin synthesis.[1]Bypasses the TPH-catalyzed rate-limiting step.[1]5-HTP allows for a more rapid and direct synthesis of serotonin, unconstrained by TPH activity.
Metabolic Fate Can be shunted into other metabolic pathways, including protein synthesis or niacin (Vitamin B3) production.[1]Primarily converted into serotonin.[1]A greater proportion of available 5-HTP is directed towards serotonin synthesis.
Oral Bioavailability Variable.High; approximately 70% of an oral dose reaches the bloodstream.[1]Higher systemic availability of 5-HTP increases the substrate pool for serotonin synthesis.
Reported Clinical Efficacy Effective, but generally considered to have gentler or more subtle effects.[5]Reported to have stronger, faster, and more direct effects on serotonin levels and related conditions.[5][7]The more potent effect of 5-HTP on serotonin levels logically extends to a higher potential for serotonylation.

Experimental Protocols for Measuring Protein Serotonylation

Several robust methods exist for the detection and quantification of protein serotonylation. The choice of method depends on the specific research question, required sensitivity, and available equipment.

This modern technique offers high specificity and is suitable for identifying novel serotonylated proteins from complex mixtures like cell lysates.[8][9][10][11] It involves using a modified serotonin analog that can be detected after its incorporation into proteins.

Protocol Outline:

  • Cell/Tissue Culture: Incubate cells or tissues with an alkyne-functionalized serotonin derivative (e.g., 5-propargyl-serotonin). This probe is taken up by cells and used by TGases as a substrate, incorporating the alkyne tag into target proteins.

  • Lysis and Proteome Extraction: Harvest and lyse the cells to extract the total proteome.

  • Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (click chemistry) reaction to attach a reporter molecule to the alkyne tag. A common reporter is an azide-biotin conjugate.

  • Enrichment: Use streptavidin-coated magnetic beads to pull down the biotin-tagged (and thus serotonylated) proteins, separating them from the rest of the proteome.

  • Analysis:

    • Western Blot: Elute the enriched proteins and probe with an antibody against a specific protein of interest to confirm its serotonylation.

    • Mass Spectrometry: Perform on-bead digestion of the enriched proteins into peptides, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the full spectrum of serotonylated proteins and map the precise glutamine modification sites.[8][9][10][11]

The workflow for this method is illustrated below.

Bioorthogonal_Workflow cluster_cell In-Cell Labeling cluster_biochem Biochemical Processing cluster_analysis Analysis Cell Cells in Culture Probe Add Alkyne-Serotonin Probe LabeledCell Cells with Labeled Serotonylated Proteins Lysate Cell Lysis & Proteome Extraction LabeledCell->Lysate Click Click Chemistry: Add Azide-Biotin Lysate->Click Enrich Enrichment: Streptavidin Beads Click->Enrich WB Western Blot Enrich->WB  Confirmation MS LC-MS/MS Analysis Enrich->MS  Identification &  Site Mapping

Caption: Workflow for Bioorthogonal Labeling and Enrichment of Serotonylated Proteins.

Mass spectrometry is considered the gold standard for confirming serotonylation and identifying the exact modification site.[12]

Protocol Outline:

  • Protein Isolation: Purify the protein of interest via immunoprecipitation or other chromatographic techniques.

  • Proteolytic Digestion: Digest the protein into smaller peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis: Separate the peptides using liquid chromatography and analyze them with a tandem mass spectrometer.[13][14]

  • Data Analysis: Search the resulting spectra for peptide fragments exhibiting a specific mass shift on a glutamine residue corresponding to the addition of a serotonin molecule (mass increase of 159.08 Da after the loss of ammonia). This provides definitive evidence and pinpoints the exact site of modification.[15]

This method is useful for quantifying total serotonin incorporated into a highly abundant, purified protein.[12]

Protocol Outline:

  • Protein Purification: Isolate the target serotonylated protein to a high degree of purity.

  • Acid Hydrolysis: Use a strong acid (e.g., mercaptoethane sulfonic acid) to cleave the isopeptide bond, releasing the covalently attached serotonin from the protein.

  • Quantification: Separate the components of the hydrolysate using HPLC and quantify the released serotonin using a suitable detector (e.g., electrochemical or fluorescence).

This is a classic and highly sensitive method for detecting the incorporation of serotonin into proteins.

Protocol Outline:

  • Incubation: Incubate cells or a purified protein system with radiolabeled serotonin (e.g., ³H- or ¹⁴C-serotonin).

  • Separation: Separate the proteins from unincorporated serotonin using SDS-PAGE or size-exclusion chromatography.

  • Detection: Detect the radiolabeled proteins using autoradiography or liquid scintillation counting to quantify the amount of incorporated serotonin.[12]

References

Decoding Specificity: A Comparative Analysis of Serotonin Adipinate in Cellular Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise modulation of cellular signaling pathways is paramount. This guide provides a comprehensive comparison of serotonin adipinate with other commonly used serotonin receptor agonists, focusing on their specificity and potential for off-target effects. By presenting quantitative data, detailed experimental protocols, and clear visual representations of signaling pathways, this document aims to facilitate informed decisions in research and development.

Serotonin, or 5-hydroxytryptamine (5-HT), is a crucial neurotransmitter that regulates a vast array of physiological processes, including mood, appetite, sleep, and gastrointestinal function.[1][2] Its effects are mediated by a large family of 5-HT receptors, which are G-protein coupled receptors (GPCRs) with the exception of the 5-HT3 receptor, a ligand-gated ion channel.[3] The diverse subtypes of 5-HT receptors (e.g., 5-HT1, 5-HT2, 5-HT4, 5-HT7) allow for fine-tuned control of cellular responses.

This compound, a salt of serotonin, is utilized in pharmaceutical formulations and is expected to exhibit the pharmacological profile of endogenous serotonin. This guide compares the specificity of serotonin (as a proxy for this compound) with three widely used synthetic serotonin receptor agonists: Buspirone, Sumatriptan, and 8-Hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT).

Comparative Analysis of Receptor Binding Affinity

The specificity of a compound is determined by its binding affinity (Ki) for its intended target receptor compared to other receptors. A lower Ki value indicates a higher binding affinity. The following table summarizes the binding affinities of serotonin and the selected agonists across various human 5-HT receptor subtypes.

Compound5-HT1A (Ki, nM)5-HT1B (Ki, nM)5-HT1D (Ki, nM)5-HT2A (Ki, nM)5-HT2C (Ki, nM)5-HT7 (Ki, nM)
Serotonin 3.14.93.211.75.01.3
Buspirone 20.5[4]>10000>10000280186360
Sumatriptan 20011.07[5]6.58[5]>10000>10000>10000
8-OH-DPAT 1.02[6]>1000>1000>1000>1000466[7]

Comparative Analysis of Functional Activity

Beyond binding, the functional activity of an agonist is crucial. This is often quantified by the half-maximal effective concentration (EC50), representing the concentration at which the compound elicits 50% of its maximal effect, and the maximum efficacy (Emax).

CompoundReceptorAssay TypeEC50 (nM)Emax (% of 5-HT)
Serotonin 5-HT2ACalcium Mobilization1.23[8]100%
5-HT4cAMP Accumulation119[9]100%
Buspirone 5-HT1A[35S]GTPγS Binding186.21[4]Partial Agonist[10]
Sumatriptan 5-HT1B[35S]GTPγS Binding140[11]Full Agonist[10]
5-HT1D[35S]GTPγS Binding8.3[11]Full Agonist[10]
8-OH-DPAT 5-HT1AcAMP Inhibition3.3[6]Full Agonist[12]
5-HT7cAMP Accumulation2345[13]Partial Agonist (62%)[13]

Off-Target Binding Profile

A critical aspect of specificity is the potential for a compound to bind to unintended targets, leading to off-target effects. The following table presents the binding affinities of the compared molecules at key off-target receptors.

CompoundDopamine D2 (Ki, nM)Alpha-1A Adrenergic (Ki, nM)Alpha-2A Adrenergic (Ki, nM)Histamine H1 (Ki, nM)
Serotonin >10000>10000>10000>10000
Buspirone 380[14]58[14]>1000>1000
Sumatriptan >10000>10000>10000>10000
8-OH-DPAT >1000>1000>1000>1000

Signaling Pathways and Experimental Workflow

To visually represent the concepts discussed, the following diagrams illustrate the primary signaling pathways of the compared agonists and a typical experimental workflow for validating agonist specificity.

G Primary Signaling Pathways of Serotonin and Agonists cluster_serotonin Serotonin (Adipinate) cluster_buspirone Buspirone cluster_sumatriptan Sumatriptan cluster_8ohdpat 8-OH-DPAT Serotonin Serotonin 5-HT1A 5-HT1A Serotonin->5-HT1A Gi/o 5-HT1B/D 5-HT1B/D Serotonin->5-HT1B/D Gi/o 5-HT2A 5-HT2A Serotonin->5-HT2A Gq/11 5-HT7 5-HT7 Serotonin->5-HT7 Gs Buspirone Buspirone Buspirone_5HT1A 5-HT1A Buspirone->Buspirone_5HT1A Partial Agonist (Gi/o) Buspirone_D2 Dopamine D2 Buspirone->Buspirone_D2 Antagonist Sumatriptan Sumatriptan Sumatriptan_5HT1B/D 5-HT1B/D Sumatriptan->Sumatriptan_5HT1B/D Full Agonist (Gi/o) 8-OH-DPAT 8-OH-DPAT 8OHDPAT_5HT1A 5-HT1A 8-OH-DPAT->8OHDPAT_5HT1A Full Agonist (Gi/o) 8OHDPAT_5HT7 5-HT7 8-OH-DPAT->8OHDPAT_5HT7 Partial Agonist (Gs) G Experimental Workflow for Specificity Validation Start Start Radioligand_Binding Radioligand Binding Assays (Determine Ki values) Start->Radioligand_Binding Functional_Assays Functional Assays (Determine EC50 and Emax) Radioligand_Binding->Functional_Assays Off_Target_Screening Off-Target Screening (Panel of receptors, transporters, ion channels) Radioligand_Binding->Off_Target_Screening GTP_Binding [35S]GTPγS Binding Assay (Gi/o, Gq/11 activation) Functional_Assays->GTP_Binding cAMP_Assay cAMP Accumulation/Inhibition Assay (Gs, Gi/o activation) Functional_Assays->cAMP_Assay Phospho_ERK_Assay Phospho-ERK Assay (Gq/11, Gi/o activation) Functional_Assays->Phospho_ERK_Assay Data_Analysis Data Analysis and Comparison GTP_Binding->Data_Analysis cAMP_Assay->Data_Analysis Phospho_ERK_Assay->Data_Analysis Off_Target_Screening->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

Safety Operating Guide

Proper Disposal of Serotonin Adipinate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of serotonin adipinate is crucial for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to safely manage and dispose of this compound.

Immediate Safety and Handling Precautions

Emergency Procedures:

  • If Swallowed: Rinse mouth and immediately call a poison center or doctor. Do not induce vomiting.[1][3][4]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[1][2]

  • In Case of Skin Contact: Immediately remove contaminated clothing and rinse the skin with plenty of water.[1][3]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[2][5]

Hazard Profile of Serotonin Compounds

Based on data for serotonin hydrochloride, this compound should be handled as a hazardous substance. The following table summarizes the key hazards.

Hazard ClassificationDescriptionPrimary References
Acute Toxicity (Oral) Harmful if swallowed.[1][2][3]
Acute Toxicity (Inhalation) Harmful if inhaled.[1][2]
Reproductive Toxicity May damage fertility or the unborn child.[1][3]
Aquatic Hazard Harmful to aquatic life with long-lasting effects.[1]
Skin and Eye Irritation Causes skin and serious eye irritation.[2][5]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with federal, state, and local regulations for pharmaceutical waste. The U.S. Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary federal bodies regulating this waste.[6][7][8]

Step 1: Waste Identification and Classification

Determine if the this compound waste is classified as hazardous under the Resource Conservation and Recovery Act (RCRA).[7][8] Pharmaceutical waste is considered hazardous if it is specifically listed by the EPA or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity. Given the hazard profile, it is prudent to manage this compound as a hazardous waste unless confirmed otherwise by your institution's environmental health and safety (EHS) office.

Step 2: Segregation and Containerization

  • Do not mix this compound waste with other waste streams.[9]

  • Use a designated, compatible, and properly labeled hazardous waste container.[9]

  • The container must be in good condition, kept securely closed except when adding waste, and labeled with the words "HAZARDOUS WASTE" and the chemical name (this compound).[9]

Step 3: On-site Accumulation

  • Store the hazardous waste container in a designated satellite accumulation area near the point of generation.

  • Ensure the storage area is secure and under the control of the laboratory personnel.

Step 4: Disposal through a Licensed Contractor

  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste contractor.

  • Most hazardous pharmaceutical waste is disposed of via incineration at a permitted treatment facility.[7][10]

  • Never dispose of this compound down the drain or in the regular trash.[7] Flushing of certain pharmaceuticals is only recommended by the FDA for a specific list of medications due to high abuse potential, and this practice is increasingly restricted by regulations like the EPA's Subpart P.[6][7]

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not detailed in the search results, the general procedure for preparing chemical waste for disposal is as follows:

  • Neutralization (if applicable and safe): For some chemical waste, neutralization may be an option. However, for this compound, this is not a recommended on-site procedure due to the potential for hazardous reactions.

  • Packaging for Disposal:

    • Ensure the waste container is not leaking and the exterior is clean.

    • Complete a hazardous waste pickup request form as required by your institution, providing the chemical name and quantity.[9]

    • Attach the completed form to the waste container.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A This compound Waste Generated BB BB A->BB B Consult SDS and Institutional EHS Guidelines C Is the waste classified as RCRA Hazardous? D Manage as Hazardous Pharmaceutical Waste C->D Yes / Assume Yes G Follow institutional guidelines for non-hazardous pharmaceutical waste C->G No E Segregate in a labeled, closed hazardous waste container D->E F Arrange for disposal via licensed hazardous waste contractor (incineration) E->F H Disposal Complete F->H G->H BB->C

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Serotonin adipinate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Serotonin adipate. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling Serotonin adipate, a comprehensive approach to personal protection is essential to minimize exposure and ensure safety. The following table summarizes the required PPE.

PPE CategoryItemStandard/Specification
Eye/Face Protection Safety glasses with side shields or gogglesNIOSH (US) or EN166 (EU) approved
Face shieldRequired when there is a risk of splashing
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene)Inspected before use and compliant with EN 374
Disposable gownPolyethylene-coated polypropylene or similar non-absorbent material
Full-body protective suitRecommended for large quantities or high-risk operations
Respiratory Protection N95 or P3 respiratorFor operations that may generate dust
Full-face supplied air respiratorIf respirator is the sole means of protection

Table 1: Recommended Personal Protective Equipment for Handling Serotonin Adipate

Operational Plan: Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to maintaining the integrity of Serotonin adipate and ensuring the safety of laboratory personnel.

Handling Procedures:

  • Work Area Preparation : Conduct all handling of Serotonin adipate within a designated controlled area, such as a chemical fume hood, to minimize inhalation exposure.

  • Personal Protective Equipment : Before handling, ensure all personnel are equipped with the appropriate PPE as detailed in Table 1.

  • Weighing and Transfer : When weighing or transferring the compound, use techniques that minimize dust generation.

  • Avoid Contact : Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, follow the first aid measures outlined in the Safety Data Sheet (SDS).

  • Hygiene Practices : Wash hands thoroughly with soap and water after handling and before leaving the laboratory. Do not eat, drink, or smoke in areas where Serotonin adipate is handled.

Storage Conditions:

  • Temperature : Store in a cool, dry, and well-ventilated area.

  • Container : Keep the container tightly sealed to prevent contamination and degradation.

  • Incompatibilities : Store away from strong oxidizing agents.

Disposal Plan

Proper disposal of Serotonin adipate and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Disposal Steps:

  • Waste Segregation : Segregate Serotonin adipate waste from other laboratory waste. This includes unused product, contaminated PPE, and any materials used for spill cleanup.

  • Containerization : Place all Serotonin adipate waste in a clearly labeled, sealed, and appropriate waste container.

  • Regulatory Compliance : Dispose of the chemical waste in accordance with all local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

  • Contaminated PPE : Dispose of contaminated gloves and other disposable PPE as hazardous waste in accordance with applicable laws and good laboratory practices.[1]

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for the safe handling and disposal of Serotonin adipate in a laboratory setting.

start Start prep Prepare Work Area (Chemical Fume Hood) start->prep Initiate Protocol don_ppe Don Appropriate PPE prep->don_ppe handle Handle Serotonin Adipate (Weighing, Transfer, etc.) don_ppe->handle post_handle Post-Handling Procedures (Clean work area) handle->post_handle Experiment Complete spill Accidental Spill handle->spill If Spill Occurs doff_ppe Doff PPE post_handle->doff_ppe dispose_waste Dispose of Chemical Waste & Contaminated PPE doff_ppe->dispose_waste end End dispose_waste->end spill_response Spill Response Protocol spill->spill_response spill_response->dispose_waste

Caption: Workflow for Safe Handling and Disposal of Serotonin Adipate.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Serotonin adipinate
Reactant of Route 2
Serotonin adipinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.